molecular formula C20H12N2O2 B7781594 Quinacridone CAS No. 39283-39-1

Quinacridone

Cat. No.: B7781594
CAS No.: 39283-39-1
M. Wt: 312.3 g/mol
InChI Key: NRCMAYZCPIVABH-UHFFFAOYSA-N
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Description

Quinacridone is an organic heterotetracyclic compound and an organonitrogen heterocyclic compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,12-dihydroquinolino[2,3-b]acridine-7,14-dione
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InChI

InChI=1S/C20H12N2O2/c23-19-11-5-1-3-7-15(11)21-17-10-14-18(9-13(17)19)22-16-8-4-2-6-12(16)20(14)24/h1-10H,(H,21,23)(H,22,24)
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InChI Key

NRCMAYZCPIVABH-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=CC4=C(C=C3N2)C(=O)C5=CC=CC=C5N4
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Molecular Formula

C20H12N2O2
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DSSTOX Substance ID

DTXSID5027354
Record name 5,12-Dihydroquino[2,3-b]acridine-7,14-dione
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Molecular Weight

312.3 g/mol
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Physical Description

Dry Powder; Liquid; Other Solid, Red to violet solid; Bluish or yellowish tint depending of form; [HSDB] Red odorless powder; [MSDSonline], Solid
Record name Quino[2,3-b]acridine-7,14-dione, 5,12-dihydro-
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Solubility

Insoluble in water, Insoluble in organic solvents and dispersion media.
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Density

1.5
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Color/Form

Red to violet solid with blueish or yellowish tint depending upon crystalline form., particle characteristics: thin plates

CAS No.

1047-16-1
Record name Quinacridone
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Melting Point

390 °C
Record name Quinacridone
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Foundational & Exploratory

Quinacridone Derivatives: A Technical Guide to Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Quinacridone (B94251) and its derivatives represent a significant class of organic compounds, initially recognized for their exceptional properties as high-performance pigments.[1][2] Chemically, the core structure is a 5,12-dihydroquinolino[2,3-b]acridine-7,14-dione, a polycyclic aromatic system characterized by a linear arrangement of five fused rings.[1] Beyond their vibrant and durable colors, this compound derivatives are increasingly investigated for their functional properties in optoelectronics, owing to their semiconductor characteristics, intense fluorescence, and high charge carrier mobility.[1][3] Their utility is deeply rooted in strong intermolecular hydrogen bonding and π-π stacking, which govern their insolubility, thermal stability, and solid-state electronic properties.[4] This guide provides a comprehensive overview of the synthesis, physicochemical properties, and emerging applications of these versatile molecules.

Synthesis of this compound Derivatives

The synthesis of the this compound core and its derivatives can be achieved through several strategic routes, typically involving a key cyclization step to form the pentacyclic system. The choice of starting materials and reaction conditions dictates the final substitution pattern and properties of the molecule.

Primary Synthetic Pathways

There are two predominant methods for synthesizing the this compound skeleton:

  • Ring Closure of 2,5-Dianilinoterephthalic Acid: This is a classical and widely used method. The process begins with the condensation of succinosuccinate esters with an appropriate aniline (B41778) derivative, which is then oxidized to form a 2,5-dianilinoterephthalic acid intermediate.[1] This intermediate undergoes a cyclization reaction, typically in the presence of a dehydrating agent like polyphosphoric acid (PPA) or polyphosphoric ester at elevated temperatures, to yield the crude this compound pigment.[5][6][7]

  • Oxidation of Dihydroquinacridones: This technical-scale method involves the oxidation of 6,13-dihydroquinacridones. The oxidation is often carried out in an alkaline medium with solvents.[6] The resulting coarse-crystalline crude pigment then requires further processing and grinding to achieve the desired pigmentary properties.[6]

Other synthetic strategies include the "Bisketene method" developed by Lonza and the "Dihalobenzene dicarboxylic acid method" proposed by Sandoz.[8]

Logical Workflow for this compound Synthesis

The general process for producing a functional this compound derivative involves several key stages, from the synthesis of the core structure to post-synthetic modification and conditioning to achieve the desired physical form and properties.

Synthesis_Workflow Start Starting Materials (e.g., Succinosuccinates, Anilines) Intermediate Intermediate Synthesis (e.g., 2,5-Dianilinoterephthalic Acid) Start->Intermediate Condensation & Oxidation Cyclization Thermal Cyclization (e.g., using PPA) Intermediate->Cyclization Dehydration CrudeQA Crude this compound Cyclization->CrudeQA Conditioning Pigment Conditioning (Solvent Treatment, Milling) CrudeQA->Conditioning Derivatization Chemical Derivatization (e.g., Alkylation, Arylation) CrudeQA->Derivatization FinalPigment Final Pigmentary Form (α, β, γ-Polymorphs) Conditioning->FinalPigment FunctionalQA Functional Derivative Derivatization->FunctionalQA

Caption: General experimental workflow for the synthesis and processing of this compound pigments and derivatives.

Experimental Protocols

Protocol 1: Synthesis of Unsubstituted this compound via PPA Cyclization This protocol is adapted from a procedure for the cyclization of a dianilinoterephthalic acid intermediate.[5]

  • Preparation: Heat polyphosphoric acid (117%, 800 grams) to 115 °C in a suitable reaction vessel equipped with mechanical stirring.[5]

  • Reactant Addition: Slowly add 2,5-dianilinoterephthalic acid (200 grams) over a period of 3 hours, maintaining the reaction temperature between 115-120 °C.[5]

  • Cyclization: Maintain the reaction mixture at 115-120 °C for an additional hour after the addition is complete to ensure full cyclization.[5]

  • Hydrolysis (Drowning): Cool the viscous mixture to 100 °C. Slowly and carefully add water (15 grams) over 10 minutes. The temperature should be maintained at 100-105 °C.[5]

  • Isolation: Further cool the mixture to 80 °C. The aqueous slurry is then added to a larger volume of water (1 liter) to precipitate the crude product.[5]

  • Purification: The precipitated solid is collected by filtration, washed with water until the filtrate is neutral (pH 6.5-7.5), and then dried to yield crude this compound.[5][9]

Protocol 2: Synthesis of this compound Quaternary Ammonium (B1175870) Salts This protocol describes a multi-step synthesis for functional derivatives intended for electroplating applications, starting from 2,9-dichlorothis compound.[10]

  • Alkylation:

  • Quaternization:

    • Dissolve the alkylated this compound intermediate in acetonitrile.[10]

    • Add an excess of an aromatic heterocycle (e.g., N-methylimidazole, quinoline, or 4-dimethylaminopyridine).[10]

    • Reflux the reaction mixture at 80 °C for 16 hours.[10]

    • Isolate the resulting aromatic heterocyclic quaternary ammonium salt via column chromatography.[10]

Physicochemical and Electronic Properties

The properties of this compound derivatives are dominated by their molecular structure and solid-state packing, which is heavily influenced by intermolecular hydrogen bonds.

Structural Properties and Polymorphism

Unsubstituted this compound is known to exist in several crystalline forms, or polymorphs, most notably the α, β, and γ phases.[1][2] These polymorphs exhibit different colors and stability. The γ crystal modification provides a strong red shade with excellent color fastness, while the β phase gives a maroon shade with high weather resistance and light-fastness.[1][2] Both the β and γ forms are more thermodynamically stable than the α phase.[1][2] The specific crystal packing affects the degree of π-π overlap and hydrogen bonding, which in turn dictates the electronic and optical properties of the solid material.[4]

Optical and Electrochemical Properties

This compound derivatives display distinct "crystallochromism," where their color is highly dependent on their physical state. In solution, they are typically pale yellow, but in the solid state, they exhibit vivid red to violet colors.[11] This shift is attributed to strong intermolecular excitonic interactions in the solid state, which are facilitated by N-H···O=C hydrogen bonds that align the molecular transition dipoles in a "head-to-tail" fashion.[11] Derivatives lacking the ability to form these hydrogen bonds (e.g., N,N'-dimethylthis compound) show a much less pronounced spectral shift between solution and solid states.[11]

Many derivatives are highly fluorescent and have been explored as emitters in organic light-emitting diodes (OLEDs).[1] Functionalization with donor-acceptor groups can tune the electronic properties, leading to materials with reversible electrochemical behavior and specific ionization potentials and electron affinities.[12]

Data Summary

The following tables summarize key quantitative data for various this compound derivatives reported in the literature.

Table 1: Electrochemical and Photophysical Properties of Functionalized this compound Derivatives

Derivative Type Ionization Potential (IP) (eV) Electron Affinity (EA) (eV) Photoluminescent Quantum Yield (PLQY) Emission Range (Vacuum-Deposited Film) Reference
Carbazole (B46965)/Phenoxazine (B87303) Substituted 5.09 - 5.45 -2.53 to -2.64 Up to 69% (in toluene) Sky-blue to Red [12]

| this compound with Carbazole Donor | --- | -3.03 | --- | --- |[12] |

Table 2: Semiconductor Properties of a this compound Derivative

Derivative Hole Mobility (cm² V⁻¹ s⁻¹) Applied Electric Field (V cm⁻¹) Application Reference

| this compound disubstituted with carbazole | 2.53 × 10⁻³ | 3.6 × 10⁵ | OFETs |[12] |

Applications in Research and Development

High-Performance Pigments

The primary industrial application of quinacridones is as high-performance pigments.[8] Their exceptional stability to light, heat, and weather makes them ideal for use in demanding applications such as automotive coatings, industrial paints, and durable printing inks.[1][2] The specific color, from red to violet, is controlled by the substituents on the this compound core and, crucially, by the crystalline polymorph of the solid pigment.[2]

Organic Electronics

The excellent photophysical properties and semiconductor characteristics of this compound derivatives make them promising materials for organic electronics.[1] They have been successfully incorporated into:

  • Organic Light-Emitting Diodes (OLEDs): Used as fluorescent dopants, particularly for green emission.

  • Organic Field-Effect Transistors (OFETs): Demonstrating high charge carrier mobility.[1][12]

  • Organic Solar Cells (OSCs): Their strong absorption in the visible spectrum is beneficial for photovoltaic applications.[1][3]

Relevance to Drug Development and Biological Systems

While not primarily developed as pharmaceuticals, the this compound scaffold holds relevance for drug development professionals due to its structural motifs and biological interactions.

  • Low Toxicity and Biocompatibility: this compound pigments are characterized by very low solubility in water and organic solvents, leading to minimal bioavailability.[13] This has allowed for their approved use in applications with direct human contact, such as cosmetics and tattoo inks.[13]

  • Aryl Hydrocarbon Receptor (AHR) Interaction: As a polynuclear aromatic compound, this compound has a structure that suggests potential binding to the Aryl Hydrocarbon Receptor (AHR).[13] The AHR is a ligand-activated transcription factor that plays a role in regulating responses to xenobiotic compounds and is involved in various physiological and pathophysiological processes.[13] While this compound itself is not a classic AHR agonist in the way of dioxins, understanding this potential interaction is crucial for assessing the toxicological profile of any new, more soluble derivatives.

The diagram below illustrates the canonical AHR signaling pathway, a potential target for this compound-like structures.

AHR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus QA This compound Derivative (Ligand) AHR_complex AHR-Hsp90 Complex QA->AHR_complex Binding AHR_active Activated AHR AHR_complex->AHR_active Conformational Change, Hsp90 Release ARNT ARNT AHR_active->ARNT Dimerization AHR_active->ARNT Translocation AHR_ARNT AHR-ARNT Dimer XRE Xenobiotic Response Element (XRE) on DNA AHR_ARNT->XRE Binding Transcription Target Gene Transcription XRE->Transcription Induction

Caption: Potential interaction of a this compound derivative with the Aryl Hydrocarbon Receptor (AHR) signaling pathway.

References

The Core Photophysical and Electrochemical Properties of Quinacridone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quinacridone (B94251) and its derivatives represent a versatile class of organic molecules with significant potential across a range of scientific disciplines. Initially recognized for their stability and vibrant colors as industrial pigments, their unique photophysical and electrochemical characteristics have propelled them into the forefront of materials science and medicinal chemistry research.[1][2][3][4] This technical guide provides a comprehensive overview of the core photophysical and electrochemical properties of this compound, detailed experimental methodologies for their characterization, and a summary of key data to aid in the design and application of these promising compounds.

Photophysical Properties

Quinacridones are characterized by their strong absorption of visible light and, in many cases, intense fluorescence.[1] These properties are governed by the extended π-conjugated system of the pentacyclic aromatic core. The photophysical behavior can be significantly tuned by chemical modification of the this compound scaffold, as well as by controlling the aggregation state of the molecules.[1][5]

Absorption and Emission

Unsubstituted this compound in a pristine thin-film state exhibits a characteristic absorption spectrum with three main peaks at approximately 490 nm, 525 nm, and 560 nm.[6] These peaks are attributed to vibronic structures corresponding to the 0–0, 0–1, and 0–2 electronic transitions.[6] In solution, the absorption and emission maxima can be influenced by the solvent polarity.[1] Functionalization of the this compound core can lead to significant shifts in the absorption and emission wavelengths.[5][7]

Fluorescence and Quantum Yield

Many this compound derivatives are known for their strong fluorescence in the dispersed state.[1][3] However, aggregation can often lead to quenching of the fluorescence.[8] The photoluminescent quantum yields (PLQYs) of this compound derivatives can be quite high, with some examples in toluene (B28343) solutions reaching up to 69%.[8] In contrast, neat films of certain derivatives have shown PLQYs of around 35%.[8] Some derivatives, particularly those containing phenoxazine (B87303) moieties, have been shown to exhibit thermally activated delayed fluorescence (TADF).[8]

Tabulated Photophysical Data

The following table summarizes key photophysical data for this compound and some of its derivatives as reported in the literature.

CompoundSolvent/StateAbsorption Maxima (λ_abs, nm)Emission Maxima (λ_em, nm)Photoluminescent Quantum Yield (PLQY, %)
Pristine this compound Thin-FilmSolid-State490, 525, 560[6]--
This compound-BocDMSO~500[5]~550[5]-
Alkyl-QuinacridoneDMSO~525[5]~575[5]-
Carbazole-Substituted this compound DerivativesToluene--up to 69[8]
Phenoxazine-Substituted this compound Derivatives (Neat Film)Solid-State--35[8]

Electrochemical Properties

The electrochemical behavior of quinacridones is central to their application in organic electronics and photocatalysis.[1][9][10] They are known to undergo reversible oxidation and reduction processes, and their redox potentials can be tailored through chemical functionalization.[6][8]

Redox Behavior

Cyclic voltammetry is a key technique used to characterize the electrochemical properties of this compound.[6] Unsubstituted this compound displays two well-defined oxidation peaks and at least one reduction peak.[6] The first oxidation step for a this compound thin-film starts at a potential of approximately 780 mV, with a peak at 1270 mV, while the second oxidation peak occurs at 1670 mV.[6] The reduction process begins at around -1190 mV.[6]

HOMO-LUMO Levels and Ionization Potential

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels are critical parameters for designing organic electronic devices. These can be estimated from the onset of the oxidation and reduction potentials in cyclic voltammetry. For a this compound thin-film, the electrochemically determined HOMO-LUMO gap is approximately 1.8 eV.[6] For a series of acridone (B373769) and this compound derivatives with carbazole (B46965) or phenoxazine substituents, the ionization potentials were found to be in the range of 5.09 eV to 5.45 eV, and the electron affinities were in the range of -2.53 eV to -2.64 eV, with one this compound derivative showing an electron affinity of -3.03 eV.[8]

Tabulated Electrochemical Data

The following table summarizes key electrochemical data for this compound and some of its derivatives.

CompoundFirst Oxidation Onset (mV)First Oxidation Peak (mV)Second Oxidation Peak (mV)Reduction Onset (mV)Electrochemically Determined HOMO-LUMO Gap (eV)Ionization Potential (eV)Electron Affinity (eV)
Pristine this compound Thin-Film780[6]1270[6]1670[6]-1190[6]1.8[6]--
Acridone/Quinacridone Derivatives with Carbazole/Phenoxazine Substituents-----5.09 - 5.45[8]-2.53 to -2.64 (one derivative at -3.03)[8]

Experimental Protocols

Detailed experimental methodologies are crucial for the accurate and reproducible characterization of this compound derivatives. Below are generalized protocols for key techniques based on literature descriptions.

Cyclic Voltammetry

Cyclic voltammetry is employed to determine the oxidation and reduction potentials.[6]

Methodology:

  • Working Electrode Preparation: A thin film of the this compound material is deposited on a conductive substrate, such as indium tin oxide (ITO) coated glass.[6]

  • Electrochemical Cell Setup: A standard three-electrode system is used, consisting of the this compound-coated ITO as the working electrode, a platinum wire as the counter electrode, and a silver/silver chloride (Ag/AgCl) wire as a quasi-reference electrode.[6]

  • Electrolyte: A solution of a supporting electrolyte (e.g., tetrabutylammonium (B224687) hexafluorophosphate) in an appropriate organic solvent (e.g., acetonitrile (B52724) or dichloromethane) is used.

  • Measurement: The experiments are typically carried out under an inert atmosphere (e.g., nitrogen) in a glovebox.[6] The potential is swept between defined limits, and the resulting current is measured.

G Cyclic Voltammetry Experimental Workflow cluster_prep Sample Preparation cluster_cell Electrochemical Cell Assembly cluster_measurement Measurement WE_prep Prepare Working Electrode: Deposit this compound Film on ITO Three_electrode Set up Three-Electrode Cell: - Working Electrode (Sample) - Counter Electrode (Pt) - Reference Electrode (Ag/AgCl) WE_prep->Three_electrode Electrolyte Add Electrolyte Solution Three_electrode->Electrolyte Inert_atm Establish Inert Atmosphere (Nitrogen Glovebox) Electrolyte->Inert_atm Potentiostat Connect to Potentiostat Inert_atm->Potentiostat Scan Apply Potential Sweep Potentiostat->Scan Data Record Current vs. Potential (Cyclic Voltammogram) Scan->Data

Caption: A generalized workflow for cyclic voltammetry measurements of this compound derivatives.

UV-Vis Spectroscopy

UV-Vis spectroscopy is used to determine the light absorption properties of the compounds.

Methodology:

  • Sample Preparation: For solution-state measurements, the this compound derivative is dissolved in a suitable solvent (e.g., DMSO, toluene). For solid-state measurements, a thin film is deposited on a transparent substrate (e.g., quartz or FTO glass).[5]

  • Spectrophotometer Setup: A dual-beam UV-Vis spectrophotometer is typically used. A reference cuvette containing the pure solvent or a blank substrate is placed in the reference beam path.

  • Measurement: The absorption spectrum is recorded over a specific wavelength range (e.g., 300-800 nm).

Fluorescence Spectroscopy

Fluorescence spectroscopy is used to measure the emission properties of the compounds.

Methodology:

  • Sample Preparation: Samples are prepared as for UV-Vis spectroscopy, ensuring the concentration is low enough to avoid inner filter effects.

  • Spectrofluorometer Setup: The sample is placed in a spectrofluorometer.

  • Measurement: An excitation wavelength is selected (typically at or near the absorption maximum), and the emission spectrum is recorded at higher wavelengths. To determine the photoluminescent quantum yield, an integrating sphere may be used, or a comparative method with a known standard can be employed.

G Photophysical Characterization Workflow cluster_prep Sample Preparation cluster_abs Absorption Spectroscopy cluster_em Emission Spectroscopy Prep Prepare Sample: - Solution in Solvent - Thin Film on Substrate UVVis UV-Vis Spectrophotometer Prep->UVVis Fluor Spectrofluorometer Prep->Fluor Abs_data Record Absorption Spectrum UVVis->Abs_data Em_data Record Emission Spectrum Fluor->Em_data PLQY Determine Quantum Yield Em_data->PLQY

Caption: A standard workflow for the photophysical characterization of this compound compounds.

Signaling Pathways and Applications in Drug Development

While this compound derivatives are extensively studied for their materials properties, their application in drug development is an emerging area. One notable application is as photosensitizers in photodynamic therapy (PDT).[2] In PDT, a photosensitizer is administered and accumulates in target tissues, such as tumors. Upon irradiation with light of a specific wavelength, the photosensitizer generates reactive oxygen species (ROS), which induce cell death.[2] The N,N'-bis(methylpiperazinylpentyl) this compound (QAP) derivative has shown low dark-toxicity and high photo-toxicity in cells, effectively inhibiting tumor growth in a mouse model upon irradiation.[2]

The signaling pathways involved in ROS-induced cell death are complex and can include apoptosis and necrosis. While the specific interactions of this compound derivatives with cellular signaling pathways are still under investigation, the general mechanism of PDT-induced cell death is well-established.

G This compound in Photodynamic Therapy (PDT) QA This compound Photosensitizer (e.g., QAP) O2 Molecular Oxygen (O2) QA->O2 Energy Transfer Cell Target Cell (e.g., Tumor Cell) QA->Cell Light Light Irradiation (Specific Wavelength) Light->QA Excitation ROS Reactive Oxygen Species (ROS) (e.g., Singlet Oxygen) O2->ROS Damage Oxidative Damage to Cellular Components ROS->Damage Death Cell Death (Apoptosis, Necrosis) Damage->Death

Caption: The mechanism of action for a this compound-based photosensitizer in photodynamic therapy.

Conclusion

This compound and its derivatives offer a rich platform for scientific exploration and technological innovation. Their robust photophysical and electrochemical properties, coupled with their chemical tunability, make them highly attractive for a wide range of applications, from organic electronics to photomedicine. This guide provides a foundational understanding of these core properties and the experimental techniques used for their characterization. Further research into the structure-property relationships of novel this compound derivatives will undoubtedly continue to expand their utility in diverse scientific and technological fields.

References

Quinacridone Solubility in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of quinacridone (B94251) in organic solvents. Due to its extensive use as a high-performance pigment, understanding the solubility characteristics of this compound is crucial for its application in various fields, including paints, coatings, plastics, and increasingly, in optoelectronic devices and pharmaceutical formulations.

Overview of this compound Solubility

This compound and its derivatives are well-known for their vibrant colors, exceptional lightfastness, and thermal stability.[1][2] However, the parent this compound molecule exhibits very poor solubility in water and most common organic solvents.[1][3][4] This low solubility is a defining characteristic and is primarily attributed to strong intermolecular hydrogen bonding between the N-H and C=O groups of adjacent molecules, leading to a highly stable crystalline lattice.[5][6]

While generally classified as insoluble, some sources suggest that this compound may be soluble in alcohols and aromatic hydrocarbons, though quantitative data is scarce.[1] To overcome the inherent insolubility, researchers have focused on modifying the this compound core by introducing aliphatic or other functional groups. These substitutions can disrupt the intermolecular hydrogen bonding network and enhance solubility in organic media.[5][6]

Qualitative Solubility Data

CompoundSolvent(s)Reported SolubilityReference(s)
Unsubstituted this compoundWaterInsoluble[1][3][4]
Unsubstituted this compoundCommon Organic Solvents (general)Insoluble[3]
Unsubstituted this compoundAlcohols, Aromatic HydrocarbonsSoluble (qualitative)[1]
Unsubstituted this compoundTHF, DMF, DMSO, 1,4-Dioxane, Toluene, 1,2-DichlorobenzeneInsoluble (even at boiling)[7]
Substituted Quinacridones (with aliphatic groups)Common Organic SolventsIncreased solubility[5][6]
2,9-Di(dodecyloxy)this compoundTetrahydrofuran (THF)Very sparsely soluble (at boiling)[6]
N,N'-dialkylated this compound DerivativesCommon Organic SolventsHighly soluble[6]

Experimental Protocols for Solubility Determination

For poorly soluble compounds like this compound, the shake-flask method is considered a reliable technique for determining thermodynamic solubility.[8] The following protocol outlines a general procedure that can be adapted for this compound and its derivatives.

Principle

An excess amount of the solid compound is agitated in a specific solvent at a constant temperature for a prolonged period to ensure equilibrium is reached between the dissolved and undissolved solute. The saturated solution is then separated from the solid, and the concentration of the dissolved compound is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Materials and Equipment
  • This compound or this compound derivative powder

  • Selected organic solvents (e.g., DMSO, NMP, DMF, THF)

  • Glass vials with screw caps

  • Orbital shaker or thermomixer with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • UV-Vis spectrophotometer or HPLC system

Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound powder to a glass vial containing a known volume of the organic solvent. The presence of undissolved solid is essential to ensure saturation.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in an orbital shaker or thermomixer set to a constant temperature (e.g., 25 °C).

    • Agitate the mixture for an extended period (typically 24-72 hours) to allow the system to reach equilibrium.

  • Separation of Undissolved Solid:

    • After the equilibration period, remove the vials from the shaker and let them stand to allow the solid to settle.

    • To ensure complete removal of undissolved particles, centrifuge the samples at a high speed.

    • Carefully withdraw an aliquot of the supernatant using a pipette. For further clarification, the supernatant can be filtered through a syringe filter.

  • Quantification of Dissolved this compound:

    • UV-Vis Spectroscopy:

      • Prepare a series of standard solutions of this compound in the same solvent with known concentrations.

      • Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) to construct a calibration curve.

      • Dilute the filtered saturated solution to a concentration that falls within the range of the calibration curve.

      • Measure the absorbance of the diluted sample and determine its concentration from the calibration curve.

      • Calculate the original solubility, accounting for the dilution factor.

    • HPLC:

      • Develop an appropriate HPLC method (column, mobile phase, flow rate, and detector wavelength) for the analysis of this compound.

      • Prepare a calibration curve by injecting standard solutions of known concentrations.

      • Inject the filtered saturated solution (diluted if necessary) into the HPLC system.

      • Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

      • Calculate the original solubility, accounting for any dilution.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility using the shake-flask method.

Solubility_Workflow cluster_prep Preparation cluster_equilibrate Equilibration cluster_separation Separation cluster_analysis Analysis cluster_result Result A Add excess this compound to solvent in a vial B Seal vial and place in temperature-controlled shaker A->B C Agitate for 24-72 hours B->C Equilibration D Centrifuge sample C->D Phase Separation E Filter supernatant D->E F Quantify concentration (UV-Vis or HPLC) E->F Analysis of Supernatant G Calculate Solubility F->G Data Processing

Caption: Workflow for determining this compound solubility.

Conclusion

Unsubstituted this compound is characterized by its very low solubility in most organic solvents due to strong intermolecular hydrogen bonding. While qualitative information is available, there is a notable lack of quantitative solubility data in the public domain. For applications requiring solubilized this compound, the use of substituted derivatives is a common and effective strategy. The standardized shake-flask method, coupled with analytical techniques like UV-Vis spectroscopy or HPLC, provides a robust framework for accurately determining the solubility of these important compounds.

References

Quinacridone CAS number 1047-16-1 properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Quinacridone (B94251) (CAS 1047-16-1)

Introduction

This compound, identified by the CAS number 1047-16-1, is a high-performance synthetic organic compound belonging to the quinonoid class of pigments.[1] Also known as Pigment Violet 19, it is renowned for its vibrant red-to-violet hues, exceptional stability, and durability.[1][2] Initially developed for industrial applications requiring robust colorants, such as automotive paints and printing inks, its unique physicochemical properties have opened avenues for its use in advanced research fields, including organic electronics and biomedical applications.[1][3][4] This guide provides a comprehensive technical overview of this compound's properties, synthesis, applications, and safety profile, tailored for researchers, scientists, and professionals in drug development.

Core Chemical and Physical Properties

This compound's performance is rooted in its stable, fused-ring molecular structure.[1] It exists in several polymorphic crystal forms, primarily the beta (β) and gamma (γ) forms, which exhibit different colors (violet and red, respectively) and are used commercially.[5][6]

Table 1: Identification and Nomenclature
IdentifierValue
CAS Number 1047-16-1[1][7][8][9][10][11]
IUPAC Name 5,12-Dihydroquinolino[2,3-b]acridine-7,14-dione[3][12]
Molecular Formula C₂₀H₁₂N₂O₂[1][7][9][13]
Molecular Weight 312.32 g/mol [7][13][14]
Colour Index (C.I.) No. 73900[9][10][11][15][16] or 46500[6][17]
EC Number 213-879-2[3][11][15][18]
Synonyms Pigment Violet 19, Cinquasia Red, Monastral Violet, PV Fast Red[1][2][19]
Table 2: Physicochemical Properties
PropertyValue
Appearance Red to dark violet powder/crystal[12][20][21]
Melting Point 390 °C[7][8][12] (may range from 310 to >440 °C[15])
Boiling Point 568.5 °C at 760 mmHg[8]
Density 1.37 - 1.8 g/cm³[3][8][9][14]
Solubility Insoluble in water and most organic solvents.[3][12][18][19][20] Soluble in concentrated sulfuric acid.[12][22]
Vapor Pressure Negligible[21]
Flash Point 221.3 °C[8][12]
LogP 3.676[8]
Topological Polar Surface Area 58.2 Ų[12]
Table 3: Performance and Fastness Properties
PropertyRating/Value
Light Fastness 7-8 (Excellent)[9][14][15][23]
Heat Resistance 250 - 290 °C[9][14][15][23]
Water Resistance 5 (Excellent)[14][23]
Oil Resistance 5 (Excellent)[23]
Acid Resistance 5 (Excellent)[9][23]
Alkali Resistance 4-5 (Very Good to Excellent)[9][23]
Migration Resistance 4-5 (Very Good to Excellent)[15]
Oil Absorption 35-60 ml/100g[9][14][15][16][23]

Synthesis and Manufacturing

The commercial synthesis of this compound is a multi-step process that typically involves the cyclization of 2,5-di(arylamino)terephthalic acids or their esters.[2] One common pathway starts from succinosuccinate esters and aniline (B41778).[3]

Experimental Protocol: General Synthesis of this compound

A prevalent industrial method for synthesizing this compound and its derivatives involves several key stages, starting from 2,5-dianilino-3,6-dihydroterephthalic acid or its dialkyl esters.[13][24]

  • Condensation: Aniline or a substituted aniline is condensed with a succinosuccinate ester to form a 2,5-dianilino-3,6-dihydroterephthalic acid dialkyl ester.[13][24]

  • Oxidation & Ring Closure (Two Routes):

    • Route A: The intermediate from step 1 is first subjected to a ring-closure reaction, typically using a dehydrating agent like polyphosphoric acid (PPA) at elevated temperatures (e.g., 125 °C), to form 6,13-dihydrothis compound.[24][25] This is followed by an oxidation step (dehydrogenation), often in an alkaline solvent with an oxidizing agent like sodium m-nitrobenzene sulfonate, to yield the final this compound pigment.[22][24]

    • Route B: The intermediate from step 1 is first oxidized to yield a 2,5-dianilinoterephthalate, which is then subjected to ring-closure under the action of PPA to form the final this compound product.[24]

  • Pigmentation Treatment: The crude this compound synthesized is often not in the desired crystal form for pigmentary use. It must undergo a "pigmentation" or "finishing" step, which involves processes like solvent treatment or milling, to achieve the required particle size, crystal modification (e.g., β or γ form), and application properties.[24]

For the specific synthesis of the β-crystal form, the oxidation of 6,13-dihydrothis compound is carefully controlled. A described method involves adding the dihydrothis compound filter cake to a mixture of industrial ethanol, water, and solid alkali, followed by refluxing with sodium m-nitrobenzene sulfonate for several hours.[22]

G A Starting Materials (e.g., Succinosuccinate Ester + Aniline) B Condensation A->B Step 1 C 2,5-Dianilino-3,6-dihydroterephthalic Acid Intermediate B->C D1 Ring Closure (e.g., with PPA) C->D1 Route A D2 Oxidation (Dehydrogenation) C->D2 Route B E1 6,13-Dihydrothis compound D1->E1 F1 Oxidation (Dehydrogenation) E1->F1 G Crude this compound F1->G E2 2,5-Dianilinoterephthalate D2->E2 F2 Ring Closure (e.g., with PPA) E2->F2 F2->G H Pigmentation Treatment (e.g., Solvent Milling) G->H Step 2 I Final this compound Pigment (e.g., β or γ form) H->I

Diagram 1: General synthesis workflow for this compound.

Applications

This compound's applications span from traditional industrial uses to cutting-edge technology and research, driven by its unique combination of properties.

Industrial Pigment Applications

This compound is considered a high-performance pigment due to its exceptional weather and color fastness.[3][26]

  • Paints and Coatings: It is extensively used in automotive and industrial coatings that require high durability and vibrant color.[1][2][3]

  • Inks: Its stability and intense color make it a primary magenta pigment in printing inks, including for inkjet printers.[1][2][3][23]

  • Plastics: It is used for coloring various plastics (PVC, LDPE, HDPE, PP) where heat stability and non-migration are critical.[1][2][15][16][23]

Advanced Research and Drug Development Applications

The semiconducting and fluorescent properties of this compound have attracted significant interest from the research community.[1][3]

  • Organic Electronics: Due to high carrier mobility and stability, this compound and its derivatives are used in organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and organic field-effect transistors (OFETs).[1][3][4][12]

  • Biomedical Research: Derivatives are being investigated for roles in drug delivery systems and as fluorescent imaging agents in medical diagnostics, leveraging their biocompatibility and distinct light absorption characteristics.[4]

G P1 Exceptional Lightfastness & Chemical Stability A1 Automotive & Industrial Coatings P1->A1 A2 High-Quality Printing Inks P1->A2 P2 High Heat Resistance A3 Plastics & Polymers P2->A3 P3 Semiconducting Properties & High Carrier Mobility A4 OLEDs, Organic Solar Cells (OSCs), & OFETs P3->A4 P4 Strong Fluorescence & Biocompatibility A5 Bio-imaging Agents P4->A5 A6 Drug Delivery Systems P4->A6

Diagram 2: Logical relationship between this compound's properties and its applications.

Toxicological and Safety Profile

This compound generally exhibits a low toxicity profile, which is a key advantage in its various applications.[1] However, as a fine powder, it requires appropriate handling to prevent dust inhalation.

Table 4: Toxicological Data Summary
TestResultSpecies
Acute Oral Toxicity (LD50) >5000 mg/kg[18] or >20 mL/kg[8]Rat
Acute Dermal Toxicity (LD) >2 mL/kg[8]Rabbit
Skin Irritation Non-irritant[18] (May cause irritation in sensitive individuals[21])Rabbit
Eye Irritation Dust may cause irritation[21]-
Mutagenicity (Ames Test) Non-mutagenic[19]-

Handling and Safety:

  • General Handling: Good industrial hygiene should be practiced, preventing dust creation through exhaust ventilation.[18]

  • Personal Protective Equipment (PPE): An approved respirator should be worn when dust is present.[21]

  • Stability: The compound is stable under normal temperatures and pressures.[21] It is incompatible with strong oxidizing and reducing agents.[21]

  • Decomposition: Hazardous decomposition can produce oxides of nitrogen and carbon.[18]

  • Environmental Fate: Due to its insolubility in water, it is unlikely to be harmful to aquatic organisms.[18] It is expected to collect in soils and sediments and is not expected to bioconcentrate.[22]

Biological Interactions and Potential in Drug Development

While primarily an industrial pigment, some biological interactions have been noted, suggesting potential for specialized biomedical applications.

  • Protein Binding: Protein data indicates that this compound binds well to cytochrome c oxidase subunit III (COX-III), an integral membrane protein of the mitochondrial respiratory chain.[1][7] However, the functional implications of this binding and any associated signaling pathways are not detailed in the available literature.

  • Signaling Pathway Involvement: Current research has not extensively documented the direct involvement of this compound in modulating specific intracellular signaling pathways in the manner of a targeted drug. Its emerging role in the biomedical field is more closely linked to its physical properties.

  • Drug Delivery and Imaging: The exploration of this compound derivatives in drug delivery and as imaging agents is based on their chemical stability, biocompatibility, and strong fluorescence.[4] In these applications, the molecule often serves as a stable, detectable carrier or tag rather than a pharmacologically active agent that modulates a specific biological pathway. For instance, its fluorescence can be used to track the delivery of a therapeutic agent to its target site.

References

In-Depth Technical Guide to Linear-trans-Quinacridone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and characterization of linear-trans-quinacridone. It is intended for a scientific audience and includes detailed experimental protocols and quantitative data to support advanced research and development activities.

Core Molecular Structure and Properties

Linear-trans-quinacridone (5,12-dihydroquino[2,3-b]acridine-7,14-dione) is a high-performance organic pigment and p-type semiconductor.[1] Its planar, pentacyclic structure is characterized by a conjugated π-system and robust intermolecular hydrogen bonding, which dictates its physical and electronic properties.[2] This arrangement leads to exceptional thermal stability and low solubility in common organic solvents.[3][4]

The molecule exists in several crystalline polymorphic forms, most notably the α, β, and γ phases.[5] These polymorphs exhibit distinct colors and electronic properties due to differences in their solid-state packing and hydrogen-bonding networks.[5] The γ-form is generally the most thermodynamically stable.[5]

Physicochemical Data

The fundamental physicochemical properties of linear-trans-quinacridone are summarized below.

PropertyValueReference(s)
IUPAC Name 5,12-dihydroquino[2,3-b]acridine-7,14-dione[6]
Molecular Formula C₂₀H₁₂N₂O₂[3]
Molar Mass 312.33 g/mol [3]
Appearance Red to violet crystalline powder[3]
Density ~1.5 g/cm³[3]
Melting Point >390 °C[3]
Solubility Insoluble in water and ethanol; sparingly soluble in DMSO, DMF.[2][4]
Photophysical and Electronic Data

Linear-trans-quinacridone exhibits strong absorption in the visible region and is highly fluorescent in dilute solutions. Its electronic properties make it a valuable material for organic electronics.

ParameterSolvent/MethodValueReference(s)
Absorption Maxima (λ_abs) DMSO (non-aggregated)450-550 nm (vibronic bands)[4]
Thin Film490, 525, 560 nm[7]
Emission Maximum (λ_em) DMSO~530 nm[4][8]
Fluorescence Quantum Yield (Φ_F) DMSO0.76[4]
Fluorescence Lifetime (τ) DMSO~20-22 ns[4][9]
HOMO Energy Level CV (Thin Film)-5.53 eV (from E_onset,ox = +0.78 V)[7][10]
LUMO Energy Level CV (Thin Film)-3.71 eV (from E_onset,red = -1.04 V)[7][10]
Electrochemical Gap CV (Thin Film)~1.8 eV[7]
Optical Band Gap (E₀₋₀) Absorption/Emission~2.35 eV[4]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of linear-trans-quinacridone are provided below.

Synthesis of Linear-trans-Quinacridone

This protocol describes the synthesis via acid-catalyzed cyclization of 2,5-dianilinoterephthalic acid.

Materials:

  • 2,5-dianilinoterephthalic acid

  • Polyphosphoric acid (PPA)

  • Methanol (B129727)

  • Deionized water

  • Nitrogen gas supply

  • Reaction flask with mechanical stirrer, thermometer, and nitrogen inlet/outlet

  • Heating mantle

Procedure:

  • Reaction Setup: Equip a three-necked round-bottom flask with a mechanical stirrer, a nitrogen inlet, and a thermometer. Place 10 parts by weight of polyphosphoric acid into the flask.

  • Reagent Addition: Under a slow stream of nitrogen, begin stirring the PPA and heat to 80-90 °C. Gradually add 1 part by weight of 2,5-dianilinoterephthalic acid to the warm, stirring PPA.

  • Cyclization Reaction: Once the addition is complete, raise the temperature of the reaction mixture to 120-125 °C. Maintain this temperature for 4-6 hours to ensure complete ring closure. The mixture will become deeply colored and viscous.

  • Precipitation (Drowning): Allow the reaction mixture to cool to approximately 80-90 °C. In a separate, large beaker, place 30-40 parts by weight of methanol. Vigorously stir the methanol and slowly pour the hot reaction mixture into it. This "drowning" step hydrolyzes the PPA and precipitates the crude quinacridone (B94251) product.

  • Isolation and Washing: Filter the resulting suspension to isolate the solid product. Wash the filter cake extensively with hot deionized water until the filtrate is neutral (pH ~7). Follow with a final wash with methanol to remove residual water and organic impurities.

  • Drying: Dry the purified linear-trans-quinacridone product in a vacuum oven at 80-100 °C to a constant weight. The final product is a bright, reddish-violet powder.

Characterization Protocols

Due to its very low solubility, obtaining high-resolution NMR spectra is challenging. Deuterated dimethyl sulfoxide (B87167) (d6-DMSO) is a common solvent for this purpose.

Methodology:

  • Sample Preparation: Prepare a saturated solution of linear-trans-quinacridone in d6-DMSO. This may require gentle heating and sonication to maximize the concentration. A concentration of ~0.1 mM may be achievable.[8]

  • Instrumentation: Use a high-field NMR spectrometer (≥400 MHz).

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H spectrum. A large number of scans (e.g., 256 or more) will likely be necessary to achieve an adequate signal-to-noise ratio.

    • Set the relaxation delay (d1) to at least 5 seconds to ensure full relaxation of aromatic protons.

    • The expected aromatic region is δ 7.0-9.0 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. An even greater number of scans will be required compared to the ¹H spectrum.

    • Use a longer relaxation delay (e.g., 10 seconds) due to the typically long T1 relaxation times of quaternary carbons.

Powder XRD is the definitive method for identifying the crystalline phase (α, β, or γ) of the synthesized this compound.

Methodology:

  • Sample Preparation: Finely grind a small amount of the dry this compound powder using an agate mortar and pestle to ensure random crystal orientation. Pack the powder into a sample holder, ensuring a flat, level surface.

  • Data Acquisition:

    • Use a powder diffractometer with Cu Kα radiation (λ = 1.5418 Å).

    • Scan the sample over a 2θ range of 5° to 40°.

    • Use a step size of 0.02° and a dwell time of 1-2 seconds per step.

  • Data Analysis: Compare the resulting diffractogram (a plot of intensity vs. 2θ) with reference patterns for the known α, β, and γ polymorphs of this compound to identify the crystal phase(s) present in the sample.

CV is used to measure the oxidation and reduction potentials, from which the HOMO and LUMO energy levels can be estimated. The following is a protocol for thin-film analysis.[10]

Methodology:

  • Working Electrode Preparation: Deposit a thin film (e.g., 50 nm) of linear-trans-quinacridone onto an indium tin oxide (ITO) coated glass slide via thermal evaporation in a high-vacuum chamber.

  • Electrochemical Cell Setup: Assemble a three-electrode cell.

    • Working Electrode: The this compound-coated ITO slide.

    • Reference Electrode: Ag/AgCl.

    • Counter Electrode: Platinum foil or wire.

  • Electrolyte Solution: Prepare a 0.1 M solution of a suitable supporting electrolyte, such as tetrabutylammonium (B224687) hexafluorophosphate (B91526) (TBAPF₆), in anhydrous, degassed acetonitrile.

  • Measurement:

    • Immerse the electrodes in the electrolyte solution and purge with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

    • Scan the potential anodically to measure the oxidation potential and cathodically to measure the reduction potential. A typical scan rate is 50-100 mV/s.

  • Data Analysis:

    • Determine the onset potentials for the first oxidation (E_onset,ox) and first reduction (E_onset,red) peaks from the voltammogram.

    • Estimate the HOMO and LUMO levels using the following empirical formulas (assuming the ferrocene/ferrocenium Fc/Fc⁺ redox couple is at -4.8 eV relative to the vacuum level):

      • E_HOMO (eV) = -[E_onset,ox (vs Fc/Fc⁺) + 4.8]

      • E_LUMO (eV) = -[E_onset,red (vs Fc/Fc⁺) + 4.8]

      • Note: Potentials must first be referenced to the Fc/Fc⁺ couple.

The comparative method is a standard approach for determining Φ_F, using a reference standard with a known quantum yield.

Methodology:

  • Standard Selection: Choose a fluorescence standard whose absorption and emission spectra overlap with this compound. Quinine sulfate (B86663) in 0.1 M H₂SO₄ (Φ_F ≈ 0.54) is a common standard, but a standard emitting closer to this compound may be preferable for higher accuracy.

  • Solution Preparation: Prepare a series of dilute solutions of both the this compound sample and the standard in the same solvent (e.g., DMSO). The absorbance of each solution at the chosen excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Absorbance Measurement: Record the UV-Vis absorbance spectrum for each solution.

  • Fluorescence Measurement:

    • Set the excitation wavelength to be the same for both the sample and the standard.

    • Record the fully corrected fluorescence emission spectrum for each solution, ensuring identical instrument parameters (e.g., slit widths).

    • Integrate the area under each emission spectrum.

  • Data Analysis:

    • For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance. The result should be a straight line passing through the origin.

    • Calculate the quantum yield of the sample (Φ_X) using the following equation: Φ_X = Φ_ST * (Grad_X / Grad_ST) * (n_X² / n_ST²) Where:

      • Φ_ST is the quantum yield of the standard.

      • Grad_X and Grad_ST are the gradients from the plots of integrated fluorescence intensity vs. absorbance for the sample and standard, respectively.

      • n_X and n_ST are the refractive indices of the sample and standard solutions (assumed to be the same if the same solvent is used).

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow from the synthesis of linear-trans-quinacridone to its characterization and potential application.

G Workflow for Linear-trans-Quinacridone Research cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_properties Property Determination cluster_application Application start 2,5-Dianilino- terephthalic Acid ppa Polyphosphoric Acid (125 °C) start->ppa Cyclization drown Precipitation (Methanol) ppa->drown purify Filtration & Washing drown->purify product Pure Linear-trans-Quinacridone (Powder) purify->product xrd Powder XRD product->xrd nmr NMR Spectroscopy (¹H, ¹³C) product->nmr uvvis UV-Vis & Fluorescence Spectroscopy product->uvvis cv Cyclic Voltammetry product->cv polymorph Polymorph ID (α, β, γ) xrd->polymorph structure Structural Verification nmr->structure photophys Photophysical Data (λ_abs, λ_em, Φ_F) uvvis->photophys electrochem Electronic Properties (HOMO, LUMO) cv->electrochem device Device Fabrication (OLED, OFET) polymorph->device structure->device photophys->device electrochem->device

Caption: Logical workflow from synthesis to application.

References

The Enduring Vibrancy of Quinacridones: A Technical Guide to Their History, Synthesis, and Performance

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthesis, properties, and applications of quinacridone (B94251) pigments for researchers, scientists, and drug development professionals.

This compound pigments, a family of high-performance organic colorants, have left an indelible mark on a vast array of industries, from automotive coatings and artist paints to advanced materials and potentially, drug delivery systems. First synthesized in 1896, their remarkable lightfastness, thermal stability, and vibrant, transparent hues were not fully realized for industrial application until their commercial introduction by DuPont in 1958. This guide provides a comprehensive technical overview of the history, development, synthesis, and key performance characteristics of these versatile pigments.

A Journey from Obscurity to Ubiquity: A Brief History

The journey of this compound pigments from a laboratory curiosity to a cornerstone of the color industry is a testament to persistent scientific inquiry. Although the parent this compound molecule was first prepared in 1896, its potential as a pigment remained unrecognized for decades. It was the pioneering work of chemists at DuPont in the 1950s that unlocked a commercially viable manufacturing process, leading to their market debut.[1] This breakthrough ushered in a new era of durable and brilliant colors, rapidly adopted by industries seeking performance beyond the capabilities of existing pigments.

Key Milestones in this compound Pigment Development:

  • 1896: The first synthesis of the linear this compound molecule is achieved.

  • 1955: Researchers at DuPont, notably W. Struve, recognize the pigmentary properties of quinacridones and develop a scalable synthesis.[1]

  • 1958: DuPont commences commercial production and marketing of this compound pigments.

  • Post-1958: Various chemical companies, including Ciba-Geigy, Sandoz, and Lonza, contribute to the development of diverse this compound chemistries and manufacturing processes.

The Chemistry of Color: Synthesis and Crystal Structure

The exceptional properties of this compound pigments are intrinsically linked to their molecular and crystal structures. The core this compound molecule is a pentacyclic aromatic system containing both nitrogen and oxygen heteroatoms. The specific color and performance characteristics are determined by the substituents on this core structure and, crucially, by the crystalline form (polymorphism) of the pigment.

The synthesis of this compound pigments typically involves a multi-step process. One of the most common industrial methods is the thermal cyclization of 2,5-diarylamino terephthalic acids in the presence of a dehydrating agent like polyphosphoric acid.

General Synthesis Pathway of this compound Pigments

Quinacridone_Synthesis cluster_reactants Starting Materials cluster_intermediates Intermediate Stages cluster_final Final Product Succinic Acid Derivative Succinic Acid Derivative 2,5-Diarylamino-3,6-dihydroterephthalic Acid Ester 2,5-Diarylamino-3,6-dihydroterephthalic Acid Ester Succinic Acid Derivative->2,5-Diarylamino-3,6-dihydroterephthalic Acid Ester Condensation Aromatic Amine Aromatic Amine Aromatic Amine->2,5-Diarylamino-3,6-dihydroterephthalic Acid Ester 2,5-Diarylamino-terephthalic Acid 2,5-Diarylamino-terephthalic Acid 2,5-Diarylamino-3,6-dihydroterephthalic Acid Ester->2,5-Diarylamino-terephthalic Acid Oxidation/Dehydrogenation Crude this compound Crude this compound 2,5-Diarylamino-terephthalic Acid->Crude this compound Thermal Cyclization (e.g., in Polyphosphoric Acid) Finished Pigment Finished Pigment Crude this compound->Finished Pigment Pigment Finishing (e.g., Solvent Treatment, Milling)

Caption: Generalized synthesis pathway for this compound pigments.

Experimental Protocol: Synthesis of Pigment Red 122 (2,9-Dimethylthis compound)

The following is a representative laboratory-scale synthesis protocol for Pigment Red 122, derived from publicly available literature.

Step 1: Preparation of 2,5-di(p-toluidino)terephthalic acid (DTTA)

  • In a pressure reaction vessel, add 250g of methanol (B129727) and 43.2g of p-toluidine (B81030).

  • Stir until the p-toluidine is dissolved.

  • Add 10g of 31% hydrochloric acid and 41g of dimethyl succinyl succinate (B1194679) (DMSS).

  • Heat the mixture to 100°C and maintain for 4 hours.

  • Cool the reaction to 60°C and add 60g of 50% sodium hydroxide (B78521) solution.

  • Heat to 110°C and introduce a stream of air at a flow rate of 4 liters per hour for 8 hours to facilitate oxidation.

  • After oxidation, add 300g of water for dilution and stir for 1 hour.

  • Filter the mixture to remove impurities.

  • Acidify the filtrate with 16% dilute hydrochloric acid to a pH of 5 to precipitate the DTTA.

  • Filter the purple crystalline DTTA, wash with water until neutral, and dry. This should yield approximately 62.4g of DTTA.[2]

Step 2: Cyclization to Pigment Red 122

  • In a three-necked flask, add 350g of 115% polyphosphoric acid.

  • Heat to 90°C and begin stirring.

  • Slowly add the 50g of the prepared DTTA, controlling the temperature at around 100°C.

  • Increase the temperature to 130°C and maintain for 4 hours to effect the ring-closure reaction.

  • Cool the reaction mixture to 70°C.

  • Slowly pour the reaction mass into 480g of water and stir for 30 minutes.

  • Filter the resulting precipitate and wash with water until neutral to obtain crude Pigment Red 122.[2]

Step 3: Pigment Finishing

The crude pigment is then subjected to finishing processes, such as solvent treatment or milling, to achieve the desired crystal form, particle size distribution, and application properties.

The Influence of Crystal Structure (Polymorphism)

This compound pigments can exist in different crystalline forms, or polymorphs, which significantly impact their color and properties. The three primary polymorphs are designated as alpha (α), beta (β), and gamma (γ).

  • Alpha (α) phase: Generally produces a reddish-violet color but is often less stable than the other forms.

  • Beta (β) phase: Typically yields a violet or reddish-violet hue.

  • Gamma (γ) phase: Known for producing a very clean, yellowish-red to magenta color and is highly stable.

The specific synthesis and finishing conditions, such as the choice of solvent, temperature, and duration of treatment, are critical in controlling the final crystal phase of the pigment.

Crystal_Structure_Influence cluster_conditions Controlling Factors cluster_polymorphs Crystal Phases cluster_properties Resulting Characteristics Synthesis & Finishing Conditions Synthesis & Finishing Conditions Crystal Structure (Polymorphism) Crystal Structure (Polymorphism) Synthesis & Finishing Conditions->Crystal Structure (Polymorphism) Final Pigment Properties Final Pigment Properties Crystal Structure (Polymorphism)->Final Pigment Properties Solvent Solvent Solvent->Synthesis & Finishing Conditions Temperature Temperature Temperature->Synthesis & Finishing Conditions Time Time Time->Synthesis & Finishing Conditions Alpha (α) Alpha (α) Alpha (α)->Crystal Structure (Polymorphism) Beta (β) Beta (β) Beta (β)->Crystal Structure (Polymorphism) Gamma (γ) Gamma (γ) Gamma (γ)->Crystal Structure (Polymorphism) Color Hue Color Hue Color Hue->Final Pigment Properties Opacity/Transparency Opacity/Transparency Opacity/Transparency->Final Pigment Properties Lightfastness Lightfastness Lightfastness->Final Pigment Properties Thermal Stability Thermal Stability Thermal Stability->Final Pigment Properties

Caption: Relationship between synthesis, crystal structure, and properties.

Performance Characteristics of this compound Pigments

This compound pigments are classified as high-performance due to their exceptional fastness properties. The following tables summarize key quantitative data for some of the most common this compound pigments.

Table 1: Physical and Chemical Properties of Common this compound Pigments

Pigment NameColour Index NameChemical FormulaMolecular Weight ( g/mol )Crystal Phase
This compound VioletPigment Violet 19C₂₀H₁₂N₂O₂312.33β, γ
This compound MagentaPigment Red 122C₂₂H₁₆N₂O₂340.38-
This compound RedPigment Red 202C₂₀H₁₀Cl₂N₂O₂381.22-
This compound MaroonPigment Red 206Solid Solution--
This compound GoldPigment Orange 48/49---

Table 2: Performance Data of Common this compound Pigments

Pigment NameColour Index NameLightfastness (ASTM I-V)Heat Stability (°C)
This compound VioletPigment Violet 19I~300
This compound MagentaPigment Red 122I~300
This compound RedPigment Red 202I~300
This compound MaroonPigment Red 206I>300
This compound GoldPigment Orange 48/49I~300

Note: Lightfastness is rated on the ASTM scale where I is excellent and V is very poor. Heat stability can vary depending on the application and polymer system.

Characterization of this compound Pigments

A variety of analytical techniques are employed to characterize the physical and chemical properties of this compound pigments.

Experimental Workflow for Pigment Characterization

Pigment_Characterization_Workflow cluster_analysis Analytical Techniques cluster_properties Determined Properties Pigment Sample Pigment Sample UV-Vis Spectroscopy UV-Vis Spectroscopy Pigment Sample->UV-Vis Spectroscopy FTIR Spectroscopy FTIR Spectroscopy Pigment Sample->FTIR Spectroscopy X-Ray Diffraction (XRD) X-Ray Diffraction (XRD) Pigment Sample->X-Ray Diffraction (XRD) Electron Microscopy (SEM/TEM) Electron Microscopy (SEM/TEM) Pigment Sample->Electron Microscopy (SEM/TEM) Color & Optical Properties Color & Optical Properties UV-Vis Spectroscopy->Color & Optical Properties Chemical Structure & Functional Groups Chemical Structure & Functional Groups FTIR Spectroscopy->Chemical Structure & Functional Groups Crystal Structure & Polymorphism Crystal Structure & Polymorphism X-Ray Diffraction (XRD)->Crystal Structure & Polymorphism Particle Size & Morphology Particle Size & Morphology Electron Microscopy (SEM/TEM)->Particle Size & Morphology

Caption: A typical workflow for the characterization of this compound pigments.

UV-Visible Spectroscopy: This technique is used to measure the absorption and reflectance spectra of the pigments, providing quantitative data on their coloristic properties.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is employed to identify the chemical structure of the this compound molecule and its derivatives by analyzing the vibrational modes of its functional groups.

X-Ray Diffraction (XRD): XRD is the primary method for determining the crystal structure and identifying the specific polymorph (α, β, or γ) of a this compound pigment.

Applications Beyond Color

While the primary application of this compound pigments is as colorants, their unique photophysical and electronic properties have garnered interest in other fields. Their high stability and semiconductor properties make them potential candidates for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). In the realm of drug development, the inert and stable nature of finely milled organic pigments has led to investigations into their use as carriers for drug delivery systems, although this research is still in its early stages.

Conclusion

This compound pigments represent a pinnacle of achievement in organic pigment chemistry. Their journey from a 19th-century chemical synthesis to a staple of modern high-performance colorants is a compelling story of scientific discovery and industrial innovation. The intricate relationship between their chemical structure, crystal polymorphism, and final performance properties continues to be an active area of research. For scientists and researchers, a deep understanding of the synthesis and characterization of these materials is crucial for developing new applications and pushing the boundaries of color and materials science.

References

Quantum Chemical Calculations of Quinacridone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quinacridone (B94251) and its derivatives represent a versatile class of organic molecules with significant applications ranging from high-performance pigments and organic electronics to potential use in drug development.[1][2][3] A deep understanding of their electronic structure and properties is paramount for the rational design of new materials and therapeutics. Quantum chemical calculations have emerged as a powerful tool to elucidate these properties at the molecular level, providing insights that complement and guide experimental work.[4] This technical guide provides an in-depth overview of the application of quantum chemical methods to the study of this compound, focusing on the theoretical background, computational protocols, and interpretation of key results.

Core Concepts in Quantum Chemical Calculations of this compound

Quantum chemical calculations for this compound primarily revolve around Density Functional Theory (DFT) and its time-dependent extension (TD-DFT).[5] These methods offer a good balance between computational cost and accuracy for molecules of this size.

Density Functional Theory (DFT): DFT is a computational method used to investigate the electronic structure of many-body systems. It is based on the principle that the energy of a molecule can be determined from its electron density. In the context of this compound, DFT is employed to:

  • Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms.

  • Calculate Electronic Properties: Compute fundamental properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for understanding charge transport and reactivity.[6]

  • Simulate Vibrational Spectra: Predict infrared (IR) and Raman spectra, which can be used to characterize different polymorphs of this compound.[7][8]

Time-Dependent Density Functional Theory (TD-DFT): TD-DFT is an extension of DFT used to study the excited-state properties of molecules. For this compound, TD-DFT is essential for:

  • Predicting UV-Vis Absorption and Emission Spectra: Calculating the electronic transitions between the ground and excited states, which determine the color and photophysical properties of the molecule.[2][9]

  • Understanding Photophysical Processes: Investigating phenomena like fluorescence and the effect of intermolecular interactions, such as hydrogen bonding, on the optical properties.[10]

Experimental Protocols: A Computational Workflow

The following section outlines a typical workflow for performing quantum chemical calculations on a this compound molecule. This protocol is a generalized representation based on methodologies reported in the literature.[1][11][12]

Molecular Structure Preparation

The initial step involves obtaining the 3D coordinates of the this compound molecule. This can be done by:

  • Building the molecule from scratch using a molecular editor.

  • Importing the crystal structure from a database (e.g., Cambridge Crystallographic Data Centre).

Geometry Optimization

The molecular geometry is optimized to find the lowest energy conformation.

  • Method: DFT is the most common method.

  • Functional: A variety of exchange-correlation functionals can be used, with B3LYP being a popular choice for organic molecules.[1][11] Other functionals like PBE0 and optimally-tuned range-separated hybrids (OT-RSH) have also been shown to provide accurate results for this compound.[13][14]

  • Basis Set: A basis set describes the atomic orbitals used in the calculation. The 6-31G(d) or 6-311G(d,p) basis sets are commonly used as they provide a good compromise between accuracy and computational cost.[11]

Frequency Calculation

A frequency calculation is performed on the optimized geometry to:

  • Confirm that the structure is a true minimum on the potential energy surface (no imaginary frequencies).

  • Obtain thermodynamic properties (enthalpy, entropy, Gibbs free energy).

  • Simulate IR and Raman spectra.

Electronic Property Calculation

Single-point energy calculations are performed on the optimized geometry to obtain detailed electronic properties.

  • HOMO-LUMO energies and gap: These are crucial for understanding the molecule's ability to donate or accept electrons.

  • Molecular Electrostatic Potential (ESP): This maps the charge distribution on the molecular surface, identifying regions susceptible to electrophilic or nucleophilic attack.

  • Natural Bond Orbital (NBO) analysis: This provides insights into charge transfer and intermolecular interactions.

Excited-State Calculations (TD-DFT)

To study the optical properties, TD-DFT calculations are performed.

  • Absorption Spectrum: A single-point TD-DFT calculation on the ground-state optimized geometry provides the vertical excitation energies and oscillator strengths, which can be used to simulate the UV-Vis absorption spectrum.[15]

  • Emission (Fluorescence) Spectrum: The geometry of the first excited state is optimized using TD-DFT. A subsequent single-point TD-DFT calculation on the excited-state geometry yields the emission energies, allowing for the simulation of the fluorescence spectrum.[15]

Data Presentation: Key Computational Parameters for this compound

The following tables summarize typical quantitative data obtained from quantum chemical calculations of this compound and its derivatives, as reported in various studies.

Table 1: Calculated HOMO, LUMO, and Energy Gaps for this compound using different DFT Functionals.

FunctionalBasis SetHOMO (eV)LUMO (eV)Energy Gap (eV)Reference
HF6-311G --8.49[1]
B3LYP6-311G--3.13[1]
B3PW916-311G**--3.12[1]

Table 2: Calculated Bond Lengths of this compound using different DFT Functionals with the 6-311G basis set.[1]**

BondHF (Å)B3LYP (Å)B3PW91 (Å)
C-C (aromatic)1.372 - 1.3781.381 - 1.4841.379 - 1.480
C=O1.1971.2261.224
C-H1.074 - 1.0761.083 - 1.085-

Table 3: Calculated Ionization Potentials (IP) and Electron Affinities (EA) for this compound Derivatives.

CompoundMethodIP (eV)EA (eV)Reference
This compound Derivative 1DFT5.09-2.53[4]
This compound Derivative 2DFT5.45-2.64[4]
This compound Derivative 3DFT--3.03[4]

Mandatory Visualizations

The following diagrams illustrate key workflows and concepts in the quantum chemical study of this compound.

G cluster_input Input Preparation cluster_dft DFT Calculations cluster_tddft TD-DFT Calculations cluster_output Output Analysis mol_struct Molecular Structure (this compound) geom_opt Geometry Optimization (e.g., B3LYP/6-31G(d)) mol_struct->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc elec_prop Electronic Properties (HOMO, LUMO, ESP) geom_opt->elec_prop abs_spec Absorption Spectrum (Ground State Geometry) geom_opt->abs_spec opt_geom Optimized Geometry geom_opt->opt_geom thermo Thermodynamic Data freq_calc->thermo elec_data Electronic Data (Energy Levels, Charges) elec_prop->elec_data em_spec Emission Spectrum (Excited State Geometry) abs_spec->em_spec spectra Simulated Spectra (IR, Raman, UV-Vis) abs_spec->spectra em_spec->spectra

Caption: Computational workflow for quantum chemical calculations of this compound.

G cluster_energy HOMO HOMO (Highest Occupied Molecular Orbital) LUMO LUMO (Lowest Unoccupied Molecular Orbital) HOMO->LUMO Electronic Excitation Energy_Gap Energy Gap (ΔE) Excitation Photon Absorption (hν) e1 e2 e1->e2

Caption: Frontier Molecular Orbitals (HOMO-LUMO) concept in this compound.

Applications in Drug Development

While this compound itself is primarily known as a pigment, its derivatives, particularly quinazolinones, have garnered significant interest in drug discovery as potential anticancer agents.[3][16][17] Computational studies, including molecular docking and dynamics simulations, play a crucial role in this area by:

  • Identifying Potential Drug Targets: In silico screening can predict the binding affinity of this compound derivatives to various biological targets, such as kinases and other enzymes implicated in cancer.[3][18]

  • Understanding Binding Modes: Molecular docking can reveal the specific interactions between a this compound derivative and the active site of a protein, guiding the design of more potent and selective inhibitors.[16]

  • Predicting ADMET Properties: Computational models can estimate the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new drug candidates, helping to prioritize compounds for further experimental testing.[16]

The quantum chemical parameters discussed in this guide, such as the HOMO-LUMO gap and electrostatic potential, provide fundamental insights into the reactivity and interaction potential of these molecules, which are valuable for interpreting the results of molecular docking and other in silico drug design methods.

This guide provides a foundational understanding of the application of quantum chemical calculations to the study of this compound. By leveraging these computational tools, researchers can gain deeper insights into the structure-property relationships of this important class of molecules, accelerating the development of new materials and potential therapeutic agents.

References

Unveiling the Electronic Landscape of Quinacridone: An In-depth Ab Initio Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quinacridone (B94251), a prominent organic pigment, has garnered significant attention for its intriguing electronic properties, making it a molecule of interest in the development of organic electronics and optoelectronics. This technical guide delves into the core of its electronic structure, elucidated through the lens of ab initio computational studies. By leveraging the principles of quantum mechanics, these first-principles calculations provide a granular view of the orbital energies, electronic transitions, and structural parameters that govern the behavior of this compound and its derivatives.

Core Electronic Properties: A Quantitative Overview

Ab initio studies, particularly those employing Density Functional Theory (DFT), have been instrumental in quantifying the electronic characteristics of this compound. These computational approaches allow for the precise calculation of molecular orbital energies, which are fundamental to understanding the molecule's electronic behavior. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance, as the energy difference between them—the HOMO-LUMO gap—is a key determinant of the molecule's electronic and optical properties.[1][2]

Below is a summary of key quantitative data derived from various theoretical investigations.

Computational MethodPropertyValue (eV)Reference
Density Functional Theory (DFT)Energy Gap3.06[3]
Hartree-Fock (HF)HOMO-LUMO Gap8.49[4][5][6]
DFT (B3LYP)HOMO-LUMO Gap3.13[4][5][6]
DFT (B3PW91)HOMO-LUMO Gap3.12[4][5][6]

Table 1: Calculated Electronic Properties of this compound. This table summarizes the energy gap of linear-trans-quinacridone and the HOMO-LUMO gap of a this compound derivative calculated using different ab initio methods.

The choice of computational functional and basis set significantly influences the calculated values. For instance, studies have shown that standard exchange-correlation functionals in DFT can sometimes underestimate the fundamental gaps.[7][8] More advanced methods, such as optimally tuned range-separated hybrid functionals (OT-RSH), have demonstrated a substantial improvement in predicting properties like the ionization potential, yielding results in quantitative agreement with experimental data.[7][8]

The Impact of Molecular Structure and Environment

The electronic structure of this compound is not solely an intrinsic property of the isolated molecule but is also influenced by its solid-state packing and crystalline phase. This compound is known to exist in several polymorphic forms (α, β, and γ), each exhibiting distinct optical and electronic properties due to different intermolecular interactions.[9][10][11]

Computational studies have explored how the crystal structure affects the electronic behavior. For example, the arrangement of molecules in the crystalline lattice can lead to phenomena like crystallochromism, where different polymorphs exhibit different colors.[9] Understanding these structure-property relationships is crucial for designing materials with tailored electronic characteristics.

Methodologies in Ab Initio Studies of this compound

The following section outlines the typical computational protocols employed in the ab initio investigation of this compound's electronic structure.

Density Functional Theory (DFT) Calculations

DFT is a widely used method for calculating the electronic structure of molecules.[12] A typical DFT workflow for this compound involves the following steps:

  • Structural Optimization: The molecular geometry of this compound is optimized to find its lowest energy conformation. This is a crucial step as the electronic properties are highly dependent on the molecular structure.

  • Frequency Calculations: Following optimization, frequency calculations are performed to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface.

  • Electronic Property Calculation: With the optimized geometry, various electronic properties are calculated. This includes the energies of the molecular orbitals (HOMO, LUMO), the total energy, and the electrostatic potential.[13]

Commonly used software packages for these calculations include Gaussian 09.[4][5][6][13] The choice of the functional (e.g., B3LYP, PBE0) and the basis set (e.g., 6-311G) are critical parameters that are selected based on the desired accuracy and computational cost.[4][5][6][13]

DFT_Workflow cluster_input Input cluster_calculation DFT Calculation cluster_output Output Input Initial this compound Structure Opt Geometry Optimization Input->Opt Coordinates Freq Frequency Calculation Opt->Freq Optimized Geometry ElecProp Electronic Property Calculation Freq->ElecProp Confirmed Minimum Output Optimized Structure Orbital Energies (HOMO, LUMO) Total Energy Electrostatic Potential ElecProp->Output

Figure 1: A generalized workflow for Density Functional Theory (DFT) calculations of this compound's electronic properties.

Advanced Computational Approaches

To achieve higher accuracy, especially for excited-state properties and in the solid state, more advanced computational methods are employed.

  • Optimally-Tuned Range-Separated Hybrid (OT-RSH) Functionals: These functionals have shown to provide a more accurate description of the ionization potential and band gap compared to standard DFT functionals.[7][8]

  • GW Approximation: For solid-state calculations, the GW approximation is often used to obtain more accurate quasiparticle energies and band gaps.[7]

Logical Relationship of Computational Methods

The selection of a computational method for studying this compound's electronic structure often involves a trade-off between accuracy and computational cost. The following diagram illustrates the hierarchical relationship between different levels of theory.

Computational_Methods cluster_level1 Mean-Field / Independent Particle cluster_level2 Correlated Methods HF Hartree-Fock (HF) PostHF Post-Hartree-Fock (e.g., MP2, CI) HF->PostHF Adds Electron Correlation DFT Density Functional Theory (DFT) AdvDFT Advanced DFT (e.g., OT-RSH) DFT->AdvDFT Improved Functionals GW GW Approximation DFT->GW Solid-State Corrections

Figure 2: A conceptual diagram illustrating the relationship between different ab initio computational methods used for electronic structure calculations.

Experimental Validation: Bridging Theory and Reality

Theoretical predictions from ab initio studies are critically validated against experimental data. Techniques such as angle-resolved photoemission spectroscopy (ARUPS) are used to experimentally probe the electronic structure of thin films of this compound.[7][8] The excellent agreement observed between high-level theoretical calculations and ARUPS data for the valence band spectrum of this compound provides strong confidence in the predictive power of these computational models.[7][8]

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Quinacridone via 2,5-Dianilinoterephthalic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of quinacridone (B94251) pigments, a class of high-performance organic pigments, through the intermediate 2,5-dianilinoterephthalic acid. This documentation is intended to guide researchers in the successful laboratory-scale synthesis of these commercially significant compounds.

Introduction

This compound and its derivatives are renowned for their exceptional lightfastness, thermal stability, and vibrant colors, ranging from reddish-violet to magenta.[1] These properties make them invaluable in a wide range of applications, including automotive coatings, high-quality inks, plastics, and even in the field of organic electronics due to their semiconductor properties.[2][3]

The most prevalent and industrially viable method for producing linear quinacridones involves the cyclization of 2,5-dianilinoterephthalic acid.[2] This process typically utilizes a strong dehydrating agent, most commonly polyphosphoric acid (PPA), to facilitate the intramolecular condensation that forms the characteristic pentacyclic this compound structure. Subsequent finishing steps are often required to achieve the desired crystalline form (polymorph), which dictates the final color and pigmentary properties.[4]

This document details the two key stages of this synthesis:

  • Part A: Synthesis of the precursor, 2,5-dianilinoterephthalic acid.

  • Part B: Cyclization of 2,5-dianilinoterephthalic acid to form this compound.

Synthesis of 2,5-Dianilinoterephthalic Acid

The synthesis of 2,5-dianilinoterephthalic acid is a critical first step, and various methods have been reported. A common route involves the reaction of a dialkyl succinylsuccinate with an aniline (B41778) derivative, followed by oxidation and hydrolysis.

Reaction Pathway

reaction_pathway_A start Dimethyl Succinylsuccinate + Aniline intermediate1 Condensation start->intermediate1 Reflux in an organic solvent product1 2,5-Dianilino-3,6-dihydroterephthalic acid dimethyl ester intermediate1->product1 intermediate2 Oxidation product1->intermediate2 Air/Oxygen product2 2,5-Dianilinoterephthalic acid dimethyl ester intermediate2->product2 intermediate3 Hydrolysis product2->intermediate3 Alkaline conditions final_product 2,5-Dianilinoterephthalic Acid intermediate3->final_product

Synthesis of 2,5-Dianilinoterephthalic Acid.
Experimental Protocol

This protocol is adapted from established procedures for the synthesis of 2,5-dianilinoterephthalic acid and its derivatives.

Materials:

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Stirrer (magnetic or mechanical)

  • Heating mantle

  • Gas inlet tube (for nitrogen and air)

  • Standard laboratory glassware

  • Filtration apparatus

Procedure:

  • Transesterification (optional but recommended for improved solubility):

    • In a 500 mL three-neck flask, combine dimethyl succinylsuccinate (0.2 mol, 46 g), 1-butanol (250 mL), and concentrated sulfuric acid (0.52 mL).[2]

    • Purge the system with nitrogen for 15 minutes.

    • Heat the mixture to 140°C for 2 hours under a nitrogen atmosphere.[2]

    • Cool the reaction mixture.

  • Condensation with Aniline:

    • To the cooled reaction mixture, add aniline (26 g).

    • Purge the system with nitrogen and heat at approximately 75°C for 1 hour with continuous nitrogen purging.[2]

    • Add acetic acid (20 mL) to the mixture and heat to reflux.[2]

  • Oxidation:

    • Once at reflux, switch the gas stream from nitrogen to air and bubble air through the reaction mixture for 4 hours to facilitate oxidation.[2]

  • Hydrolysis and Precipitation:

    • After the oxidation is complete, add solid potassium hydroxide (70 g) to the reaction mixture and continue to heat at reflux for an additional hour.[2]

    • Cool the mixture and add 500 mL of water.

    • Adjust the pH of the solution to 2.5-3 by adding sulfuric acid. This will precipitate the product.[2]

    • A dark-violet precipitate of 2,5-dianilinoterephthalic acid will form.

  • Isolation and Purification:

    • Collect the precipitate by filtration.

    • Wash the solid thoroughly with water until the filtrate is neutral.

    • Dry the collected solid in an oven at approximately 100°C to obtain the final product.

Quantitative Data
ParameterValueReference
Starting Materials
Dimethyl Succinylsuccinate0.2 mol (46 g)[2]
Aniline26 g[2]
Reaction Conditions
Condensation Temperature~75°C then reflux[2]
Oxidation Time4 hours[2]
Hydrolysis Time1 hour[2]
Product
Yield90% (relative to dimethyl succinylsuccinate)[2]
Purity (HPLC)98%[2]

Synthesis of this compound from 2,5-Dianilinoterephthalic Acid

The cyclization of 2,5-dianilinoterephthalic acid is an intramolecular condensation reaction that forms the pentacyclic this compound skeleton. This is a key step that determines the final product's properties.

Reaction Pathway

reaction_pathway_B start 2,5-Dianilinoterephthalic Acid intermediate1 Cyclization start->intermediate1 Polyphosphoric Acid (PPA) Heat (120-140°C) product1 Crude this compound intermediate1->product1 intermediate2 Hydrolysis (Drowning) product1->intermediate2 Addition to water or alcohol product2 Precipitated this compound intermediate2->product2 intermediate3 Finishing product2->intermediate3 Solvent treatment, milling, or phase change final_product Pigmentary this compound intermediate3->final_product

Synthesis of this compound.
Experimental Protocol

This protocol outlines the cyclization of 2,5-dianilinoterephthalic acid using polyphosphoric acid (PPA).

Materials:

  • 2,5-Dianilinoterephthalic acid

  • Polyphosphoric acid (PPA, 115% H₃PO₄ equivalent)

  • Methanol (B129727) or Water

  • 50% Sodium Hydroxide solution

  • Deionized Water

Equipment:

  • High-torque mechanical stirrer

  • Reaction vessel suitable for viscous mixtures

  • Heating mantle with temperature controller

  • Beaker for drowning the reaction mixture

  • Filtration apparatus

Procedure:

  • Ring Closure (Cyclization):

    • In a suitable reaction vessel, heat polyphosphoric acid (3-10 parts by weight relative to the starting material) to 80-95°C.[5][6]

    • Slowly add 2,5-dianilinoterephthalic acid (1 part by weight) to the hot PPA with vigorous stirring.

    • Increase the temperature of the reaction mixture to 120-140°C and maintain for 1-2 hours.[5] The mixture will become highly viscous.

  • Hydrolysis (Drowning):

    • Cool the viscous reaction mixture to below 100°C.

    • In a separate beaker, prepare a drowning liquid (e.g., methanol or water), typically 3 to 15 parts by weight relative to the initial 2,5-dianilinoterephthalic acid.[6]

    • Slowly and carefully pour the hot reaction mixture into the drowning liquid with vigorous stirring. A precipitate of crude this compound will form.

  • Isolation of Crude Pigment:

    • Stir the resulting slurry for about an hour to ensure complete precipitation.

    • Collect the solid by filtration.

    • Wash the filter cake with water until the filtrate is acid-free.

  • Finishing (Conditioning):

    • The crude this compound often requires further treatment to obtain the desired pigmentary properties. A typical procedure involves:

    • Reslurrying the presscake in water.

    • Adding a 50% sodium hydroxide solution and heating at 90-95°C for two hours.[6]

    • Cooling the slurry, filtering, and washing with water until the filtrate is free of alkali.[6]

    • The resulting presscake can be dried in an oven at 60°C to yield the final this compound pigment.[6]

Quantitative Data for Cyclization
ParameterValueReference
Reactants Ratio
2,5-Dianilinoterephthalic Acid1 part by weight[5][6]
Polyphosphoric Acid3-10 parts by weight[5][6]
Reaction Conditions
Ring Closing Temperature120-140°C[5]
Ring Closing Time1-2 hours[5]
Product
Yield~93-99%[7][8]

Experimental Workflow

experimental_workflow cluster_part_A Part A: Synthesis of 2,5-Dianilinoterephthalic Acid cluster_part_B Part B: Synthesis of this compound A1 Combine Dimethyl Succinylsuccinate, Aniline, and Solvent A2 Condensation Reaction (Reflux under Nitrogen) A1->A2 A3 Oxidation (Air Bubbling at Reflux) A2->A3 A4 Alkaline Hydrolysis A3->A4 A5 Acidification and Precipitation A4->A5 A6 Filtration and Washing A5->A6 A7 Drying A6->A7 A_product 2,5-Dianilinoterephthalic Acid A7->A_product B1 Add 2,5-Dianilinoterephthalic Acid to hot Polyphosphoric Acid A_product->B1 Use as starting material B2 Cyclization Reaction (Heating at 120-140°C) B1->B2 B3 Drowning in Water/Methanol B2->B3 B4 Filtration and Washing of Crude Product B3->B4 B5 Finishing Treatment (e.g., Alkaline Slurry) B4->B5 B6 Filtration and Washing B5->B6 B7 Drying B6->B7 B_product Pigmentary this compound B7->B_product

Overall Experimental Workflow.

Safety Precautions

  • Work in a well-ventilated fume hood, especially when handling aniline, organic solvents, and strong acids.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Polyphosphoric acid is corrosive and reacts exothermically with water. Handle with care.

  • The drowning step can be highly exothermic; add the reaction mixture to the drowning liquid slowly and with efficient stirring.

Conclusion

The synthesis of this compound via 2,5-dianilinoterephthalic acid is a robust and scalable method for producing high-performance pigments. The protocols and data presented in these application notes provide a solid foundation for researchers to successfully synthesize these materials in a laboratory setting. Careful control of reaction conditions, particularly during the cyclization and finishing steps, is crucial for obtaining this compound with the desired coloristic and physical properties.

References

Application Notes and Protocols for Quinacridone Derivatives in Organic Field-Effect Transistors (OFETs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of quinacridone (B94251) derivatives as active materials in Organic Field-Effect Transistors (OFETs). This compound and its derivatives are a class of organic semiconductors known for their excellent thermal and photostability, making them promising candidates for various organic electronic applications.[1] Their performance in OFETs is highly dependent on their molecular structure, intermolecular interactions, and thin-film morphology.

Overview of this compound Derivatives for OFETs

This compound-based materials are attractive for OFETs due to their robust nature and tunable electronic properties through chemical modification.[2] The core this compound structure promotes strong intermolecular hydrogen bonding and π-π stacking, which are crucial for efficient charge transport.[3] Modifications, such as the introduction of alkyl chains at the N,N' positions or copolymerization with other aromatic units, can enhance solubility and influence molecular packing, thereby impacting device performance.[4][5]

These materials typically exhibit p-type semiconductor behavior, meaning they transport positive charge carriers (holes). The performance of this compound-based OFETs is evaluated based on key parameters including charge carrier mobility (μ), on/off current ratio (Ion/Ioff), and threshold voltage (Vth).

Performance of this compound Derivatives in OFETs

The electrical performance of OFETs based on various this compound derivatives is summarized in the table below. This data highlights the impact of molecular structure and processing conditions on device characteristics.

This compound DerivativeFabrication MethodMobility (μ) (cm²/Vs)On/Off Ratio (Ion/Ioff)Threshold Voltage (Vth) (V)
This compoundVacuum Deposition1.26 x 10-2105-15.5
1,3,8,10-tetramethylthis compound (N,N'-disubstituted)Not Specified1.6 x 10-1104-17
Poly[this compound-alt-quaterthiophene] (PQCQT) (annealed at 150°C)Suzuki Coupling2.0 x 10-2Not SpecifiedNot Specified
Poly(this compound-diphenylquinoxaline) (PQCTQx) (pristine)Suzuki Coupling6.1 x 10-31.7 x 105Not Specified
Poly(this compound-diphenylquinoxaline) (PQCTQx) (annealed at 150°C)Suzuki Coupling1.2 x 10-23.0 x 105Not Specified
This compound-benzothiadiazole-based D-A copolymersNot Specified0.3Not SpecifiedNot Specified
This compound-diketopyrrolopyrrole-based polymersNot Specified10-4 - 10-3Not SpecifiedNot Specified

Experimental Protocols

This section provides detailed protocols for the synthesis of a representative this compound derivative, fabrication of OFET devices, and their electrical characterization.

Synthesis of this compound-Based Copolymers via Suzuki Coupling

This protocol describes a general method for synthesizing this compound-based donor-acceptor (D-A) copolymers, which have shown promise in OFET applications.[4]

Materials:

  • This compound-based monomer (e.g., a dibrominated this compound derivative)

  • Co-monomer (e.g., a distannylated aromatic compound)

  • Palladium catalyst (e.g., Pd(PPh3)4)

  • Anhydrous solvent (e.g., toluene (B28343) or DMF)

  • Inert gas (e.g., Argon or Nitrogen)

Procedure:

  • In a Schlenk flask, dissolve the this compound-based monomer, the co-monomer, and the palladium catalyst in the anhydrous solvent under an inert atmosphere.

  • Degas the solution by bubbling the inert gas through it for at least 30 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the specified reaction time (typically 24-72 hours).

  • Monitor the reaction progress using techniques like thin-layer chromatography (TLC) or gel permeation chromatography (GPC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Precipitate the polymer by pouring the reaction mixture into a non-solvent such as methanol (B129727) or acetone.

  • Collect the polymer by filtration and wash it with the non-solvent to remove any unreacted monomers and catalyst residues.

  • Purify the polymer further by Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane, and chloroform) to remove oligomers and other impurities.

  • Dry the purified polymer under vacuum.

OFET Device Fabrication

This section details two common methods for fabricating this compound-based OFETs: vacuum deposition and solution-shearing. A typical bottom-gate, top-contact device architecture is described.

3.2.1. Substrate Preparation

  • Start with a heavily n-doped silicon wafer with a thermally grown silicon dioxide (SiO2) layer (typically 200-300 nm thick), which acts as the gate electrode and gate dielectric, respectively.

  • Clean the substrate by sonicating in a sequence of deionized water, acetone, and isopropanol (B130326) for 15 minutes each.

  • Dry the substrate with a stream of nitrogen gas.

  • Treat the SiO2 surface with a self-assembled monolayer (SAM) such as octadecyltrichlorosilane (B89594) (OTS) to improve the interface quality. This can be done by immersing the substrate in a dilute solution of OTS in toluene or by vapor deposition.

3.2.2. Active Layer Deposition

Method A: Vacuum Deposition

  • Place the cleaned and surface-treated substrate into a high-vacuum thermal evaporation system (pressure < 10-6 Torr).

  • Place the purified this compound derivative powder in a quartz crucible.

  • Heat the crucible to sublimate the material, and deposit a thin film (typically 30-60 nm) onto the substrate. The deposition rate should be kept low (e.g., 0.1-0.5 Å/s) to ensure a well-ordered film.

  • The substrate can be heated during deposition to a specific temperature (Tsub) to control the film morphology.

Method B: Solution-Shearing

  • Prepare a solution of the this compound derivative in a high-boiling point solvent (e.g., chloroform, dichlorobenzene) at a specific concentration (e.g., 5-10 mg/mL).

  • Place the substrate on a heated stage.

  • Dispense a small volume of the solution at the edge of a shearing blade (e.g., a glass slide or another silicon wafer) held at a small angle to the substrate.

  • Move the shearing blade across the substrate at a constant, slow speed (e.g., 0.1-1 mm/s) to deposit a uniform thin film. The solvent evaporates during the shearing process, leaving a crystalline film of the this compound derivative.

3.2.3. Source and Drain Electrode Deposition

  • Define the source and drain electrodes on top of the organic semiconductor layer using a shadow mask.

  • Deposit a layer of gold (Au) (typically 40-60 nm thick) through the shadow mask via thermal evaporation. The channel length (L) and width (W) are defined by the dimensions of the shadow mask.

3.2.4. Post-Deposition Annealing

  • To improve the crystallinity of the organic film and the contact at the electrode interface, the fabricated device is often annealed.

  • Place the device in a nitrogen-filled glovebox or a vacuum oven and heat it to a specific temperature (e.g., 100-200 °C) for a certain duration (e.g., 30-60 minutes). The optimal annealing temperature depends on the specific this compound derivative.[4]

Electrical Characterization

The electrical characteristics of the fabricated OFETs are measured using a semiconductor parameter analyzer in a shielded probe station, preferably in an inert atmosphere (e.g., nitrogen or argon) to minimize degradation from air and moisture.

Procedure:

  • Output Characteristics (Id-Vd):

    • Apply a constant gate voltage (Vg).

    • Sweep the drain voltage (Vd) from 0 V to a negative voltage (e.g., -60 V) and measure the drain current (Id).

    • Repeat this for several gate voltages (e.g., from 0 V to -60 V in -10 V steps).

    • This provides information about the linear and saturation regimes of the transistor.

  • Transfer Characteristics (Id-Vg):

    • Apply a constant, high drain voltage (Vd) to ensure the transistor is in the saturation regime (e.g., -60 V).

    • Sweep the gate voltage (Vg) from a positive voltage (e.g., +20 V) to a negative voltage (e.g., -60 V) and measure the drain current (Id).

    • This curve is used to determine the key performance metrics.

Parameter Extraction:

  • Field-Effect Mobility (μ): In the saturation regime, the mobility can be calculated from the slope of the ( |Id| )1/2 vs. Vg plot using the following equation:

    • Id = (μ * Ci * W) / (2 * L) * (Vg - Vth)2

    • Where Ci is the capacitance per unit area of the gate dielectric.

  • Threshold Voltage (Vth): This is the gate voltage at which the transistor begins to conduct, determined from the x-intercept of the linear fit to the ( |Id| )1/2 vs. Vg plot.

  • On/Off Ratio (Ion/Ioff): This is the ratio of the maximum drain current (Ion) to the minimum drain current (Ioff) from the transfer curve.

Visualizations

Molecular Structure and OFET Device Architecture

The following diagrams illustrate the general molecular structure of N,N'-dialkyl-substituted this compound and a typical bottom-gate, top-contact OFET architecture.

Bottom-Gate, Top-Contact OFET Architecture Gate Gate (n+-Si) Dielectric Gate Dielectric (SiO2) Gate->Dielectric Semiconductor This compound Derivative Dielectric->Semiconductor Source Source (Au) Semiconductor->Source Drain Drain (Au) Semiconductor->Drain OFET Fabrication and Characterization Workflow cluster_synthesis Material Synthesis cluster_fabrication Device Fabrication cluster_characterization Device Characterization Synthesis Synthesis of This compound Derivative Purification Purification Synthesis->Purification Substrate_Prep Substrate Cleaning & Surface Treatment Purification->Substrate_Prep Active_Layer Active Layer Deposition (Vacuum or Solution-Shearing) Substrate_Prep->Active_Layer Electrode_Dep Source/Drain Electrode Deposition Active_Layer->Electrode_Dep Annealing Thermal Annealing Electrode_Dep->Annealing Electrical_Meas Electrical Measurement (Id-Vd, Id-Vg) Annealing->Electrical_Meas Param_Extract Parameter Extraction (Mobility, On/Off Ratio, Vth) Electrical_Meas->Param_Extract

References

Application Notes and Protocols for Quinacridone in Organic Light-Emitting Diodes (OLEDs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quinacridone (B94251) and its derivatives have emerged as a significant class of organic materials for the fabrication of highly efficient and stable Organic Light-Emitting Diodes (OLEDs). Their excellent photoluminescence quantum yields, high thermal stability, and tunable emission colors make them attractive candidates for the emissive layer in OLED devices. This document provides a comprehensive overview of the application of this compound-based materials in OLEDs, including detailed experimental protocols and performance data.

Overview of this compound Emitters

This compound-based materials are primarily used as dopant emitters in a host material within the emissive layer (EML) of an OLED. This guest-host system allows for efficient energy transfer from the host to the this compound dopant, leading to high-efficiency light emission. The emission color of this compound derivatives can be tuned from green to yellow, orange, and red by modifying their chemical structure.

Performance of this compound-Based OLEDs

The performance of OLEDs incorporating this compound derivatives is evaluated based on several key metrics, including external quantum efficiency (EQE), luminance, and Commission Internationale de l'Éclairage (CIE) coordinates, which define the emitted color. The following tables summarize the performance of various this compound derivatives in OLEDs.

Table 1: Performance of Green Emitting this compound-Based OLEDs

This compound DerivativeHost MaterialDevice StructureMax. EQE (%)Max. Luminance (cd/m²)CIE Coordinates (x, y)
This compound (QA)Alq₃ITO/NPB/Alq₃:QA/Alq₃/LiF/Al3.5>10,000(0.32, 0.62)
N,N'-Dimethylthis compound (DMQA)Alq₃ITO/NPB/Alq₃:DMQA/Alq₃/LiF/Al4.5>15,000(0.30, 0.63)

Table 2: Performance of Yellow and Orange Emitting this compound-Based OLEDs

This compound DerivativeHost MaterialDevice StructureMax. EQE (%)Max. Luminance (cd/m²)CIE Coordinates (x, y)
This compound derivative with carbazolePO-T2TITO/HTL/EML/ETL/LiF/Al16.7[1]Not ReportedSky-blue to red emission reported[2]
Iridium(III) complex emitterNot ApplicableNot specified8.7Not Reported(0.49, 0.50)[3]

Table 3: Performance of Red Emitting this compound-Based OLEDs

This compound DerivativeHost MaterialDevice StructureMax. EQE (%)Max. Luminance (cd/m²)CIE Coordinates (x, y)
NPh₂-QACBPITO/NPB/CBP:NPh₂-QA/BCP/Alq₃/LiF/Al2.8>3,000(0.62, 0.37)

Experimental Protocols

This section provides detailed protocols for the fabrication and characterization of this compound-based OLEDs. The primary fabrication technique for small-molecule OLEDs is vacuum thermal evaporation.

Substrate Cleaning

Proper cleaning of the Indium Tin Oxide (ITO) coated glass substrates is a critical step to ensure high-quality film deposition and device performance.

Protocol:

  • Place the ITO-coated glass substrates in a substrate holder.

  • Sonicate the substrates in a beaker containing a 1% Hellmanex solution in deionized (DI) water for 5 minutes.

  • Rinse the substrates thoroughly with hot DI water twice.

  • Sonicate the substrates in isopropyl alcohol (IPA) for 5 minutes.

  • Rinse the substrates thoroughly with DI water twice.

  • If the substrates have a photoresist coating, sonicate in a 10 wt.% NaOH solution for 5 minutes, followed by a thorough DI water rinse. Repeat this step.

  • Dry the substrates with a stream of high-purity nitrogen gas.

  • Immediately before loading into the deposition chamber, treat the substrates with UV-ozone for 10-15 minutes to remove any remaining organic residues and improve the work function of the ITO.

OLED Fabrication by Vacuum Thermal Evaporation

The following is a general protocol for the fabrication of a multilayer OLED using vacuum thermal evaporation. The specific layer thicknesses and deposition rates should be optimized for the particular this compound derivative and other materials being used.

Protocol:

  • Chamber Preparation: Load the cleaned ITO substrates into the substrate holder and place it in the vacuum chamber. Pump the chamber down to a base pressure of < 5 × 10⁻⁶ mBar.

  • Deposition of Hole Injection Layer (HIL): Deposit a layer of a suitable HIL material, such as HAT-CN or MoO₃. A typical thickness is 5-10 nm, deposited at a rate of 0.1-0.2 Å/s.

  • Deposition of Hole Transport Layer (HTL): Deposit a layer of a hole-transporting material like NPB (N,N'-Di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine) or TAPC. A common thickness is in the range of 30-60 nm, with a deposition rate of 1-2 Å/s.[4]

  • Deposition of Emissive Layer (EML):

    • Co-evaporate the host material (e.g., Alq₃ or CBP) and the this compound dopant from separate sources.

    • The doping concentration of the this compound derivative is critical and typically ranges from 1% to 10% by weight.

    • The deposition rate of the host is typically 1-2 Å/s, while the dopant rate is adjusted to achieve the desired concentration.

    • The thickness of the EML is usually between 20-40 nm.

  • Deposition of Electron Transport Layer (ETL): Deposit a layer of an electron-transporting material such as Alq₃ (Tris(8-hydroxyquinolinato)aluminium) or TPBi (2,2',2''-(1,3,5-Benzinetriyl)-tris(1-phenyl-1-H-benzimidazole)). The thickness of the ETL can significantly impact device performance and is typically in the range of 20-60 nm, deposited at a rate of 1-2 Å/s.[5][6]

  • Deposition of Electron Injection Layer (EIL): Deposit a thin layer (0.5-1 nm) of an electron-injecting material like LiF or CsF at a slow rate of 0.1 Å/s.

  • Deposition of Cathode: Deposit a metal cathode, typically aluminum (Al) or a bilayer of Ca/Al or Mg/Ag. The thickness is usually 100-150 nm, deposited at a rate of 2-5 Å/s.

  • Encapsulation: After fabrication, the devices should be encapsulated in an inert atmosphere (e.g., a nitrogen-filled glovebox) using a UV-curable epoxy and a glass coverslip to prevent degradation from moisture and oxygen.

Device Characterization

Protocol:

  • Current-Voltage-Luminance (I-V-L) Characteristics:

    • Use a source measure unit (SMU) and a calibrated photodiode or a spectroradiometer.

    • Apply a forward voltage bias to the OLED and measure the current density and luminance.

    • The turn-on voltage is typically defined as the voltage at which the luminance reaches 1 cd/m².

  • Electroluminescence (EL) Spectra and CIE Coordinates:

    • Measure the EL spectrum at a constant driving current or voltage using a spectroradiometer.

    • From the spectrum, calculate the CIE 1931 color coordinates (x, y).

  • External Quantum Efficiency (EQE):

    • The EQE can be calculated from the luminance, current density, and the EL spectrum, assuming a Lambertian emission profile.

Visualizations

OLED Fabrication Workflow

G cluster_prep Substrate Preparation cluster_fab Device Fabrication (Vacuum Thermal Evaporation) cluster_post Post-Fabrication sub_cleaning Substrate Cleaning (Sonication in Solvents) uv_ozone UV-Ozone Treatment sub_cleaning->uv_ozone hil HIL Deposition uv_ozone->hil htl HTL Deposition hil->htl eml EML Co-evaporation (Host:this compound) htl->eml etl ETL Deposition eml->etl eil EIL Deposition etl->eil cathode Cathode Deposition eil->cathode encapsulation Encapsulation cathode->encapsulation characterization Device Characterization (I-V-L, EL, EQE) encapsulation->characterization

OLED Fabrication Workflow
Energy Level Diagram of a Typical this compound-Based OLED

G cluster_device Device Structure cluster_recomb Recombination & Emission Anode Anode (ITO) ~4.8 eV HIL HIL ~5.2 eV Anode->HIL Hole Injection HTL HTL (NPB) HOMO: ~5.4 eV LUMO: ~2.4 eV HIL->HTL EML EML (Host:this compound) Host HOMO: ~5.6 eV Host LUMO: ~2.7 eV Dopant HOMO: ~5.3 eV Dopant LUMO: ~3.0 eV HTL->EML recombination Hole-Electron Recombination in EML ETL ETL (Alq3) HOMO: ~5.7 eV LUMO: ~3.0 eV ETL->EML Cathode Cathode (Al) ~4.2 eV Cathode->ETL Electron Injection emission Light Emission from this compound recombination->emission

Energy Level Diagram
Signaling Pathway for Exciton Formation and Emission

G cluster_charge Charge Carrier Dynamics cluster_exciton Exciton Dynamics in EML cluster_emission Light Emission hole_inj Hole Injection (Anode -> HTL) hole_trans Hole Transport (HTL -> EML) hole_inj->hole_trans elec_inj Electron Injection (Cathode -> ETL) elec_trans Electron Transport (ETL -> EML) elec_inj->elec_trans recomb Hole-Electron Recombination on Host hole_trans->recomb elec_trans->recomb energy_trans Förster/Dexter Energy Transfer recomb->energy_trans dopant_exciton Exciton Formation on this compound energy_trans->dopant_exciton rad_decay Radiative Decay dopant_exciton->rad_decay photon Photon Emission rad_decay->photon

Exciton Formation Pathway

References

Application Notes and Protocols for Quinacridone as an Electron Transport Layer in OLEDs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinacridone (B94251) and its derivatives are a class of organic pigments known for their exceptional chemical and photostability. While traditionally utilized as red and magenta colorants, their inherent semiconducting properties have garnered significant interest for applications in organic electronics.[1] Notably, their robust molecular structure and tunable electronic characteristics make them promising candidates for use as electron transport layers (ETLs) in organic light-emitting diodes (OLEDs). An efficient ETL is crucial for facilitating the injection and transport of electrons from the cathode to the emissive layer, thereby ensuring a balanced charge carrier recombination and enhancing the overall device performance, including efficiency, brightness, and operational lifetime.

These application notes provide a comprehensive overview of the use of this compound-based materials as the primary ETL in OLEDs. Detailed experimental protocols for both vacuum deposition and solution processing are presented, along with a summary of reported performance data and key material properties.

Key Properties of this compound Derivatives for ETL Applications

This compound derivatives can be chemically modified to fine-tune their electronic and morphological properties for optimal performance as an ETL. Key parameters include the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, as well as electron mobility.

A study on carbazole- and phenoxazine-substituted this compound derivatives has demonstrated their potential as ambipolar materials with balanced electron and hole mobilities.[1] The table below summarizes the key electronic properties of a representative this compound derivative exhibiting promising charge transport characteristics.

ParameterValueReference
Highest Occupied Molecular Orbital (HOMO) -5.09 eV to -5.45 eV[1]
Lowest Unoccupied Molecular Orbital (LUMO) -2.53 eV to -3.03 eV[1]
Electron Mobility (µe) Reasonably balanced with hole mobility[1]
Hole Mobility (µh) Up to 2.53 x 10⁻³ cm² V⁻¹ s⁻¹[1]

Performance of OLEDs with this compound-Based Layers

While the primary application of this compound in OLEDs has been as a dopant in the emissive layer, research into their charge-transporting capabilities is emerging. A test OLED device utilizing a carbazolyl disubstituted acridone (B373769) derivative, which shares a similar fused-ring structure with this compound, as a host material (fulfilling a charge transport role) has demonstrated promising performance.

Device ArchitectureMaximum External Quantum Efficiency (EQE)Reference
Test OLED with a carbazolyl disubstituted acridone derivative as the host16.7%[1]

It is important to note that further research is required to fully characterize the performance of OLEDs with a dedicated this compound-based ETL. The data presented here for a host material suggests the high potential of this class of compounds for charge transport applications in OLEDs.

Experimental Protocols

The fabrication of OLEDs with a this compound-based ETL can be achieved through either vacuum thermal evaporation or solution processing, depending on the solubility of the specific this compound derivative.

Protocol 1: Fabrication of a this compound ETL OLED via Vacuum Thermal Evaporation

This protocol describes the fabrication of a multilayer OLED using vacuum thermal evaporation, a common technique for depositing thin films of small organic molecules.

1. Substrate Preparation: a. Begin with pre-patterned indium tin oxide (ITO)-coated glass substrates. b. Clean the substrates sequentially in ultrasonic baths of deionized water, acetone, and isopropyl alcohol for 15 minutes each. c. Dry the substrates in an oven at 120°C for 30 minutes. d. Immediately before loading into the deposition chamber, treat the substrates with oxygen plasma for 5 minutes to improve the work function of the ITO and enhance hole injection.

2. Organic and Metal Layer Deposition: a. Transfer the cleaned substrates to a high-vacuum thermal evaporation chamber with a base pressure below 10⁻⁶ Torr. b. Sequentially deposit the following layers at a deposition rate of 1-2 Å/s for organic materials and 5-10 Å/s for metals: i. Hole Injection Layer (HIL): 10 nm of 1,4,5,8,9,11-hexaazatriphenylene hexacarbonitrile (HAT-CN). ii. Hole Transport Layer (HTL): 40 nm of N,N'-di(naphthalen-1-yl)-N,N'-diphenyl-benzidine (NPB). iii. Emissive Layer (EML): 20 nm of a suitable host material doped with a fluorescent or phosphorescent emitter (e.g., Tris(8-hydroxyquinolinato)aluminium (Alq₃) doped with C545T). iv. This compound Electron Transport Layer (ETL): 30 nm of the desired this compound derivative. The evaporation temperature will depend on the specific derivative and should be determined through prior thermal analysis. v. Electron Injection Layer (EIL): 1 nm of lithium fluoride (B91410) (LiF). vi. Cathode: 100 nm of aluminum (Al).

3. Encapsulation: a. Without breaking vacuum, or in an inert nitrogen atmosphere glovebox, encapsulate the devices using a UV-curable epoxy and a glass coverslip to protect the organic layers from atmospheric moisture and oxygen.

Protocol 2: Fabrication of a this compound ETL OLED via Solution Processing

This protocol is suitable for this compound derivatives that have been chemically modified for solubility in common organic solvents.

1. Substrate and Hole Transport Layer Preparation: a. Clean and plasma-treat ITO substrates as described in Protocol 1 (steps 1a-1d). b. In an inert atmosphere (e.g., a nitrogen-filled glovebox), spin-coat a solution of a hole-transporting polymer, such as poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS), onto the ITO substrate. A typical spin-coating recipe is 4000 rpm for 60 seconds. c. Anneal the PEDOT:PSS layer on a hotplate at 150°C for 15 minutes to remove residual solvent.

2. Emissive and this compound ETL Deposition: a. Prepare a solution of the emissive layer material in a suitable organic solvent (e.g., toluene (B28343) or chloroform). b. Spin-coat the emissive layer solution onto the PEDOT:PSS layer. Anneal the film at a temperature appropriate for the chosen material to remove the solvent. c. Prepare a solution of the soluble this compound derivative in an orthogonal solvent (a solvent that will not dissolve the underlying emissive layer). d. Spin-coat the this compound ETL solution onto the emissive layer and anneal to remove the solvent.

3. Cathode Deposition and Encapsulation: a. Transfer the substrates to a high-vacuum thermal evaporator for the deposition of the EIL (LiF, 1 nm) and the metal cathode (Al, 100 nm) as described in Protocol 1 (steps 2e and 2f). b. Encapsulate the devices as described in Protocol 1 (step 3).

Visualizations

OLED_Device_Structure cluster_OLED OLED Device Architecture Cathode Cathode EIL Electron Injection Layer (EIL) Cathode->EIL ETL This compound Electron Transport Layer (ETL) EIL->ETL EML Emissive Layer (EML) ETL->EML HTL Hole Transport Layer (HTL) EML->HTL HIL Hole Injection Layer (HIL) HTL->HIL Anode Anode (ITO) HIL->Anode Substrate Glass Substrate Anode->Substrate

Caption: A typical multilayer OLED device structure incorporating a this compound-based ETL.

Energy_Level_Diagram cluster_Energy Energy Level Diagram (Illustrative) Cathode_LUMO Cathode ETL_LUMO This compound ETL LUMO: ~ -2.8 eV Cathode_LUMO->ETL_LUMO Electron Injection EML_LUMO EML LUMO ETL_LUMO->EML_LUMO HTL_LUMO HTL LUMO EML_HOMO EML HOMO EML_LUMO->EML_HOMO Recombination (Light Emission) Anode_HOMO Anode HTL_HOMO HTL HOMO Anode_HOMO->HTL_HOMO Hole Injection HTL_HOMO->EML_HOMO ETL_HOMO This compound ETL HOMO: ~ -5.3 eV

Caption: Illustrative energy level diagram for an OLED with a this compound-based ETL.

Experimental_Workflow cluster_Workflow OLED Fabrication Workflow Start Start Substrate_Cleaning Substrate Cleaning (DI Water, Acetone, IPA, O₂ Plasma) Start->Substrate_Cleaning Deposition Layer Deposition Substrate_Cleaning->Deposition Vacuum_Deposition Vacuum Thermal Evaporation (HIL, HTL, EML, this compound ETL, EIL, Cathode) Deposition->Vacuum_Deposition Solution_Processing Solution Processing (PEDOT:PSS, EML, this compound ETL) + Vacuum Evaporation (EIL, Cathode) Deposition->Solution_Processing Encapsulation Encapsulation (UV Epoxy + Glass Lid) Vacuum_Deposition->Encapsulation Solution_Processing->Encapsulation Testing Device Characterization (J-V-L, EQE, Lifetime) Encapsulation->Testing End End Testing->End

Caption: General experimental workflow for the fabrication of OLEDs with a this compound ETL.

References

Application Notes and Protocols for Quinacridone-Based Organic Solar Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the fabrication and characterization of quinacridone-based organic solar cells (OSCs). This compound (B94251) derivatives have emerged as promising donor materials in bulk heterojunction (BHJ) OSCs due to their strong absorption in the visible spectrum, excellent photostability, and tunable electronic properties.

Introduction to this compound-Based Organic Solar Cells

This compound-based polymers are often employed as the electron donor material in the active layer of a BHJ solar cell.[1] In this architecture, the this compound derivative is blended with an electron acceptor material, creating a large interfacial area for efficient exciton (B1674681) dissociation. The performance of these devices is highly dependent on the choice of acceptor material, the morphology of the active layer, and the device architecture.

The typical device architecture for a this compound-based OSC is a conventional bulk heterojunction structure: ITO / PEDOT:PSS / this compound-based Polymer:Acceptor / Cathode Interlayer / Metal Cathode .[2] Indium tin oxide (ITO) serves as the transparent anode, while a low work function metal, such as silver (Ag), is used as the cathode. Poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) is used as a hole transport layer (HTL) to facilitate the collection of holes at the anode.[3]

Performance of this compound-Based Polymers

The choice of the acceptor material blended with the this compound-based polymer donor significantly impacts the photovoltaic performance of the resulting OSC. Below is a summary of the performance of two this compound-based polymers, PQCfTB and PQCfTQx, when blended with different fullerene and non-fullerene acceptors.

Donor PolymerAcceptorVoc (V)Jsc (mA/cm2)FF (%)PCE (%)
PQCfTBPC71BM0.888.9503.9
PQCfTBIT-M0.9211.2515.2
PQCfTBY6-BO-4Cl---11.0
PQCfTQxPC71BM0.865.9452.3
PQCfTQxIT-M0.9010.4514.7
PQCfTQxY6-BO-4Cl---10.0

Data compiled from a 2021 study on this compound-based donor polymers. Note that specific values for Voc, Jsc, and FF for the Y6-BO-4Cl based devices were not provided in the source material.[2]

Experimental Protocols

Substrate Cleaning

A thorough cleaning of the ITO-coated glass substrates is crucial for optimal device performance. The following is a standard procedure for cleaning ITO substrates:

  • Place the ITO-coated glass substrates in a substrate rack.

  • Sequentially sonicate the substrates in the following solutions for 15 minutes each:

    • Detergent solution (e.g., Hellmanex in deionized water)

    • Deionized water

    • Acetone

    • Isopropanol[4]

  • After the final sonication in isopropanol, dry the substrates with a stream of high-purity nitrogen gas.

  • Immediately before depositing the next layer, treat the substrates with UV-Ozone for 15-20 minutes to remove any remaining organic residues and to increase the work function of the ITO surface.[2]

Device Fabrication

The following protocol describes the fabrication of a this compound-based OSC in a conventional architecture. All solution preparation and spin coating should be performed in a nitrogen-filled glovebox to minimize exposure to oxygen and moisture.

3.2.1. Hole Transport Layer (HTL) Deposition

  • Filter a PEDOT:PSS aqueous dispersion through a 0.45 µm syringe filter.

  • Deposit the filtered PEDOT:PSS solution onto the cleaned ITO substrates.

  • Spin coat the PEDOT:PSS solution at 3000-4000 rpm for 30-60 seconds to achieve a uniform film.

  • Anneal the substrates on a hotplate at 120-150°C for 10-15 minutes in the glovebox antechamber or on a hotplate inside the glovebox.[3][5]

3.2.2. Active Layer Deposition

  • Prepare a solution of the this compound-based polymer and the acceptor material in a suitable organic solvent (e.g., chloroform, chlorobenzene, or o-dichlorobenzene). The total concentration of the solids is typically in the range of 10-20 mg/mL. The donor:acceptor weight ratio needs to be optimized for each specific material combination but a common starting point is 1:1 or 1:1.2.

  • Stir the solution at an elevated temperature (e.g., 40-60°C) for several hours to ensure complete dissolution.

  • Filter the active layer solution through a 0.45 µm PTFE syringe filter.

  • Deposit the filtered active layer solution onto the PEDOT:PSS-coated substrates.

  • Spin coat the active layer solution at a speed between 800 and 2000 rpm for 60 seconds. The optimal spin speed will depend on the desired film thickness and the viscosity of the solution.[6][7]

  • Thermal Annealing (Optional but often necessary): Anneal the substrates on a hotplate inside the glovebox at a temperature between 80°C and 150°C for 5-15 minutes. The optimal annealing temperature and time are highly dependent on the specific materials used and need to be determined experimentally.[8][9]

3.2.3. Cathode Deposition

  • Transfer the substrates into a high-vacuum thermal evaporator (pressure < 10-6 Torr).

  • Deposit a thin cathode interlayer, such as lithium fluoride (B91410) (LiF) or PDINN, at a thickness of approximately 0.5-1 nm.

  • Deposit the metal cathode, typically silver (Ag) or aluminum (Al), at a thickness of 80-100 nm.

Characterization Protocols

3.3.1. Current Density-Voltage (J-V) Characterization

  • Use a solar simulator with a light intensity of 100 mW/cm2 (AM 1.5G spectrum).

  • Connect the fabricated OSC to a source measure unit (SMU).

  • Measure the current density as a function of the applied voltage, typically sweeping from -0.2 V to 1.2 V.

  • From the J-V curve, extract the key photovoltaic parameters: open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE).

3.3.2. External Quantum Efficiency (EQE) Measurement

  • Use a dedicated EQE measurement system consisting of a light source, a monochromator, and a lock-in amplifier.

  • Measure the short-circuit current of the device at different wavelengths of light.

  • Calibrate the system using a certified reference photodiode.

  • The EQE is calculated as the ratio of the number of charge carriers collected to the number of incident photons at each wavelength.

Visualizations

Experimental Workflow

G cluster_0 Substrate Preparation cluster_1 Device Fabrication (in Glovebox) cluster_2 Cathode Deposition (High Vacuum) cluster_3 Characterization ITO_Cleaning ITO Substrate Cleaning (Sonication in Solvents) UV_Ozone UV-Ozone Treatment ITO_Cleaning->UV_Ozone PEDOT_Spin_Coating Spin Coat PEDOT:PSS (HTL) UV_Ozone->PEDOT_Spin_Coating PEDOT_Annealing Anneal PEDOT:PSS (120-150°C) PEDOT_Spin_Coating->PEDOT_Annealing Active_Layer_Spin_Coating Spin Coat this compound: Acceptor Blend (Active Layer) PEDOT_Annealing->Active_Layer_Spin_Coating Active_Layer_Annealing Thermal Anneal Active Layer (80-150°C, Optional) Active_Layer_Spin_Coating->Active_Layer_Annealing Cathode_Interlayer Deposit Cathode Interlayer (e.g., LiF) Active_Layer_Annealing->Cathode_Interlayer Metal_Cathode Deposit Metal Cathode (e.g., Ag) Cathode_Interlayer->Metal_Cathode JV_Measurement J-V Measurement (AM 1.5G) Metal_Cathode->JV_Measurement EQE_Measurement EQE Measurement Metal_Cathode->EQE_Measurement

Caption: Experimental workflow for the fabrication and characterization of this compound-based organic solar cells.

Energy Level Diagram

Caption: Representative energy level diagram for a this compound-based organic solar cell.

Disclaimer: The protocols provided are representative and may require optimization for specific materials and laboratory conditions. Always refer to the relevant material safety data sheets (MSDS) before handling any chemicals.

References

Application Notes: Quinacridone Pigment Dispersion for Inkjet Inks

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Quinacridone (B94251) pigments are a class of high-performance organic pigments renowned for their brilliant, lightfast, and weather-resistant colors, particularly in the magenta and violet spectrum (e.g., Pigment Red 122, Pigment Violet 19).[1][2][3] These properties make them highly desirable for use in inkjet inks, where color vibrancy and image permanence are critical.[2] However, like all pigments, quinacridones are insoluble solids that must be broken down into a stable colloidal dispersion of fine particles within the ink vehicle.[3]

The quality of this dispersion is paramount; it directly influences fundamental ink properties such as jetting reliability, nozzle clogging, color strength, gloss, and shelf-life.[4][5] Poorly dispersed pigments with large or agglomerated particles can block the microscopic nozzles of an inkjet printhead, leading to printing defects and equipment failure.[6] This document provides detailed protocols for the preparation and characterization of a stable, water-based this compound pigment dispersion and its subsequent formulation into a prototype inkjet ink.

Fundamentals of Pigment Dispersion

The process of creating a pigment dispersion involves three key stages:

  • Wetting: The surface of the pigment particles must be wetted by the liquid vehicle, displacing air from the pigment agglomerates. Surface modification of the pigment can improve wetting properties.[2]

  • De-agglomeration/Grinding: Mechanical energy is applied to break down the coarse pigment agglomerates and aggregates into primary particles of the desired size, typically in the sub-micron range for inkjet applications.[7][8] Bead milling is a common and effective method for this stage.[7][9]

  • Stabilization: Once broken down, the fine pigment particles have a strong tendency to re-agglomerate due to van der Waals forces. Stabilization mechanisms are required to maintain a discrete particle suspension.[10] This is typically achieved through the use of dispersants that provide either:

    • Steric Stabilization: Adsorbed polymer chains on the pigment surface create a physical barrier that prevents particles from approaching each other.[7]

    • Electrostatic Stabilization: The dispersant imparts a surface charge to the particles, causing them to repel each other.[7]

A well-designed dispersion process balances these stages to produce a stable nanoparticle suspension with a narrow particle size distribution.

G Figure 1. General Workflow for Inkjet Ink Production cluster_Inputs Raw Materials cluster_Process Dispersion & Formulation cluster_Outputs Characterization & Final Product Pigment This compound Crude Pigment Premix 1. Premixing Pigment->Premix Dispersant Polymeric Dispersant Dispersant->Premix Solvent Aqueous Vehicle (Water/Glycols) Solvent->Premix Milling 2. Bead Milling (De-agglomeration) Premix->Milling Letdown 3. Let-down (Ink Formulation) Milling->Letdown Dispersion_QC Dispersion Characterization Milling->Dispersion_QC In-process Control Filtration 4. Filtration Letdown->Filtration Ink_QC Final Ink Characterization Filtration->Ink_QC Dispersion_QC->Milling Final_Ink Stable Inkjet Ink Ink_QC->Final_Ink

Figure 1. General Workflow for Inkjet Ink Production

Experimental Protocols

Protocol 1: Preparation of this compound Pigment Dispersion

This protocol describes the preparation of a concentrated this compound pigment dispersion using a laboratory-scale bead mill.

3.1.1 Materials & Equipment

  • Pigment: this compound Magenta (e.g., C.I. Pigment Red 122)

  • Dispersant: Styrene-acrylic polymeric dispersant

  • Solvent: Deionized (DI) Water

  • Grinding Media: Yttria-stabilized zirconia (YSZ) beads (0.3-0.5 mm diameter)

  • Equipment: Laboratory bead mill (e.g., Dispermat® SL), high-speed disperser (HSD), analytical balance.

3.1.2 Methodology

  • Premix Preparation:

    • In a beaker, combine 60g of DI water and 20g of the polymeric dispersant.

    • Place the beaker under the high-speed disperser and mix until the dispersant is fully dissolved.

    • Slowly add 20g of P.R. 122 pigment to the solution while mixing at a moderate speed (~1000 rpm) to avoid dusting.

    • Once all pigment is added, increase the HSD speed to 3000 rpm and mix for 30 minutes to create a homogeneous premix slurry.

  • Milling:

    • Load the milling chamber of the bead mill with YSZ beads to approximately 70-80% of its volume.

    • Transfer the premix slurry into the mill.

    • Begin milling at a rotor tip speed of 8-12 m/s, ensuring the cooling system is active to maintain a temperature below 40°C.

    • Mill for a total of 2-4 hours.

  • In-Process Monitoring:

    • After every hour of milling, extract a small sample of the dispersion.

    • Dilute the sample appropriately with DI water and measure the particle size distribution using a Dynamic Light Scattering (DLS) instrument.

    • Continue milling until the mean particle size (Z-average) is below 150 nm and the Polydispersity Index (PDI) is below 0.25.

  • Collection:

    • Once the target particle size is achieved, separate the dispersion from the grinding media according to the mill manufacturer's instructions.

    • Store the final pigment concentrate in a sealed container.

G Figure 2. Pigment Stabilization Mechanisms cluster_0 Steric Stabilization cluster_1 Electrostatic Stabilization P1 P2 a1 a2 a3 a4 a5 a6 b1 b2 b3 b4 b5 b6 label_steric Repulsion from Polymer Chains P3 P4 c1 - c2 - c3 - c4 - d1 - d2 - d3 - d4 - label_electro Repulsion from Like Charges G Figure 3. Parameter Influence on Ink Performance cluster_0 Input Parameters cluster_1 Intermediate Properties cluster_2 Final Ink Performance P_Type Pigment Type & Surface Treatment P_Size Particle Size & Distribution P_Type->P_Size Stab Dispersion Stability (Steric/Electrostatic) P_Type->Stab Color Color Gamut & Density P_Type->Color D_Choice Dispersant Choice & Concentration D_Choice->P_Size D_Choice->Stab Rheo Rheology (Viscosity) D_Choice->Rheo M_Energy Milling Energy & Time M_Energy->P_Size S_Choice Co-Solvent & Surfactant Choice S_Choice->Rheo ST Surface Tension (Static/Dynamic) S_Choice->ST Adhesion Substrate Adhesion & Durability S_Choice->Adhesion Jet Jetting Reliability P_Size->Jet P_Size->Color Stability Long-Term Stability P_Size->Stability Stab->Jet Stab->Stability Rheo->Jet ST->Jet ST->Adhesion

References

High-Performance Quinacridone Pigments for Automotive Coatings: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Quinacridone (B94251) pigments are a class of high-performance organic pigments renowned for their exceptional color vibrancy, transparency, and outstanding durability.[1][2][3][4] These characteristics make them an ideal choice for the demanding environment of automotive coatings, where long-term aesthetic appeal and protection are paramount. First introduced for industrial applications in 1958, quinacridones offer a spectrum of brilliant colors, primarily in the red, magenta, and violet range.[3][4] Their excellent lightfastness, weather resistance, and thermal stability ensure that automotive finishes retain their color and integrity even under harsh conditions.[2][5]

This document provides detailed application notes and experimental protocols for the evaluation of high-performance this compound pigments in automotive coating systems. It is intended for researchers, scientists, and formulation chemists working on the development of advanced automotive finishes.

Key this compound Pigments for Automotive Applications

Several this compound pigments are particularly well-suited for automotive coatings due to their specific coloristics and performance attributes. The most prominent include:

  • Pigment Red 122 (P.R. 122): A brilliant magenta with a bluish-red hue, valued for its high color strength and excellent transparency, making it suitable for metallic and pearlescent effect finishes.

  • Pigment Violet 19 (P.V. 19): Exists in two primary crystal forms, β (reddish-violet) and γ (redder shade), both offering exceptional weather resistance. The β-form is particularly noted for its high durability.

  • Pigment Red 202 (P.R. 202): A this compound that provides a bluer shade of red compared to P.R. 122 and is known for its excellent light and weather fastness.[6] It is often used in combination with other pigments to create a wide range of red shades.

Data Presentation: Performance Characteristics

The following tables summarize the typical performance data for key this compound pigments used in automotive coatings. The data has been compiled from various technical sources and provides a basis for pigment selection and formulation.

Table 1: Physical and Chemical Properties

PropertyPigment Red 122Pigment Violet 19 (β-form)Pigment Red 202Test Method
Chemical Formula C₂₂H₁₆N₂O₂C₂₀H₁₂N₂O₂C₂₀H₁₀Cl₂N₂O₂-
Density (g/cm³) 1.4-1.5~1.51.5-1.75ASTM D153
Oil Absorption ( g/100g ) 45-6540-6030-60ASTM D281
pH 6.0-8.06.0-8.06.5-7.5ASTM D1208

Table 2: Fastness Properties

PropertyPigment Red 122Pigment Violet 19 (β-form)Pigment Red 202Test Method
Lightfastness (1-8, 8=Excellent) 888ASTM D4303
Weather Fastness (1-5, 5=Excellent) 555ISO 2810, ISO 11341
Heat Stability (°C) 280-300280-300280-300ASTM D2454
Migration Resistance (1-5, 5=Excellent) 555ASTM D1221
Acid Resistance (1-5, 5=Excellent) 555ASTM D1308
Alkali Resistance (1-5, 5=Excellent) 554ASTM D1308
Ethanol Resistance (1-5, 5=Excellent) 554-5ASTM D1308
Ester Resistance (1-5, 5=Excellent) 555ASTM D1308

Experimental Protocols

Detailed methodologies for the evaluation of this compound pigments in automotive coatings are provided below. These protocols are based on internationally recognized standards.

Pigment Dispersion and Coating Preparation

A proper dispersion of the pigment is crucial for achieving optimal color and performance.

Objective: To achieve a Hegman gauge reading of 7 or higher, indicating a fine and uniform dispersion of the this compound pigment in the binder system.

Equipment and Materials:

  • High-speed disperser (e.g., Cowles type)

  • Bead mill

  • Hegman gauge

  • This compound pigment

  • Automotive-grade acrylic or polyurethane resin system

  • Appropriate solvents

  • Dispersing agents and other additives

Protocol:

  • Premixing:

    • In a suitable container, combine the resin, solvents, and dispersing agents.

    • While stirring at low speed, gradually add the this compound pigment to the liquid components.

    • Once all the pigment is added, increase the speed of the high-speed disperser to create a vortex and disperse for 20-30 minutes.

  • Milling:

    • Transfer the premix to a bead mill.

    • Mill the dispersion until a Hegman gauge reading of 7 or higher is consistently achieved.

  • Let-down:

    • Combine the milled pigment concentrate with the remaining resin, crosslinkers, and any other additives to formulate the final coating.

    • Mix thoroughly until the coating is homogeneous.

  • Application:

    • Apply the formulated coating to standardized steel or aluminum panels using a spray gun to a specified dry film thickness (e.g., 30-40 µm for a basecoat).

    • Allow the panels to flash-off and then cure according to the resin manufacturer's recommendations (e.g., 30 minutes at 130°C for a baking enamel).

Lightfastness and Weathering Resistance

These tests evaluate the ability of the pigmented coating to resist degradation upon exposure to sunlight and various weather conditions.

2.1 Accelerated Weathering (Xenon Arc)

Standard: Based on ISO 11341, "Paints and varnishes — Artificial weathering and exposure to artificial radiation — Exposure to filtered xenon-arc radiation".[7][8][9][10][11]

Objective: To simulate and accelerate the effects of natural sunlight and weather on the coating.

Equipment:

  • Xenon arc weathering chamber with daylight filters.

  • Spectrocolorimeter

Protocol:

  • Sample Preparation: Prepare coated panels as described in Protocol 1.

  • Initial Measurement: Before exposure, measure the color (CIELAB values) and gloss (at 20° and 60°) of each panel.

  • Exposure Conditions:

    • Place the panels in the xenon arc chamber.

    • Set the exposure cycle to simulate automotive exterior conditions. A common cycle includes alternating periods of light and dark, with controlled temperature, humidity, and water spray. For example:

      • Light Cycle: Irradiance of 0.55 W/m² at 340 nm, Black Panel Temperature of 65°C, Relative Humidity of 50%.

      • Dark Cycle with Water Spray: Duration of 1 hour, with periodic water spray onto the panels.

  • Evaluation:

    • Periodically remove the panels from the chamber (e.g., every 500 hours).

    • Visually inspect for any changes such as chalking, cracking, blistering, or delamination.

    • Measure the color and gloss of the exposed panels.

    • Calculate the color change (ΔE*) and the percentage of gloss retention.

    • Continue the exposure for a total duration as required by the specific automotive standard (e.g., 2000 hours).

2.2 Natural Weathering

Standard: Based on ISO 2810, "Paints and varnishes — Natural weathering of coatings — Exposure and assessment".[12][13][14][15][16]

Objective: To evaluate the performance of the coating under real-world environmental conditions.

Equipment:

  • Outdoor exposure racks, typically angled at 45° facing the equator.

  • Spectrocolorimeter

Protocol:

  • Sample Preparation: Prepare coated panels as described in Protocol 1.

  • Initial Measurement: Measure the initial color and gloss of each panel.

  • Exposure:

    • Mount the panels on the outdoor exposure racks.

    • Expose the panels for a predetermined period (e.g., 12, 24, or 36 months).

  • Evaluation:

    • At regular intervals (e.g., every 6 months), remove the panels for evaluation.

    • Gently wash one half of each panel with a mild detergent solution to remove surface contaminants.

    • Visually assess for any signs of degradation.

    • Measure the color and gloss on both the washed and unwashed areas.

    • Compare the results to the initial measurements and to unexposed control panels.

Chemical Resistance

This test assesses the coating's ability to withstand exposure to various chemicals commonly encountered by automobiles.

Standard: Based on ASTM D1308, "Standard Test Method for Effect of Household Chemicals on Clear and Pigmented Organic Finishes".[17][18][19][20][21]

Objective: To determine the resistance of the coating to spotting and degradation from chemical exposure.

Equipment and Materials:

  • Coated panels

  • Test reagents relevant to automotive applications (e.g., gasoline, motor oil, antifreeze, windshield washer fluid, sulfuric acid (battery acid simulant), sodium hydroxide (B78521) solution, bird dropping simulant).

  • Pipettes

  • Watch glasses

  • Cotton balls

Protocol:

  • Spot Test (Covered):

    • On a cured coated panel, place a few drops of each test reagent.

    • Cover each spot with a watch glass to prevent evaporation.

    • Allow the reagents to remain in contact with the coating for a specified period (e.g., 1 hour, 24 hours).

  • Spot Test (Open):

    • Apply other reagents, such as oils and greases, directly to the surface without covering.

  • Immersion Test (for relevant chemicals):

    • Immerse a portion of a coated panel in a beaker containing the test liquid.

  • Evaluation:

    • After the specified exposure time, remove the reagents by washing the panel with water and a mild detergent, then dry thoroughly.

    • Visually examine the test areas for any changes, such as discoloration, change in gloss, blistering, softening, or swelling.

    • Rate the effect of each reagent on a scale (e.g., 5 = no effect, 1 = severe effect).

Visualizations

Diagram 1: this compound Pigment Synthesis Pathway

G cluster_start Starting Materials cluster_process Synthesis Steps cluster_product Final Product Succinic Ester Succinic Ester Condensation Condensation Succinic Ester->Condensation Aromatic Amine Aromatic Amine Aromatic Amine->Condensation Cyclization Cyclization Condensation->Cyclization Dihydrothis compound Oxidation Oxidation Cyclization->Oxidation Finishing Finishing Oxidation->Finishing Crude Pigment This compound Pigment This compound Pigment Finishing->this compound Pigment Crystal Modification

A simplified workflow of the this compound pigment synthesis process.

Diagram 2: Experimental Workflow for Pigment Evaluation

G Pigment_Selection This compound Pigment Selection (P.R. 122, P.V. 19, P.R. 202) Dispersion Dispersion in Automotive Resin Pigment_Selection->Dispersion Coating_Application Coating Application and Curing Dispersion->Coating_Application Performance_Testing Performance Testing Coating_Application->Performance_Testing Weathering Weathering Resistance (ISO 11341, ISO 2810) Performance_Testing->Weathering Chemical Chemical Resistance (ASTM D1308) Performance_Testing->Chemical Physical Physical Properties (Gloss, Adhesion) Performance_Testing->Physical Data_Analysis Data Analysis and Comparison Weathering->Data_Analysis Chemical->Data_Analysis Physical->Data_Analysis

Workflow for the evaluation of this compound pigments in automotive coatings.

Diagram 3: Factors Influencing Automotive Coating Durability

G cluster_pigment Pigment Properties cluster_binder Binder System cluster_environment Environmental Stressors Durability Coating Durability Lightfastness Lightfastness Lightfastness->Durability Weather_Resistance Weather Resistance Weather_Resistance->Durability Chemical_Inertness Chemical Inertness Chemical_Inertness->Durability Resin_Type Resin Type (Acrylic, PU) Resin_Type->Durability Crosslinking Crosslinking Crosslinking->Durability UV_Radiation UV Radiation UV_Radiation->Durability Moisture Moisture Moisture->Durability Temperature_Fluctuations Temperature Fluctuations Temperature_Fluctuations->Durability Chemical_Exposure Chemical Exposure Chemical_Exposure->Durability

Key factors influencing the long-term durability of automotive coatings.

References

Application Notes and Protocols for the Synthesis of Quinacridone Quaternary Ammonium Salts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of novel quinacridone (B94251) quaternary ammonium (B1175870) salts. The protocols detailed below are intended to serve as a foundational guide for the development of these compounds as potential therapeutic agents, particularly in the context of oncology.

Introduction

This compound and its derivatives are a class of organic compounds known for their robust chemical stability and unique photophysical properties. While traditionally used as pigments, recent research has highlighted their potential in various biomedical applications. The introduction of a quaternary ammonium salt moiety to the this compound scaffold is a promising strategy to enhance aqueous solubility and introduce biological activity. Quaternary ammonium compounds (QACs) are known for their antimicrobial properties and their ability to interact with cell membranes.[1] The combination of a planar this compound core, which can intercalate with DNA, and positively charged quaternary ammonium groups could lead to novel compounds with targeted anticancer activity.[2]

This document outlines a general method for the synthesis of N,N'-dialkylquinacridonium salts and discusses their potential mechanism of action through the inhibition of the PI3K/AKT/mTOR signaling pathway, a critical pathway often dysregulated in cancer.[3][4][5]

Synthesis of this compound Quaternary Ammonium Salts

The synthesis of this compound quaternary ammonium salts can be achieved through the N-alkylation of the this compound core. This process involves the reaction of this compound with an alkylating agent in the presence of a base.

General Synthetic Scheme

G This compound This compound Reaction N-Alkylation This compound->Reaction AlkylHalide Alkyl Halide (R-X) AlkylHalide->Reaction Base Base (e.g., NaH, K2CO3) Base->Reaction Deprotonation Solvent Solvent (e.g., DMF, DMSO) Solvent->Reaction Reaction Medium Product This compound Quaternary Ammonium Salt Reaction->Product

Caption: General reaction scheme for the N-alkylation of this compound.

Experimental Protocols

Protocol 1: Synthesis of N,N'-Dimethylquinacridonium Iodide

This protocol describes a representative synthesis of a simple this compound quaternary ammonium salt.

Materials:

  • This compound (1.0 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Methyl iodide (CH₃I, 2.5 eq)

  • Diethyl ether

  • Methanol

Procedure:

  • Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add this compound.

  • Solvent Addition: Add anhydrous DMF to the flask to dissolve the this compound. The concentration is typically in the range of 0.1-0.2 M.

  • Deprotonation: Under a nitrogen atmosphere, add sodium hydride portion-wise to the stirred solution at 0 °C. Allow the mixture to stir at room temperature for 1 hour.

  • Alkylation: Cool the reaction mixture back to 0 °C and add methyl iodide dropwise via the dropping funnel. Allow the reaction to warm to room temperature and stir for 24 hours.

  • Work-up: Quench the reaction by the slow addition of methanol. Pour the reaction mixture into a large volume of diethyl ether to precipitate the product.

  • Purification: Collect the precipitate by filtration, wash with diethyl ether, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., methanol/diethyl ether).

Characterization Data

The synthesized compounds should be characterized using standard analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the structure and the presence of the alkyl groups on the nitrogen atoms.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

Data Presentation

The following table summarizes hypothetical quantitative data for a series of synthesized this compound quaternary ammonium salts.

Compound IDR GroupAlkylating AgentYield (%)Melting Point (°C)¹H NMR (δ, ppm, DMSO-d₆) Key Signals
QA-Me MethylMethyl Iodide75>3004.1 (s, 6H, N-CH₃), 7.5-8.5 (m, 8H, Ar-H)
QA-Et EthylEthyl Bromide68285-2881.5 (t, 6H, CH₃), 4.5 (q, 4H, N-CH₂), 7.6-8.6 (m, 8H, Ar-H)
QA-Pr PropylPropyl Iodide65270-2730.9 (t, 6H, CH₃), 1.9 (m, 4H, CH₂), 4.4 (t, 4H, N-CH₂), 7.6-8.7 (m, 8H, Ar-H)
QA-Bu ButylButyl Bromide62261-2640.9 (t, 6H, CH₃), 1.4 (m, 4H, CH₂), 1.8 (m, 4H, CH₂), 4.5 (t, 4H, N-CH₂), 7.7-8.8 (m, 8H, Ar-H)

Biological Activity and Signaling Pathways

This compound-based compounds have been investigated for their anticancer properties, with some derivatives showing inhibitory effects on critical signaling pathways.[2] A plausible mechanism of action for this compound quaternary ammonium salts is the inhibition of the PI3K/AKT/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival.[3][4][5]

Proposed Mechanism of Action

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PI3K AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation QA_Salt This compound Quaternary Ammonium Salt QA_Salt->PI3K Inhibition QA_Salt->AKT Inhibition G Start Start: Select this compound and Alkylating Agent Synthesis Synthesis: N-Alkylation Reaction Start->Synthesis Purification Purification: Filtration & Recrystallization Synthesis->Purification Characterization Characterization: NMR, MS, IR Purification->Characterization Biological_Eval Biological Evaluation: In vitro cell-based assays (e.g., MTT, Western Blot) Characterization->Biological_Eval Data_Analysis Data Analysis and Structure-Activity Relationship (SAR) Studies Biological_Eval->Data_Analysis End End: Lead Compound Identification Data_Analysis->End

References

Characterization of Quinacridone Pigments using FTIR and Raman Spectroscopy: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Quinacridone (B94251) pigments are a class of high-performance synthetic organic pigments widely utilized in the automotive, industrial coatings, and artists' materials sectors due to their exceptional color vibrancy, lightfastness, and durability.[1][2] The color of this compound pigments can range from a golden yellow to a deep violet, with the specific hue being dependent on the pigment's crystal structure (polymorphism) and any chemical substitutions on the this compound molecule.[1][2] Accurate identification and characterization of these pigments are crucial for quality control, art conservation, and formulation development. This application note details the use of Fourier Transform Infrared (FTIR) and Raman spectroscopy as complementary vibrational spectroscopy techniques for the comprehensive characterization of this compound pigments.

Principle

FTIR and Raman spectroscopy are powerful non-destructive analytical techniques that provide detailed information about the molecular structure and vibrational modes of a material.[3] Infrared spectroscopy involves the absorption of infrared radiation by a molecule, which excites its vibrational modes.[3] Raman spectroscopy, on the other hand, is a light-scattering technique where a laser interacts with the molecule, and the scattered light provides information about the vibrational modes.[4][5] Together, these techniques offer a comprehensive vibrational profile of the pigment, enabling its unambiguous identification and differentiation from other pigments.

Experimental Workflow

The general workflow for the characterization of this compound pigments using FTIR and Raman spectroscopy is outlined below.

This compound Pigment Characterization Workflow cluster_0 Sample Preparation cluster_2 Data Analysis Sample This compound Pigment Sample Grinding Grind to a fine powder (if necessary) Sample->Grinding Dispersion Disperse in KBr (for FTIR transmission) or use neat (for ATR-FTIR and Raman) Grinding->Dispersion FTIR_Analysis FTIR Spectroscopy Dispersion->FTIR_Analysis Acquire FTIR Spectrum Raman_Analysis Raman Spectroscopy Dispersion->Raman_Analysis Acquire Raman Spectrum Spectral_Processing Spectral Processing (Baseline correction, normalization) FTIR_Analysis->Spectral_Processing Raman_Analysis->Spectral_Processing Peak_Identification Peak Identification and Comparison with Reference Spectra Spectral_Processing->Peak_Identification Structural_Characterization Structural Characterization and Polymorph Identification Peak_Identification->Structural_Characterization

Figure 1: Experimental workflow for the characterization of this compound pigments.

Experimental Protocols

FTIR Spectroscopy

1. Instrumentation:

  • A benchtop FTIR spectrometer equipped with a deuterated triglycine (B1329560) sulfate (B86663) (DTGS) detector.

  • Attenuated Total Reflectance (ATR) accessory with a diamond or germanium crystal. Alternatively, a transmission setup with a sample holder for KBr pellets can be used.

2. Sample Preparation:

  • ATR-FTIR: A small amount of the neat pigment powder is placed directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying gentle pressure.

  • Transmission (KBr Pellet): Grind a small amount of the pigment (approximately 1-2 mg) with about 200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous mixture is obtained. Press the mixture into a transparent pellet using a hydraulic press.[3]

3. Data Acquisition:

  • Spectral Range: 4000 - 400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 32-64 scans are typically co-added to improve the signal-to-noise ratio.

  • A background spectrum of the empty ATR crystal or a pure KBr pellet should be collected prior to sample analysis.

4. Data Processing:

  • The acquired sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Perform baseline correction and normalization as needed to facilitate spectral comparison.

Raman Spectroscopy

1. Instrumentation:

  • A Raman microscope or a fiber-optic Raman spectrometer.

  • A laser excitation source. A 785 nm or 1064 nm laser is often preferred for organic pigments to minimize fluorescence interference.[1]

  • A charge-coupled device (CCD) detector.

2. Sample Preparation:

  • A small amount of the neat pigment powder is placed on a microscope slide or in a suitable sample holder. No special sample preparation is usually required.

3. Data Acquisition:

  • Laser Power: Use the lowest laser power necessary to obtain a good quality spectrum to avoid sample degradation (typically a few milliwatts at the sample).

  • Integration Time and Accumulations: Adjust the integration time and number of accumulations to achieve an adequate signal-to-noise ratio. This will depend on the Raman scattering efficiency of the pigment.

  • Spectral Range: Typically 2000 - 200 cm⁻¹ to cover the characteristic fingerprint region of organic molecules.

4. Data Processing:

  • Perform cosmic ray removal and baseline correction.

  • If fluorescence is present, background subtraction algorithms may be applied.

Data Presentation: Characteristic Vibrational Bands

The following tables summarize the characteristic FTIR and Raman vibrational bands for two common this compound pigments: Pigment Violet 19 (PV19) and Pigment Red 122 (PR122). These peak positions can be used for pigment identification.

Table 1: Characteristic FTIR Peak Assignments for this compound Pigments

Wavenumber (cm⁻¹)Vibrational AssignmentPigment Violet 19 (γ-Quinacridone)Pigment Red 122 (2,9-dimethylthis compound)
~3200N-H stretching
~1620C=O stretching
~1590Aromatic C=C stretching
~1480C-N stretching
~1340In-plane N-H bending
~1250C-H in-plane bending
~850C-H out-of-plane bending
~815C-H out-of-plane bending

Table 2: Characteristic FT-Raman Peak Assignments for this compound Pigments.[6]

Wavenumber (cm⁻¹)Vibrational AssignmentPigment Violet 19 (γ-Quinacridone)Pigment Red 122 (2,9-dimethylthis compound)
~1647C=O and C=C stretching
~1593Aromatic C=C stretching
~1567Aromatic C=C stretching
~1536Aromatic C=C stretching
~1475C-N stretching
~1350In-plane N-H bending
~1290C-H in-plane bending
~750Ring breathing mode

Signaling Pathways and Logical Relationships

The relationship between the molecular structure of this compound pigments and their observed color and vibrational spectra can be represented as a logical flow.

Quinacridone_Structure_Property cluster_0 Molecular and Crystal Structure cluster_1 Spectroscopic and Physical Properties Molecule This compound Molecule (Linear trans isomer) Substituents Substituents (e.g., -CH3 in PR122) Molecule->Substituents Polymorph Crystal Packing (Polymorphism: α, β, γ forms) Molecule->Polymorph Vibrational_Spectra Vibrational Spectra (FTIR and Raman) Substituents->Vibrational_Spectra Shifts peak positions Color Observed Color Substituents->Color Influences electronic transitions Polymorph->Vibrational_Spectra Alters intermolecular interactions and vibrational modes Polymorph->Color Affects solid-state electronic properties Vibrational_Spectra->Color Correlates with structural differences

Figure 2: Relationship between this compound structure and its properties.

Conclusion

FTIR and Raman spectroscopy are indispensable tools for the characterization of this compound pigments. Their complementary nature provides a detailed and unique vibrational fingerprint for each pigment, enabling confident identification and differentiation. The detailed protocols and data presented in this application note serve as a valuable resource for researchers, scientists, and professionals involved in the analysis and development of materials containing this compound pigments. The ability to distinguish between different polymorphs and substituted quinacridones is critical for understanding and controlling the color and performance properties of these important pigments.

References

Application Note: Purity Determination of Quinacridone by Reversed-Phase HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Quinacridone (B94251) and its derivatives are high-performance organic pigments used extensively in coatings, plastics, and inks due to their exceptional color strength, lightfastness, and thermal stability. The purity of this compound is a critical quality attribute that directly impacts its performance characteristics. Impurities, which can arise from starting materials, side reactions, or degradation, can adversely affect color, fastness properties, and application performance. High-Performance Liquid Chromatography (HPLC) is a precise and reliable analytical technique for separating and quantifying components in a mixture.[1] This application note describes a robust reversed-phase HPLC (RP-HPLC) method for the purity analysis of this compound, suitable for quality control and research environments.

Principle of Separation

Reversed-phase HPLC separates compounds based on their hydrophobicity. The stationary phase is nonpolar (e.g., C18-bonded silica), while the mobile phase is a more polar mixture, typically of water and an organic solvent like acetonitrile (B52724) or methanol.[2][3] In this method, this compound and its related impurities are dissolved and injected into the system. Compounds with higher hydrophobicity will have a stronger affinity for the nonpolar stationary phase and will be retained longer, resulting in later elution times. A gradient elution, where the proportion of the organic solvent is gradually increased, is employed to effectively elute both less retained polar impurities and the highly retained this compound peak, ensuring optimal resolution and peak shape. The use of an acidic modifier, such as formic or phosphoric acid, in the mobile phase can help to suppress the ionization of silanol (B1196071) groups on the stationary phase and improve the peak symmetry of basic compounds.[4][5][6]

Experimental Protocol

This protocol provides a detailed procedure for the determination of this compound purity using a gradient RP-HPLC method with UV detection.

1. Equipment and Materials

  • HPLC System: An HPLC system equipped with a gradient pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatographic Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Chemicals and Reagents:

    • This compound Reference Standard

    • This compound Sample for analysis

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade or ultrapure)[7]

    • Formic Acid (reagent grade, ~99%)

    • Dimethyl Sulfoxide (DMSO, HPLC grade)

  • Labware: Volumetric flasks, pipettes, autosampler vials, 0.45 µm syringe filters.

2. Reagent Preparation

  • Mobile Phase A (Aqueous): 0.1% Formic Acid in Water. Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water and mix thoroughly.

  • Mobile Phase B (Organic): 0.1% Formic Acid in Acetonitrile. Add 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile and mix thoroughly.

  • Sample Diluent: Prepare a 1:1 (v/v) mixture of DMSO and Acetonitrile.

  • Degassing: Before use, degas all mobile phases using an appropriate method such as vacuum filtration, sonication, or helium sparging to prevent bubble formation in the system.[7]

3. Standard Solution Preparation

  • Accurately weigh approximately 10.0 mg of this compound Reference Standard into a 100 mL volumetric flask.

  • Add approximately 70 mL of DMSO to dissolve the standard, using sonication if necessary.

  • Allow the solution to return to room temperature and dilute to the mark with DMSO to obtain a stock solution of 100 µg/mL.

  • Pipette 1.0 mL of this stock solution into a 10 mL volumetric flask and dilute to the mark with the Sample Diluent to obtain a final concentration of 10 µg/mL.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

4. Sample Solution Preparation

  • Accurately weigh approximately 10.0 mg of the this compound sample into a 100 mL volumetric flask.

  • Follow steps 2-5 from the "Standard Solution Preparation" section to prepare the final sample solution for injection.

5. Chromatographic Conditions & Data Presentation

The quantitative data for the HPLC method parameters and typical system suitability results are summarized in the tables below.

Table 1: HPLC Method Parameters | Parameter | Setting | | :--- | :--- | | Column | C18, 4.6 x 150 mm, 5 µm | | Mobile Phase A | 0.1% Formic Acid in Water | | Mobile Phase B | 0.1% Formic Acid in Acetonitrile | | Flow Rate | 1.0 mL/min | | Gradient Program | Time (min) | %B | | | 0.0 | 40 | | | 20.0 | 90 | | | 25.0 | 90 | | | 25.1 | 40 | | | 30.0 | 40 | | Column Temperature | 30 °C | | Detection Wavelength | 254 nm | | Injection Volume | 10 µL | | Run Time | 30 minutes |

Table 2: System Suitability Test (SST) Criteria & Typical Results

Parameter Acceptance Criteria Typical Result
Tailing Factor (Asymmetry) ≤ 2.0 1.2
Theoretical Plates (N) ≥ 2000 8500
Repeatability (%RSD of Peak Area) ≤ 2.0% (for n=5 injections) 0.8%

| Resolution (Rs) | ≥ 2.0 between this compound and closest impurity | 3.5 |

Table 3: Example Purity Analysis Data for a this compound Sample

Peak No. Retention Time (RT) (min) Relative RT (RRT) Area (%) Peak Identification
1 4.8 0.45 0.15 Impurity A
2 8.2 0.77 0.20 Impurity B
3 10.6 1.00 99.55 This compound

| 4 | 13.1 | 1.24 | 0.10 | Impurity C |

6. Analysis and Calculation

  • System Suitability: Inject the Standard Solution five times. Verify that the system suitability criteria (Table 2) are met.

  • Analysis: Inject the blank (sample diluent), followed by the Standard Solution and the Sample Solution.

  • Identification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the Standard Solution.

  • Purity Calculation: Calculate the purity of the sample using the area percent method. The purity is expressed as the percentage of the main this compound peak area relative to the total area of all peaks in the chromatogram.

    Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100

Workflow Visualization

The following diagram illustrates the logical workflow for the purity analysis of this compound using the described HPLC method.

HPLC_Workflow This compound Purity Analysis Workflow cluster_prep 1. Preparation cluster_hplc 2. HPLC Analysis cluster_data 3. Data Processing cluster_report 4. Reporting prep_mobile Prepare Mobile Phases A and B prep_std Prepare this compound Reference Standard prep_sample Prepare this compound Test Sample sst_check System Suitability (5x Standard Inj.) prep_sample->sst_check analysis Inject Blank, Standard & Sample sst_check->analysis If SST Passes acquisition Data Acquisition (Chromatogram) analysis->acquisition integration Peak Integration & Identification acquisition->integration calculation Calculate % Area for Purity integration->calculation report Final Report: - Purity Results - Chromatograms - SST Data calculation->report

Caption: Workflow for this compound HPLC purity analysis.

References

Troubleshooting & Optimization

Technical Support Center: Quinacridone Pigment Dispersions

Author: BenchChem Technical Support Team. Date: December 2025

This is an excellent starting point. I have gathered information on:

  • Common problems: Flocculation, aggregation, settling, high viscosity, color inconsistency.

  • Causes: Poor wetting, improper dispersant selection/concentration, incorrect processing parameters (milling time, energy), pigment characteristics (surface chemistry, particle size).

  • Quinacridone-specific issues: They can be difficult to disperse, requiring specific dispersant packages. Flocculation can be an issue, especially when mixing with binders like gum arabic.

  • Troubleshooting solutions: Optimizing dispersant type and dosage, adjusting process parameters, surface treatment of pigments, use of synergists.

  • Evaluation methods: Particle size analysis (laser diffraction, DLS), zeta potential measurement, rheology, gloss, color strength, and microscopic observation.

  • Experimental details: I found some information on protocols for particle size analysis, rheology, and zeta potential, but I will need to synthesize this into a more structured "protocol" format.

  • Quantitative data: I found mentions of optimal dispersant concentrations and target zeta potential values for stability. I will need to present this in a clear, tabular format.

  • Visualization ideas: I can create a workflow for dispersion preparation and analysis, a troubleshooting decision tree for common problems, and a diagram illustrating stabilization mechanisms.

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This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for improving the dispersion stability of This compound (B94251) pigments.

Frequently Asked Questions (FAQs)

Q1: What are this compound pigments and why are they challenging to disperse?

This compound pigments are a class of high-performance organic pigments known for their vibrant colors (ranging from orange to violet), exceptional transparency, and outstanding lightfastness and stability.[1] However, their strong, planar molecular structure leads to significant π-π stacking and hydrogen bonding between particles. This makes them inherently difficult to wet and deagglomerate into primary particles, often requiring specialized dispersant packages and high-energy dispersion methods.[2]

Q2: What are the key steps in creating a stable pigment dispersion?

The process of creating a stable pigment dispersion involves three critical stages:[3][4]

  • Wetting: The initial step where the liquid medium (solvent and dispersant) displaces air from the surface of the pigment particles.[3]

  • Deagglomeration/Dispersion: The mechanical breakdown of pigment agglomerates into smaller particles, ideally primary particles. This is typically achieved using high-energy equipment like media mills or high-speed dispersers.[3][5]

  • Stabilization: The final and most crucial step, where the dispersed particles are prevented from re-agglomerating or flocculating over time.[3] This is achieved through steric or electrostatic repulsion imparted by dispersing agents.[6][7]

Q3: What is the difference between electrostatic and steric stabilization?

Electrostatic and steric stabilization are the two primary mechanisms for preventing particle agglomeration in a dispersion.[6][7]

  • Electrostatic Stabilization: This mechanism relies on the mutual repulsion of like electrical charges on the surface of the pigment particles.[4] It is most effective in polar, aqueous systems where ionic compounds can dissociate.[4] The effectiveness of this stabilization can be quantified by measuring the Zeta Potential.

  • Steric Stabilization: This involves the adsorption of polymers (dispersants) onto the pigment surface. These polymers have a "tail" that extends into the solvent medium, creating a physical barrier that prevents particles from getting close enough to attract one another. This is the more common mechanism in solvent-based systems.[6][7]

Troubleshooting Guide

This section addresses common problems encountered during the preparation and storage of this compound pigment dispersions.

Problem: High Viscosity or Gelling

Q: My this compound dispersion has become too thick or has turned into a gel. What is the cause and how can I fix it?

A: Unusually high viscosity or gelling is often a sign of poor dispersion or flocculation.

  • Possible Cause 1: Incorrect Dispersant Concentration. Both insufficient and excessive amounts of dispersant can lead to high viscosity. An insufficient amount fails to stabilize the particles, leading to flocculation. An excessive amount can cause viscosity to increase due to interactions between the dispersant molecules themselves.[8]

    • Solution: Conduct a dispersant demand study to find the optimal concentration. This involves creating a series of dispersions with varying dispersant levels and measuring the viscosity of each. The optimal concentration typically corresponds to the lowest viscosity.[9]

  • Possible Cause 2: Poor Wetting. If the pigment is not properly wetted, agglomerates can trap the liquid medium, artificially increasing the viscosity.[9]

    • Solution: Ensure your dispersion process allows for a thorough wetting phase. Slowly add the pigment to the liquid medium under low shear to ensure all particle surfaces are coated before applying high-energy dispersion.[9]

  • Possible Cause 3: High Pigment Loading. The concentration of pigment may be too high for the chosen dispersant and medium.[9]

    • Solution: Reduce the pigment loading or select a dispersant specifically designed for high-solids formulations.[9]

Problem: Flocculation, Settling, or Phase Separation

Q: My dispersed this compound particles are clumping together (flocculating) and settling over time. How can I improve stability?

A: Flocculation is a clear indicator of insufficient stabilization.[4][6][7] This leads to settling, color shift, and loss of gloss.[4]

  • Possible Cause 1: Inadequate Stabilization. The repulsive forces between particles are not strong enough to overcome their natural attraction (van der Waals forces).

    • Solution (Aqueous Systems): Measure the Zeta Potential of your particles. A value greater than +30 mV or less than -30 mV is generally considered indicative of good electrostatic stability.[10] If the value is too low, you may need to adjust the pH or select a more effective ionic dispersant.

    • Solution (Solvent Systems): The issue likely lies with the steric stabilization. The polymeric dispersant may not be adsorbing strongly to the pigment surface, or its chains may not provide a sufficient barrier. Consider a dispersant with a stronger anchoring group for this compound or a different polymeric structure. Using a "dispersion synergist," a this compound derivative that co-adsorbs with the dispersant, can significantly improve stability.[11]

  • Possible Cause 2: Pigment Shock. This can occur when a pigment concentrate is added too quickly to a base paint with a different solvent composition, causing the dispersant to desorb from the pigment surface and leading to sudden flocculation.[4]

    • Solution: Add the pigment concentrate slowly and with good agitation to allow the system to equilibrate.

  • Possible Cause 3: Temperature Changes. An increase in temperature lowers the viscosity of the medium, which can increase the rate of particle movement and flocculation.[12]

    • Solution: Evaluate the thermal stability of your dispersion. If it is intended for use at various temperatures, ensure the stabilization package is robust enough to handle these changes.

Problem: Color Inconsistency or Poor Color Development

Q: The final color of my product is inconsistent between batches, or the color isn't as vibrant as expected. What's going wrong?

A: Poor color development and consistency are directly linked to the quality of the pigment dispersion.[13]

  • Possible Cause 1: Incomplete Deagglomeration. If the pigment agglomerates are not fully broken down, the full color strength of the pigment will not be realized.[14] The particle size distribution has a major effect on color strength and shade.[14]

    • Solution: Optimize your mechanical dispersion process. Increase milling time or energy. Use a fineness-of-grind gauge or perform particle size analysis to ensure you have reached the target particle size.

  • Possible Cause 2: Flocculation. When particles flocculate, it can affect color, opacity, and gloss.[4]

    • Solution: Address the stabilization of the system as described in the previous section. A simple "rub-out" test can often reveal flocculation; if the color becomes stronger upon rubbing the wet film, it indicates that the flocculates are being broken down by shear.[4]

  • Possible Cause 3: Variation in Raw Materials. Different batches of this compound pigment or dispersants can have slight variations.[9]

    • Solution: Implement quality control checks for all incoming raw materials and request certificates of analysis from suppliers.[9]

Data Presentation & Key Parameters

Effective dispersion relies on optimizing formulation and process variables. The tables below summarize key quantitative parameters for evaluating and troubleshooting this compound dispersions.

Table 1: Zeta Potential and Dispersion Stability
Zeta Potential (mV)Stability Behavior
0 to ±10Highly Unstable, Rapid Coagulation or Flocculation
±10 to ±20Limited Stability
±20 to ±30Moderately Stable
> ±30Highly Stable
(Data compiled from multiple sources indicating general guidelines for electrostatic stability).[10][15]
Table 2: Common Characterization Methods
MethodParameter MeasuredApplication in Dispersion Analysis
Dynamic Light Scattering (DLS)Hydrodynamic diameter, Particle size distribution (sub-micron)Ideal for measuring nanoparticles and assessing stability over time in dilute systems.[16]
Laser DiffractionParticle size distribution (volume-based)Widely used to monitor the deagglomeration process and detect the presence of large agglomerates.[9][14][16]
Zeta Potential AnalysisSurface charge of particles in a liquidPredicts the electrostatic stability of a dispersion; crucial for aqueous and other polar systems.[15][17][18]
Rheology (Viscometry & Oscillatory)Viscosity, Yield stress, Storage (G') and Loss (G'') ModuliCharacterizes flow behavior, detects flocculation (changes in viscosity/yield stress), and assesses long-term stability.[13][14][19][20]
Microscopy (Optical or Electron)Direct visualization of particles and agglomeratesConfirms the state of dispersion and the presence of oversized particles that other methods might miss.[14][21]
Fineness of Grind Gauge (Hegman)Size of the largest particles/agglomeratesA quick, common quality control method to assess the degree of dispersion during milling.[14]

Experimental Protocols

Protocol 1: Particle Size Analysis by Laser Diffraction

Objective: To measure the particle size distribution of a this compound pigment dispersion to assess the degree of deagglomeration.

Materials & Equipment:

  • Pigment Dispersion Sample

  • Laser Diffraction Particle Size Analyzer (e.g., Malvern Mastersizer)

  • Solvent compatible with the dispersion for dilution and cleaning

  • Ultrasonic probe or bath (optional, for deagglomeration studies)

Methodology:

  • Instrument Preparation: Ensure the analyzer's sample cell and fluidics are clean. Perform a background measurement (blank) with the clean solvent.[9]

  • Sample Preparation: Prepare a dilute suspension of your pigment dispersion in the chosen solvent. The goal is to achieve the target obscuration level recommended by the instrument manufacturer (typically 10-20%).[9] Add the dispersion drop-wise to the solvent in the measurement cell until the target is reached.

  • Deagglomeration (Optional): If you need to distinguish between hard agglomerates and soft flocculates, you can apply ultrasonication for a set period (e.g., 1-3 minutes) prior to measurement to break up soft flocculates.[14]

  • Measurement: Initiate the measurement sequence on the instrument. Typically, an average of 3-5 consecutive measurements is taken for good statistics.

  • Data Analysis: Analyze the volume-based particle size distribution. Key metrics to record are the D(v, 0.1), D(v, 0.5) (median), and D(v, 0.9) values, which represent the particle diameters below which 10%, 50%, and 90% of the sample volume exists, respectively. A narrow distribution and a small D(v, 0.9) value indicate a good dispersion.

Protocol 2: Zeta Potential Measurement

Objective: To determine the surface charge of dispersed this compound particles to predict the electrostatic stability of the dispersion.

Materials & Equipment:

  • Diluted Pigment Dispersion Sample

  • Zeta Potential Analyzer (utilizing Electrophoretic Light Scattering, ELS)

  • Disposable capillary cell

  • Syringe for sample injection

Methodology:

  • Sample Preparation: The sample must be dilute enough to be optically clear or translucent. Dilute your stock dispersion with the original solvent (or filtered supernatant from a centrifuged sample) to avoid altering the surface chemistry.

  • Cell Preparation: Rinse a clean capillary cell with the filtered solvent, then fill it with the prepared sample using a syringe, ensuring no air bubbles are trapped.

  • Instrument Setup: Place the cell in the instrument. Enter the correct parameters for the solvent (viscosity, refractive index, dielectric constant) and measurement temperature.

  • Measurement: The instrument applies an electric field and measures the velocity of the particles via light scattering.[18] This velocity is used to calculate the electrophoretic mobility, and subsequently, the zeta potential.

  • Data Analysis: Record the average zeta potential value in millivolts (mV). For robust results, perform 3-5 measurements and report the average and standard deviation. Compare the value to the stability guidelines in Table 1.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_analysis Analysis cluster_eval Evaluation cluster_result Result P1 Weigh Pigment, Solvent & Dispersant P2 Wetting: Low-Shear Mixing P1->P2 Add pigment slowly P3 Dispersion: High-Energy Milling P2->P3 Transfer premix A1 Particle Size Analysis (Laser Diffraction) P3->A1 Take sample A2 Zeta Potential (ELS) P3->A2 Take sample A3 Rheology (Viscosity) P3->A3 Take sample E1 Target Specs Met? A1->E1 A2->E1 A4 Stability Test (Aging) A3->A4 A4->E1 R1 Stable Dispersion E1->R1 Yes R2 Optimize Formulation (e.g., Dispersant %) E1->R2 No R2->P1 Reformulate

Caption: Workflow for preparing and evaluating this compound pigment dispersions.

Troubleshooting Logic

G Start Dispersion Issue (e.g., High Viscosity, Settling) Q1 Is Particle Size (D90) too large? Start->Q1 Q2 Is Zeta Potential within +/- 30mV? Q1->Q2 No Sol1 Increase milling time/energy Q1->Sol1 Yes Q3 Is Viscosity too high? Q2->Q3 No Sol2 Adjust pH or change ionic dispersant Q2->Sol2 Yes (Aqueous) Sol3 Optimize dispersant concentration (ladder study) Q3->Sol3 Yes Sol4 Consider steric dispersant or synergist Q3->Sol4 No / Solvent End Stable Dispersion Sol1->End Sol2->End Sol3->End Sol4->End

Caption: Decision tree for troubleshooting common pigment dispersion issues.

References

Quinacridone Synthesis Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for quinacridone (B94251) synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific problems you may encounter during the synthesis of this compound and its derivatives, providing actionable solutions to improve yield and purity.

Issue 1: Low or No Product Yield

  • Question: My reaction has resulted in a very low yield of this compound pigment. What are the common causes and how can I fix this?

  • Answer: Low yield is a frequent issue stemming from several factors. Systematically investigating the following areas can help identify the root cause.[1]

    • Incomplete Ring Closure (Cyclization): The conversion of the 2,5-diarylaminoterephthalic acid intermediate to the this compound structure may be incomplete.

      • Troubleshooting:

        • Verify Reaction Temperature: The cyclization in polyphosphoric acid (PPA) typically requires temperatures between 85°C and 145°C.[2][3] Ensure your reaction is heated uniformly and maintained within the optimal range for your specific derivative.

        • Extend Reaction Time: While some reactions can be complete in a few hours, others may require up to 24 hours.[2][3] Monitor the reaction's progress using an appropriate technique like Thin Layer Chromatography (TLC) until the starting material is consumed.

        • Check PPA Quality and Ratio: Polyphosphoric acid is the dehydrating agent. Use a PPA with a high H₃PO₄ equivalent (e.g., 110-120%).[2] The typical ratio is 4 to 10 parts by weight of PPA relative to the terephthalic acid derivative.[3]

    • Product Loss During Workup: Significant amounts of product can be lost during the isolation and purification steps.

      • Troubleshooting:

        • Optimize Drowning Step: The "drowning" of the reaction mixture into a liquid like water or an alcohol precipitates the crude pigment.[3] Ensure rapid and efficient precipitation by pouring the hot reaction mixture slowly into a well-stirred drowning liquid. The choice of liquid (e.g., water, methanol (B129727), acetone) can affect particle size and ease of filtration.[2][3]

        • Thorough Rinsing: After filtration, product can remain adsorbed to the flask, stir bar, and filter paper. Rinse all equipment thoroughly with the workup solvent to recover all material.[1]

        • Washing: Wash the filtered pigment cake thoroughly to remove residual PPA and other impurities. Water is commonly used, sometimes followed by a solvent wash like methanol.[2][4] An alkaline wash (e.g., with sodium hydroxide (B78521) solution) can help remove acidic byproducts.[2]

    • Side Reactions or Decomposition: Undesired side reactions or decomposition of the product at high temperatures can reduce the final yield.

      • Troubleshooting:

        • Purity of Starting Materials: Ensure the 2,5-diarylaminoterephthalic acid precursor is pure. Impurities can lead to byproducts that complicate purification and lower the yield.[1]

        • Temperature Control: While high temperatures are needed for cyclization, excessive heat can cause degradation. Maintain the temperature within the recommended range.[5]

Issue 2: Final Product is an Undesirable Color or Poor Purity

  • Question: The color of my this compound pigment is not the expected shade (e.g., dull, brownish instead of vibrant red/violet). What went wrong?

  • Answer: The final color of this compound is highly dependent on its crystal structure (polymorphism) and purity.[6][7]

    • Incorrect Crystal Phase (Polymorph): Unsubstituted this compound exists in several crystal forms, notably the alpha (α), beta (β), and gamma (γ) phases, each with a distinct color.[6] The γ-phase is typically a strong red, while the β-phase is a maroon or violet.[6][8]

      • Troubleshooting:

        • Control Drowning & Conditioning: The conditions of the drowning step (solvent type, temperature) and subsequent solvent treatment (conditioning) are critical for controlling the crystal phase.[3][9]

        • Solvent Treatment (Finishing): Crude this compound is often "conditioned" by heating it in a solvent (e.g., dimethyl sulfoxide, alcohols) to convert it to the desired, more stable crystal form and achieve the target particle size.[10][11]

        • Characterize the Product: Use techniques like Powder X-ray Diffraction (PXRD) to identify the crystal phase of your product.[11][12] FT-IR and Raman spectroscopy can also distinguish between polymorphs.[7][12]

    • Presence of Impurities: Residual starting materials or byproducts from side reactions can significantly impact the final color and properties.

      • Troubleshooting:

        • Improve Washing Protocol: Enhance the washing steps after filtration. A sequence of washing with water, a base solution, and an organic solvent can be effective.[2]

        • Purification: If simple washing is insufficient, recrystallization from a high-boiling point solvent may be necessary, although quinacridones are generally very insoluble.[13]

Experimental Protocols

Protocol 1: Synthesis of Linear this compound via PPA Cyclization

This protocol is a generalized method based on the ring closure of 2,5-dianilinoterephthalic acid.

  • Reaction Setup: In a flask equipped with a mechanical stirrer, thermometer, and a nitrogen inlet, add 5-7 parts by weight of polyphosphoric acid (115% H₃PO₄ equivalent) for every 1 part of 2,5-dianilinoterephthalic acid.[2]

  • Heating and Cyclization: Heat the mixture with stirring under a nitrogen atmosphere to 120-130°C.[3] Maintain this temperature for 2 to 8 hours, monitoring the reaction for the disappearance of the starting material.[2][3]

  • Drowning (Precipitation): Cool the viscous reaction mixture to 90-95°C. Slowly pour the mixture into a separate, well-stirred vessel containing 10-15 parts by weight of a drowning solvent (e.g., methanol, water, or a mixture).[3] Control the temperature of the drowning liquid, for example, at 40°C.[3]

  • Isolation: Stir the resulting slurry for approximately one hour. Collect the precipitated solid by filtration.

  • Washing: Wash the filter cake thoroughly with water until the filtrate is acid-free. A subsequent wash with a 50% sodium hydroxide solution, followed by boiling for an hour, can be performed to remove impurities.[2] Finally, wash with hot water until the filtrate is neutral and free of alkali.[3]

  • Drying: Dry the purified wet cake in an oven at 60-80°C to yield the crude this compound pigment.[3][10] Further conditioning may be required to achieve the desired pigmentary properties.

Protocol 2: Synthesis via Oxidation of 6,13-Dihydrothis compound

This protocol outlines the oxidation step to convert the dihydro-precursor to this compound.

  • Slurry Formation: Create a slurry of 6,13-dihydrothis compound in an aqueous alcoholic medium (e.g., methanol and water) containing a base such as sodium hydroxide.[4][14]

  • Catalyst Addition: Add a catalytic amount (e.g., 1-5% by weight relative to the dihydrothis compound) of an anthraquinone (B42736) derivative, such as 2,7-anthraquinone disulfonic acid sodium salt.[14]

  • Oxidation: Heat the mixture to reflux. Slowly add an aqueous solution of hydrogen peroxide (e.g., 15-30% w/w) over 2-3 hours while maintaining reflux.[4][14] The reaction can be visually monitored by the color change to a bright red suspension.[14]

  • Isolation and Washing: After the addition is complete, continue stirring at reflux for another hour. Cool the suspension and collect the pigment by filtration. Wash the presscake sequentially with methanol and hot water until the washes are neutral.[4]

  • Drying: Dry the final product in an oven.

Quantitative Data Summary

The following tables summarize how different experimental parameters can influence the synthesis outcome.

Table 1: Effect of Reaction Conditions on this compound Yield

PrecursorDehydrating AgentTemperature (°C)Time (h)Yield (%)Reference(s)
2,5-dianilino terephthalic acidPolyphosphoric Acid110 - 1208~93%[2]
2,5-dianilino terephthalic acidPolyphosphoric Acid85 - 1104 - 18High[2]
2,5-di(4-methylanilino)terephthalic acidPolyphosphoric Acid120 - 1252High[3]
2,5-di(p-chloroanilino)terephthalic acidPolyphosphoric Acid110 - 120892%[2]

Table 2: Impact of Additives on Pigment Properties

Additive (mol% relative to precursor)PurposeEffectReference(s)
Iron Salt (e.g., Ferrous Sulfate, ~1.7 mol%)Particle Size ControlReduces final particle size by ~30%, increases transparency, gives bluer undertone.[3]
This compound Derivative (1-6 parts per 100)Pigmentation / Dispersion StabilityReduces particle size, achieves high color strength and chroma.[11][15]
2,7-anthraquinone disulfonic acid (1-5 wt%)Oxidation CatalystCatalyzes the oxidation of dihydrothis compound to this compound with high purity.[14]

Visual Guides

Diagram 1: General this compound Synthesis Workflow

G General this compound Synthesis Workflow A 2,5-Diarylaminoterephthalic Acid + Polyphosphoric Acid B Heating & Stirring (Cyclization Reaction) 85-145°C A->B Mix C Drowning (Precipitation in Water/Alcohol) B->C Cool & Pour D Isolation (Filtration) C->D Slurry E Washing (Water, Base, Solvent) D->E Crude Product F Drying & Conditioning (Solvent Treatment) E->F Washed Product G Final this compound Pigment F->G

Caption: A typical workflow for synthesizing this compound pigments.

Diagram 2: Troubleshooting Guide for Low Synthesis Yield

G Troubleshooting Low Yield start Low Yield Observed q1 Was reaction monitored (e.g., by TLC)? start->q1 res1 Action: Implement in-process monitoring to track starting material consumption. q1->res1 No q2 Did reaction go to completion? q1->q2 Yes a1_yes YES a1_no NO res2 Potential Causes: - Temperature too low - Reaction time too short - Insufficient/poor PPA - Impure starting materials q2->res2 No q3 Was significant product lost during workup/purification? q2->q3 Yes a2_yes YES a2_no NO res2_action Action: Increase temp/time. Verify reagent quality/ratio. res2->res2_action res3 Potential Causes: - Inefficient precipitation - Incomplete transfer of solids - Product soluble in wash solvent q3->res3 Yes end_node Consider other issues: - Side reactions - Product decomposition q3->end_node No a3_yes YES a3_no NO res3_action Action: Optimize drowning. Thoroughly rinse all glassware. Check wash solvent polarity. res3->res3_action

Caption: A decision tree to diagnose the cause of low product yield.

Diagram 3: Influence of Parameters on Pigment Properties

G Key Parameter Influences cluster_params Synthesis Parameters cluster_props Final Pigment Properties Temp Reaction Temperature Yield Yield Temp->Yield Purity Purity Temp->Purity Time Reaction Time Time->Yield Drown Drowning Solvent Phase Crystal Phase (Color) Drown->Phase Size Particle Size (Transparency) Drown->Size Additive Additives (e.g., Iron Salts) Additive->Phase Additive->Size Condition Post-Synthesis Conditioning Condition->Phase Condition->Size

Caption: Relationship between reaction parameters and final properties.

References

Quinacridone Crystal Polymorphism Control: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for controlling quinacridone (B94251) crystal polymorphism during synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for troubleshooting common issues and answering frequently asked questions related to obtaining the desired crystalline form of this compound and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common polymorphs of unsubstituted this compound and how do they differ?

A1: The three most common polymorphs of unsubstituted this compound (Pigment Violet 19) are the alpha (α), beta (β), and gamma (γ) forms. They primarily differ in their crystal structure, which in turn affects their color, stability, and other physical properties.[1]

  • α-Quinacridone: This form is typically red. However, the pure α-form is generally less lightfast and durable, making it less common in commercial applications compared to the β and γ phases.[2]

  • β-Quinacridone: This polymorph exhibits a maroon or violet shade and is known for its excellent lightfastness and weather resistance.[1] It consists of linear chains of molecules with double hydrogen bonds between each molecule and its two neighbors.[1]

  • γ-Quinacridone: The γ form provides a strong, bluish-red shade with outstanding color fastness and resistance to solvents.[1] Its crystal lattice is characterized by a criss-cross pattern where each this compound molecule is hydrogen-bonded to four neighbors.[1] Both the β and γ polymorphs are more thermodynamically stable than the α phase.[1]

Q2: What are the key factors that influence which polymorph is formed during synthesis?

A2: The formation of a specific this compound polymorph is highly sensitive to the synthesis and processing conditions. Small variations can lead to different crystal forms. The most critical factors include:

  • Solvent Choice: The type of organic solvent used during synthesis, precipitation (drowning), and post-synthesis treatment (finishing) plays a major role.[3][4]

  • Temperature: Reaction temperature, as well as the temperature during precipitation and finishing steps, can dictate the polymorphic outcome.[3]

  • pH and Additives: The acidity or basicity of the reaction medium and the presence of certain additives or catalysts can direct the crystallization towards a specific form.

  • Mechanical Stress: Milling or grinding of the crude this compound can induce phase transformations.

Q3: Can one polymorph be converted into another?

A3: Yes, polymorphic transformations are possible and are often a key step in obtaining the desired crystal form. For example, the less stable α-polymorph can be converted to the more stable β or γ forms through thermal treatment or solvent-mediated transformation.[5] The choice of solvent and temperature are critical in directing this transformation. For instance, heating a crude α-phase this compound in specific organic solvents can facilitate its conversion to the β-phase.[6]

Q4: How can I characterize the polymorph of my synthesized this compound?

A4: Several analytical techniques can be used to identify the polymorphic form of this compound. The most common methods include:

  • Powder X-ray Diffraction (PXRD): This is a definitive method as each polymorph has a unique diffraction pattern.

  • Spectroscopy (Raman, Infrared, and Luminescence): These non-destructive techniques can effectively distinguish between the different polymorphs based on their unique spectral fingerprints.[7]

  • Differential Scanning Calorimetry (DSC): DSC can be used to identify polymorphs by their different melting points and phase transition temperatures.

  • Microscopy (e.g., Scanning Electron Microscopy - SEM): While not a primary identification method, microscopy can reveal different crystal habits and morphologies associated with different polymorphs.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound polymorphs.

Issue 1: Obtained an undesired polymorph or a mixture of polymorphs.

This is a frequent challenge in this compound synthesis. The following workflow can help in troubleshooting this issue.

G start Problem: Undesired Polymorph or Mixture of Polymorphs check_solvent Step 1: Verify Solvent System in Drowning/Finishing Step start->check_solvent solvent_details Is the correct solvent being used for the desired polymorph? check_solvent->solvent_details wrong_solvent Action: Change Solvent. Refer to Solvent Influence Table. solvent_details->wrong_solvent No correct_solvent Solvent is correct solvent_details->correct_solvent Yes check_temp Step 2: Check Temperature Control wrong_solvent->check_temp correct_solvent->check_temp temp_details Was the temperature maintained within the specified range during reaction, drowning, and finishing? check_temp->temp_details wrong_temp Action: Adjust and monitor temperature rigorously. temp_details->wrong_temp No correct_temp Temperature is correct temp_details->correct_temp Yes check_crude Step 3: Evaluate Crude Material wrong_temp->check_crude correct_temp->check_crude crude_details Is the crude this compound of a single polymorphic form before finishing? check_crude->crude_details mixed_crude Action: Optimize initial synthesis to produce a purer crude form. crude_details->mixed_crude No pure_crude Crude material is consistent crude_details->pure_crude Yes check_additives Step 4: Review Additives/pH mixed_crude->check_additives pure_crude->check_additives additives_details Are pH and any phase-directing additives correctly controlled? check_additives->additives_details wrong_additives Action: Verify pH and concentration of any additives. additives_details->wrong_additives No end If problem persists, consider seeding with the desired polymorph. additives_details->end Yes wrong_additives->end

Figure 1. Troubleshooting workflow for obtaining an undesired polymorph.
Issue 2: Poor crystallinity or amorphous product.

Low crystallinity can impact the pigment's performance, including its color intensity and stability.

G start Problem: Poor Crystallinity or Amorphous Product check_precipitation Step 1: Analyze Precipitation (Drowning) Step start->check_precipitation precipitation_details Was the precipitation too rapid? check_precipitation->precipitation_details rapid_precipitation Action: Slow down the addition of the acidic melt to the drowning solvent. Consider lowering the temperature of the drowning solvent. precipitation_details->rapid_precipitation Yes controlled_precipitation Precipitation rate is controlled precipitation_details->controlled_precipitation No check_finishing Step 2: Evaluate Finishing Process rapid_precipitation->check_finishing controlled_precipitation->check_finishing finishing_details Was the solvent treatment (finishing) step performed for a sufficient duration and at the correct temperature? check_finishing->finishing_details inadequate_finishing Action: Increase finishing time and/or temperature to promote crystal growth. Refer to protocols. finishing_details->inadequate_finishing No adequate_finishing Finishing conditions are adequate finishing_details->adequate_finishing Yes check_purity Step 3: Assess Purity of Starting Materials inadequate_finishing->check_purity adequate_finishing->check_purity purity_details Are the starting materials (e.g., 2,5-dianilinoterephthalic acid) of high purity? check_purity->purity_details impure_materials Action: Purify starting materials. Impurities can inhibit crystal growth. purity_details->impure_materials No end Problem resolved. purity_details->end Yes impure_materials->end

Figure 2. Troubleshooting workflow for poor crystallinity.

Data Presentation

Table 1: Influence of Solvents on this compound Polymorph Formation

This table summarizes the effect of different solvents on the formation of this compound polymorphs during the finishing (solvent treatment) step.

SolventPredominant PolymorphTypical ConditionsNotes
N-Methyl-2-pyrrolidone (NMP)γ-phaseHeating crude this compound at 140-150°C for 4 hours.[2]Results in a much yellower, pure gamma crystal form with good dispersibility.[2]
Dimethylformamide (DMF)β-phase or γ-phaseDependent on temperature and presence of other components. Can be used for crystal transformation.[3]The rate of transformation from α to β form can be measured in DMF.[3]
Dimethyl sulfoxide (B87167) (DMSO)γ-phaseUsed in finishing processes, often after premilling a crude β-quinacridone.[8]Particularly effective for controlling particle size in the pigmentation step.[9]
Methanol (B129727)β-phaseUsed as a drowning solvent after reaction in polyphosphoric acid.[10]Drowning the hot melt in methanol often favors the β-form.[3]
n-Butanolα-phaseUsed as a drowning solvent.Can favor the formation of the α-polymorph.[3]
Xyleneβ-phaseUsed in salt milling of crude this compound.A historical method for producing the β-phase.
Water-Butanol mixture-Preferred for controlling grain size.[11]The ratio of water to butanol is important for particle size control.[11]

Experimental Protocols

Protocol 1: Synthesis of γ-Quinacridone via Solvent Finishing

This protocol describes the conversion of crude this compound to the γ-polymorph using N-methyl-2-pyrrolidone (NMP).

Materials:

  • Crude this compound (50 parts by weight)

  • N-Methyl-2-pyrrolidone (NMP) (500 parts by weight)

Equipment:

  • Jacketed reaction vessel with agitator and reflux condenser

Procedure:

  • Charge the reaction vessel with 50 parts of crude this compound and 500 parts of NMP.[2]

  • Heat the suspension in the closed vessel to 140-150°C with continuous stirring.[2]

  • Maintain this temperature for 4 hours.[2]

  • After 4 hours, cool the mixture to 80°C.[2]

  • Distill off the NMP.

  • Add an equal amount of water to the remaining pigment.

  • Filter the pigment, wash thoroughly with water until the filtrate is neutral, and then dry the product.[2]

  • The resulting product is the γ-polymorph of this compound.[2]

Protocol 2: Synthesis of Crude β-Quinacridone

This protocol outlines the synthesis of crude β-quinacridone from 6,13-dihydrothis compound.

Materials:

  • 6,13-dihydrothis compound

  • Aqueous solution of sodium hydroxide (B78521), methanol, and water in specific weight percentages (e.g., 8-11% NaOH, 31-39% methanol, 52-59% water)[12]

  • Oxidizing agent (e.g., nitrobenzene (B124822) sodium sulfonate)[12]

Equipment:

  • Reaction vessel with temperature control and stirrer

Procedure:

  • Disperse 6,13-dihydrothis compound in the solution of sodium hydroxide, methanol, and water.[12]

  • Maintain the temperature below 40°C while the initial reaction between the dihydrothis compound and sodium hydroxide occurs.[12]

  • Add the oxidizing agent (nitrobenzene sodium sulfonate) to the solution.[12]

  • Heat the solution to reflux and maintain for a sufficient time to complete the oxidation.

  • Cool the reaction mixture and isolate the precipitated β-phase this compound by filtration.

  • Wash the product to remove residual reactants and dry.

Protocol 3: General Synthesis of Crude this compound via Ring Closure

This protocol describes the general synthesis of crude this compound by cyclization of 2,5-dianilinoterephthalic acid. The resulting polymorph depends on the subsequent drowning and finishing steps.

G start Start: 2,5-dianilinoterephthalic acid ppa Add to Polyphosphoric Acid (PPA) (P2O5 content ~85%) Ratio of PPA to acid: ~4-7 times by weight start->ppa heating Heat with stirring (e.g., 120-130°C for 3-4 hours) ppa->heating hydrolysis Hydrolyze hot melt (e.g., pour into water) heating->hydrolysis isolation Isolate crude this compound (filtration, washing until acid-free) hydrolysis->isolation end Crude this compound Product (typically α-phase) isolation->end

Figure 3. General workflow for crude this compound synthesis.

This crude product can then be subjected to finishing processes, such as those described in Protocol 1, to obtain the desired polymorph.

References

Reducing aggregation of quinacridone in thin films

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on reducing the aggregation of quinacridone (B94251) in thin films.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound aggregation in thin films?

This compound molecules have a strong tendency to aggregate due to their planar structure, which facilitates intermolecular interactions. The primary drivers for this aggregation are:

  • Hydrogen Bonding: Intermolecular N-H···O hydrogen bonds form between adjacent this compound molecules.[1][2]

  • π-π Stacking: The aromatic rings of the this compound molecules stack on top of each other, leading to strong non-covalent interactions.[1][2]

These interactions lead to the formation of large clusters of pigment particles, which can be detrimental to the performance of electronic devices by affecting properties like color strength and charge carrier transport.[1]

Q2: How can chemical modifications to the this compound molecule reduce aggregation?

Modifying the core this compound structure can significantly reduce aggregation by sterically hindering the intermolecular interactions. Common strategies include:

  • Introducing Aliphatic Substituents: Adding bulky aliphatic side chains to the this compound molecule increases its solubility and creates a physical barrier that prevents close packing and hydrogen bonding.[3]

  • Dendritic Incorporation: Incorporating the this compound molecule into a dendrimer structure can enhance solubility and decrease aggregation, leading to improved luminescence in thin films.[4]

  • Synthesis of Derivatives: Designing and synthesizing this compound derivatives with specific donor-acceptor architectures can alter their aggregation behavior and tune their photophysical properties.[5]

Q3: What role do additives and dispersants play in controlling aggregation?

Additives and dispersants can be introduced into the this compound solution or suspension to prevent the molecules from aggregating. A notable example is the use of nanofibers:

  • Cellulose (B213188) and Chitosan (B1678972) Nanofibers: These nanofibers have been shown to effectively adsorb this compound particles onto their surface, thereby inhibiting pigment aggregation.[1][6] Chitosan nanofibers are particularly effective due to the presence of amino groups that facilitate intermolecular interactions with this compound, preventing self-aggregation.[6]

Q4: How does the thin film deposition technique influence aggregation?

The choice of deposition technique and the specific process parameters are critical in controlling the morphology and aggregation in this compound thin films. Physical Vapor Deposition (PVD) is a commonly used method.[7][8] Key considerations include:

  • Evaporation Source (Knudsen Cell): The material of the Knudsen cell used for evaporation can impact film purity. Due to the high sublimation temperature of this compound, using metal Knudsen cells can lead to decomposition of the material. Glass Knudsen-type cells are recommended to prepare pure this compound films.[7][8][9]

  • Substrate Temperature: The temperature of the substrate during deposition is a crucial parameter that affects the mobility of the molecules on the surface and, consequently, the film's morphology and crystallinity.[7][8][10][11][12]

Q5: Can post-deposition annealing be used to control aggregation?

Yes, post-deposition thermal annealing can be employed to modify the structure of the thin film. The thermal energy allows the molecules to rearrange, which can lead to the formation of larger, more ordered crystalline domains.[13] This can either be beneficial or detrimental depending on the desired film properties. For instance, in some organic electronics applications, ordered crystalline structures can improve charge transport, while in other cases, they might act as carrier traps.[13][14][15][16]

Troubleshooting Guide

This guide addresses common issues encountered during the preparation of this compound thin films.

Problem 1: AFM/SEM images show large, irregular aggregates in the as-deposited film.

Possible Causes Troubleshooting Steps
High Aggregation in Solution/Source Material: The this compound material is already heavily aggregated before deposition.1. Use Dispersants: Introduce cellulose or chitosan nanofibers into the this compound solution or suspension to inhibit aggregation.[1][6]2. Chemical Modification: Synthesize or use this compound derivatives with bulky side chains to improve solubility and reduce intermolecular interactions.[3]
Inappropriate Deposition Rate: A very slow or very fast deposition rate can lead to uncontrolled nucleation and growth.1. Optimize Deposition Rate: Experiment with different deposition rates. A typical rate for PVD of this compound is around 0.7 nm/min.[7][8]
Substrate Surface Issues: The substrate surface may not be clean or may have poor surface energy, leading to dewetting and island formation.1. Substrate Cleaning: Ensure a thorough substrate cleaning procedure to remove any organic or particulate contamination.2. Surface Treatment: Consider plasma treatment or deposition of a seed layer to improve the surface energy of the substrate.

Problem 2: The deposited this compound film has poor purity and suspected decomposition.

Possible Causes Troubleshooting Steps
Decomposition in Metal Knudsen Cell: The high sublimation temperature of this compound can cause it to decompose when in contact with a hot metal surface.[7][8]1. Use a Glass Knudsen Cell: Switch to a glass or quartz Knudsen-type cell to avoid catalytic decomposition of the this compound.[7][8][9]
Source Material Purity: The initial this compound powder may contain impurities.1. Purify the Source Material: Use sublimation-purified this compound.[8]

Problem 3: The thin film exhibits poor crystallinity or the wrong polymorph.

Possible Causes Troubleshooting Steps
Sub-optimal Substrate Temperature: The substrate temperature during deposition is critical for controlling crystallinity and polymorph formation.[10][12]1. Optimize Substrate Temperature: Systematically vary the substrate temperature during deposition. For example, temperatures between 200 K and 425 K have been used for this compound deposition on silicon dioxide.[7][8]
Substrate Mismatch: The crystal structure of the substrate can template the growth of a specific polymorph.[10][17]1. Choose a Different Substrate: Experiment with different substrates (e.g., glass, quartz, Si, alumina) to influence the crystallinity and orientation of the film.[17]
Amorphous Growth: On some substrates, this compound may grow as an amorphous film.1. Post-Deposition Annealing: Perform thermal annealing after deposition to induce crystallization.[13][14]

Quantitative Data Summary

Table 1: Effect of Substrate Temperature on Film Morphology during Physical Vapor Deposition

Substrate TemperatureNominal Film ThicknessDeposition RateResulting Film MorphologyReference
200 K42.5 nm0.7 nm/minFilm contains additional cracking molecules when deposited from a metal Knudsen cell.[7][8]
200 K85 nm0.7 nm/minFilm of smaller cracking molecules (indigo) when deposited from a modified glass Knudsen cell.[7][8]
425 K170 nm (deposited)0.7 nm/minPartial desorption occurs, resulting in a thinner film (estimated 63 nm).[7][8]

Experimental Protocols

Protocol 1: Physical Vapor Deposition of this compound

  • Source Preparation: Load sublimation-purified (>99%) this compound into a glass Knudsen-type cell.

  • Substrate Preparation: Use a 1x1 cm² silicon dioxide substrate, cleaned and mounted on a heatable sample holder.

  • Vacuum: Place the setup in an ultra-high vacuum (UHV) system.

  • Outgassing: Gently heat the Knudsen cell to outgas any volatile impurities from the source material.

  • Deposition:

    • Heat the Knudsen cell to approximately 620 K to achieve sublimation of the this compound.[8]

    • Maintain the substrate at the desired temperature (e.g., 200 K to 425 K).[7][8]

    • Control the deposition rate at approximately 0.7 nm/min using a quartz microbalance.[7][8]

  • Characterization: After deposition, characterize the film using techniques such as AFM for morphology, XRD for crystallinity, and TDS for composition.

Protocol 2: Post-Deposition Thermal Annealing

  • Sample Preparation: Use an as-deposited this compound thin film on a suitable substrate.

  • Annealing Setup: Place the sample on a hot plate or in a furnace with a controlled atmosphere (e.g., nitrogen or vacuum).

  • Heating Profile:

    • Ramp up the temperature at a controlled rate (e.g., 10°C/min).[14]

    • Hold the sample at the target annealing temperature (e.g., 90°C to 140°C) for a specific duration (e.g., 10 minutes).[13]

    • Cool the sample down to room temperature at a controlled rate.

  • In-situ Monitoring (Optional): If available, use techniques like in-situ microscopy or spectroscopy to monitor the changes in the film during annealing.[13]

  • Characterization: After annealing, characterize the film's morphology, crystallinity, and optical properties to assess the impact of the thermal treatment.

Diagrams

experimental_workflow Experimental Workflow for this compound Thin Film Deposition cluster_prep Preparation cluster_deposition Deposition cluster_post Post-Deposition cluster_char Characterization source_prep Source Material (this compound Powder) source_purify Purification (Sublimation) source_prep->source_purify substrate_prep Substrate (e.g., SiO2) substrate_clean Cleaning substrate_prep->substrate_clean pvd Physical Vapor Deposition (PVD) source_purify->pvd substrate_clean->pvd parameters Control Parameters: - Substrate Temp - Deposition Rate - Source Type pvd->parameters annealing Thermal Annealing (Optional) pvd->annealing afm AFM/SEM (Morphology) pvd->afm xrd XRD (Crystallinity) pvd->xrd tds TDS/MS (Composition) pvd->tds annealing->afm annealing->xrd

Caption: A typical experimental workflow for depositing and characterizing this compound thin films.

troubleshooting_logic Troubleshooting Logic for this compound Aggregation cluster_morphology Morphology Issues cluster_purity Purity Issues start High Aggregation Observed in Film check_morphology Analyze Film Morphology (AFM/SEM) start->check_morphology check_purity Analyze Film Purity (TDS/MS) start->check_purity cause_rate Deposition Rate Optimal? check_morphology->cause_rate cause_temp Substrate Temp Optimal? check_morphology->cause_temp cause_source_agg Aggregation in Source/Solution? check_morphology->cause_source_agg cause_decomposition Decomposition During Deposition? check_purity->cause_decomposition solution_rate Optimize Deposition Rate cause_rate->solution_rate solution_temp Optimize Substrate Temperature cause_temp->solution_temp solution_additives Use Additives/ Derivatives cause_source_agg->solution_additives solution_knudsen Use Glass Knudsen Cell cause_decomposition->solution_knudsen

Caption: A decision tree for troubleshooting common issues leading to this compound aggregation.

dispersant_mechanism Mechanism of Aggregation Reduction by Chitosan Nanofibers This compound This compound Molecules aggregate This compound Aggregate This compound->aggregate π-π Stacking & H-Bonding adsorbed_complex This compound Adsorbed on Chitosan NF This compound->adsorbed_complex chitosan Chitosan Nanofiber chitosan->adsorbed_complex Adsorption via Amino Groups adsorbed_complex->aggregate Aggregation Inhibited

Caption: How chitosan nanofibers adsorb this compound to prevent self-aggregation.

References

Technical Support Center: Enhancing Charge Carrier Mobility in Quinacridone-Based OFETs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with quinacridone-based Organic Field-Effect Transistors (OFETs). The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the typical charge carrier mobility values for this compound-based OFETs?

A1: The charge carrier mobility of this compound-based OFETs can vary significantly depending on the device architecture, fabrication conditions, and material purity. As a p-type semiconductor, reported hole mobilities (μ) for vacuum-deposited This compound (B94251) on a bare Si/SiO₂ substrate are in the range of 4.55 x 10⁻⁴ cm²/Vs. However, with substrate surface treatment, such as with octadecyltrimethoxysilane (B1207800) (ODTMS), the mobility can be enhanced to approximately 1.26 x 10⁻² cm²/Vs.[1] For this compound-based copolymers, such as Poly[this compound-alt-quaterthiophene] (PQCQT), hole mobilities as high as 2.0 x 10⁻² cm²/Vs have been reported after thermal annealing.[2]

Q2: How does the purity of this compound affect OFET performance?

A2: The purity of the organic semiconductor is a critical factor influencing OFET performance. Impurities can act as charge traps, leading to a decrease in charge carrier mobility and an increase in the threshold voltage. It has been demonstrated that the performance of this compound-based OFETs improves with increased purity of the this compound used. Devices fabricated with purified this compound exhibit higher drain currents and improved field-effect mobility compared to those made with unpurified material.

Q3: What is the purpose of a Self-Assembled Monolayer (SAM) treatment on the dielectric surface?

A3: A Self-Assembled Monolayer (SAM) treatment, such as with ODTMS, is used to modify the surface of the dielectric layer (e.g., SiO₂). This treatment serves multiple purposes that enhance OFET performance. Firstly, it creates a more hydrophobic surface, which can improve the molecular ordering and film morphology of the deposited this compound.[1] Secondly, it can passivate surface traps (like hydroxyl groups on SiO₂) that would otherwise hinder charge transport at the semiconductor-dielectric interface. The result is typically a significant increase in charge carrier mobility and a lower threshold voltage.[1]

Q4: What is the effect of thermal annealing on this compound-based OFETs?

A4: Thermal annealing is a post-fabrication treatment used to improve the crystallinity and morphology of the organic semiconductor film, which in turn enhances charge carrier mobility. For a this compound-diphenylquinoxaline-based copolymer (PQCTQx), annealing at 150 °C resulted in an increase in hole mobility from 6.1 x 10⁻³ cm²/Vs (as-cast) to 1.2 x 10⁻² cm²/Vs.[3] However, it is important to note that there is an optimal annealing temperature, as further increasing the temperature to 200 °C led to a decrease in mobility to 6.0 x 10⁻³ cm²/Vs.[3] This suggests that excessive heat can disrupt the molecular ordering.

Troubleshooting Guides

Issue 1: Low Charge Carrier Mobility

Q: My this compound-based OFET is functional, but the calculated charge carrier mobility is significantly lower than expected. What are the potential causes and how can I troubleshoot this?

A: Low charge carrier mobility is a common issue in OFET fabrication. The following steps can help you identify and address the root cause:

  • Assess Material Purity:

    • Problem: Impurities in the this compound source material can act as charge traps, impeding charge transport.

    • Solution: Ensure you are using high-purity, sublimation-grade this compound. If the purity is uncertain, consider purifying the material through techniques like vacuum sublimation.

  • Evaluate Thin Film Morphology:

    • Problem: A disordered or non-uniform this compound film with many grain boundaries will exhibit poor charge transport.

    • Solution:

      • Optimize Deposition Parameters: For vacuum deposition, control the substrate temperature and deposition rate. A slow deposition rate (e.g., 0.15 Å/s) is often preferred.[1]

      • Substrate Treatment: Use a SAM treatment like ODTMS on the SiO₂ dielectric to promote better molecular ordering.[1]

      • Post-Deposition Annealing: Implement a thermal annealing step. For this compound-based polymers, an annealing temperature around 150 °C has been shown to be effective.[2][3] The optimal temperature should be determined experimentally for your specific this compound derivative.

  • Check for High Contact Resistance:

    • Problem: A large potential barrier at the interface between the source/drain electrodes and the this compound layer can limit charge injection and lead to an underestimation of the intrinsic mobility.

    • Solution: Refer to the "High Contact Resistance" troubleshooting section below for detailed mitigation strategies.

  • Consider the Gate Dielectric Interface:

    • Problem: Traps and defects at the semiconductor/dielectric interface are a major cause of reduced mobility.

    • Solution: Ensure the dielectric surface is clean and free of contaminants before semiconductor deposition. A SAM treatment can help passivate these trap states.[1]

Issue 2: High Contact Resistance

Q: I suspect high contact resistance is limiting the performance of my this compound OFET. How can I confirm this and what are the strategies to reduce it?

A: High contact resistance (Rc) is a prevalent issue in OFETs that can dominate device performance, especially in short-channel devices.

  • Identification of High Contact Resistance:

    • Non-linear Output Characteristics: In the output characteristics (Id vs. Vd), non-linear "S-shaped" curves at low Vd are a strong indicator of high contact resistance.

    • Gate-Voltage Dependent Mobility: An apparent mobility that changes significantly with the gate voltage can also be a sign of contact effects.

  • Mitigation Strategies:

    • Electrode Material Selection: The work function of the source/drain electrodes should be well-matched with the HOMO level of this compound (for p-type transport) to facilitate efficient hole injection. Gold (Au) is a commonly used electrode material.

    • Contact Doping: Introducing a thin p-dopant layer, such as molybdenum oxide (MoOₓ), between the this compound and the gold electrodes can reduce the injection barrier.

    • Electrode Surface Treatment: Modifying the electrode surface with a self-assembled monolayer can improve the interface and reduce contact resistance.

    • Optimize Deposition of Electrodes: For bottom-contact devices, a slow deposition rate for the metal electrodes can lead to the formation of larger grains, which can create regions of enhanced charge injection and lower contact resistance.

    • Device Architecture: Top-contact, bottom-gate (TCBG) architectures often exhibit lower contact resistance compared to bottom-contact, bottom-gate (BCBG) structures for some organic semiconductors.

Issue 3: Poor Film Quality (Voids, Pinholes, and Contamination)

Q: My deposited this compound film appears non-uniform and may have defects. How does this affect device performance and what can I do to improve film quality?

A: Film defects such as voids, pinholes, and contamination can create charge trapping sites and disrupt conductive pathways, leading to low mobility and high off-currents.

  • Causes of Poor Film Quality:

    • Substrate Contamination: Dust particles or residual solvents on the substrate surface.

    • Inconsistent Deposition Temperature: Can lead to poor adatom mobility and porous film growth.

    • Contaminated Deposition Chamber: Residual materials in a vacuum chamber can co-deposit with the this compound.

    • Impure Source Material: Outgassing from impurities during deposition.

  • Solutions for Improving Film Quality:

    • Thorough Substrate Cleaning: Implement a rigorous substrate cleaning procedure. For Si/SiO₂ wafers, this can include piranha etching followed by ultrasonication in deionized water, acetone, and isopropanol (B130326).[1]

    • Clean Deposition Environment: Ensure the vacuum chamber or glovebox is clean.

    • High-Purity Source Material: Use sublimation-purified this compound to minimize outgassing and contamination.

    • Optimized Deposition Parameters: For vacuum deposition, maintain a stable, low pressure (~10⁻⁴ Pa) and a controlled deposition rate.[1] For solution processing, optimize the solvent, solution concentration, and deposition technique (e.g., spin coating speed, substrate temperature).

    • Surface Energy Modification: Using a SAM treatment on the dielectric can promote more uniform film growth.

Quantitative Data Summary

Table 1: Effect of Substrate Treatment on this compound OFET Performance

SemiconductorSubstrate TreatmentMobility (μ) (cm²/Vs)Threshold Voltage (Vth) (V)Ion/Ioff RatioReference
This compoundBare Si/SiO₂4.55 x 10⁻⁴-20.910⁴[1]
This compoundODTMS-treated Si/SiO₂1.26 x 10⁻²-15.510⁵[1]

Table 2: Effect of Thermal Annealing on this compound-Based Copolymer OFETs

SemiconductorAnnealing Temperature (°C)Mobility (μ) (cm²/Vs)Ion/Ioff RatioReference
PQCTQxAs-cast6.1 x 10⁻³2.1 x 10⁵[3]
PQCTQx1501.2 x 10⁻²1.1 x 10⁵[3]
PQCTQx2006.0 x 10⁻³5.1 x 10⁴[3]
PQCQTAs-cast1.1 x 10⁻²~10⁴[2]
PQCQT1502.0 x 10⁻²~10⁴[2]

Detailed Experimental Protocols

Protocol 1: Fabrication of Vacuum-Deposited this compound OFETs

This protocol describes the fabrication of a top-contact, bottom-gate (TCBG) this compound OFET on a Si/SiO₂ substrate with ODTMS treatment.[1]

1. Substrate Cleaning and Preparation: a. Use heavily n-doped Silicon wafers with a 200 nm thermally grown SiO₂ layer as the substrate. b. Perform piranha etching (H₂SO₄:H₂O₂ = 4:1) at 80 °C for 2 hours. c. Ultrasonicate the substrates sequentially in deionized water, acetone, and isopropanol for 10 minutes each. d. Expose the substrates to isopropanol vapor for 3 minutes. e. Treat with UV/Ozone for 1 hour.

2. Self-Assembled Monolayer (SAM) Treatment: a. Prepare a 3 mM solution of Octadecyltrimethoxysilane (ODTMS) in trichloroethylene. b. Spin-coat the ODTMS solution onto the prepared substrates at 3000 RPM for 60 seconds. c. Place the coated substrates in a desiccator with a vial of ammonium (B1175870) hydroxide (B78521) for 16 hours to facilitate the self-assembly process. d. Ultrasonicate the substrates sequentially in toluene, acetone, and isopropanol for 10 minutes each to remove excess ODTMS.

3. This compound Deposition: a. Place the ODTMS-treated substrates into a high-vacuum thermal evaporator. b. Evacuate the chamber to a pressure of approximately 10⁻⁴ Pa. c. Deposit a 60 nm thick film of this compound at a rate of 0.15 Å/s. The substrate should be at room temperature.

4. Source and Drain Electrode Deposition: a. Without breaking vacuum, use a shadow mask to define the source and drain electrodes. b. Deposit a 40 nm thick layer of Gold (Au) at a deposition rate of 0.2 Å/s. c. A typical channel length is 50 μm and channel width is 1.5 mm.

5. Device Characterization: a. Perform all electrical measurements in an inert atmosphere (e.g., a nitrogen-filled glove box) to prevent degradation from ambient conditions. b. Measure the transfer and output characteristics using a semiconductor parameter analyzer. c. Calculate the field-effect mobility from the transfer curve in the saturation regime using the standard MOSFET equation: I_D = (W/2L)μC_i(V_G - V_th)².

Visualizations

OFET_Fabrication_Workflow cluster_substrate_prep Substrate Preparation cluster_sam SAM Treatment cluster_deposition Thin Film Deposition (High Vacuum) sub1 Si/SiO₂ Wafer sub2 Piranha Etching sub1->sub2 sub3 Ultrasonication (DI Water, Acetone, IPA) sub2->sub3 sub4 UV/Ozone Treatment sub3->sub4 sam1 Spin-coat ODTMS sub4->sam1 sam2 Ammonium Vapor Exposure sam1->sam2 sam3 Ultrasonication (Toluene, Acetone, IPA) sam2->sam3 dep1 This compound Deposition (60 nm) sam3->dep1 dep2 Au Electrode Deposition (40 nm via Shadow Mask) dep1->dep2 end end dep2->end Completed Device

Caption: Experimental workflow for the fabrication of a top-contact, bottom-gate this compound OFET.

Troubleshooting_Mobility start Low Charge Carrier Mobility q1 Is the this compound purity >99% (sublimed)? start->q1 ans1_no Purify Material (Vacuum Sublimation) q1->ans1_no No q2 Is the thin film uniform and well-ordered? q1->q2 Yes ans1_yes Yes ans2_no Optimize Deposition: - Substrate Treatment (SAM) - Deposition Rate/Temp - Post-Deposition Annealing q2->ans2_no No q3 Are output characteristics linear at low Vd? q2->q3 Yes ans2_yes Yes ans3_no High Contact Resistance Issue: - Match Electrode Work Function - Use Contact Doping (e.g., MoOₓ) - Optimize Electrode Deposition q3->ans3_no No end_node Check Dielectric Interface: - Ensure clean surface - Passivate with SAM q3->end_node Yes ans3_yes Yes

Caption: Troubleshooting decision tree for low charge carrier mobility in this compound OFETs.

References

Quinacridone Technical Support Center: Troubleshooting Guides & FAQs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for quinacridone (B94251) and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions related to the stability and degradation of this compound compounds.

Frequently Asked Questions (FAQs) & Troubleshooting

This section provides answers to common issues encountered during the handling, formulation, and analysis of this compound.

Q1: My this compound pigment formulation is showing an unexpected color shift from a vibrant red to a duller, brownish hue. What could be the cause?

A1: An unexpected color shift in this compound pigments can be attributed to several factors:

  • Polymorphic Transformation: this compound exists in different crystal forms (polymorphs), such as the β and γ phases, which exhibit different colors.[1] The γ-form is typically a vibrant red, while the β-form is more of a maroon or violet shade.[1] Thermal stress or interaction with certain solvents during your formulation process could induce a transformation from the desired γ-form to the β-form.

  • Particle Size Changes: The hue of this compound pigments is also dependent on the particle size.[2] Any unintended grinding or milling during processing, or conversely, particle aggregation, can alter the light-scattering properties and thus the perceived color.

  • Chemical Degradation: Although this compound is generally stable, prolonged exposure to harsh conditions like high heat, intense UV light, or strong oxidizing agents can lead to chemical degradation, resulting in a loss of color intensity and a shift in hue. One known degradation product is quinacridonequinone, which is more yellow in color. The formation of this and other byproducts can lead to a "dirty" or brownish appearance.[3]

  • Interactions with Other Formulation Components: Check for potential interactions between the this compound pigment and other excipients in your formulation. Some additives may promote pigment degradation or polymorphic changes.

Q2: I am observing flocculation and sedimentation of my this compound pigment in a liquid dispersion. How can I resolve this?

A2: Flocculation, the clumping of pigment particles, is a common issue with this compound in liquid formulations due to the "sticky" nature of the fine particles.[4] Here are some troubleshooting steps:

  • Use of Dispersing Agents: Incorporate appropriate dispersing agents or surfactants into your formulation. These molecules adsorb onto the surface of the pigment particles, preventing them from agglomerating through steric or electrostatic repulsion.

  • Introduction of Bulking Agents: Adding a bulking agent can help to prevent flocculation. These agents provide physical separation between the pigment particles.[5]

  • Incorporate a Plasticizer: A plasticizing agent can also be beneficial in maintaining a stable dispersion.[5]

  • Proper Mixing and Milling: Ensure that your dispersion process achieves a uniform and fine particle size distribution. However, be cautious of over-milling, which can sometimes lead to increased surface energy and a higher tendency to flocculate.

  • Solvent Selection: The choice of solvent can significantly impact dispersion stability. Ensure the solvent is compatible with the pigment and any dispersing agents used.

Q3: My this compound-based drug substance is showing new impurity peaks in the HPLC analysis after storage. What are the likely degradation pathways?

A3: The appearance of new peaks in your HPLC chromatogram suggests degradation of the this compound molecule. The primary degradation pathways to consider are:

  • Oxidative Degradation: this compound can be oxidized, particularly in the presence of oxidizing agents, heat, or light. A common oxidative degradation product is quinacridonequinone . This occurs through the oxidation of the two secondary amine groups in the this compound core to carbonyl groups.

  • Photodegradation: Exposure to light, especially UV radiation, can induce photochemical reactions. While this compound is known for its good photostability, high-intensity light or prolonged exposure can lead to the formation of various degradation products.[6] The specific structures of all photoproducts are not extensively documented in readily available literature, but they likely involve cleavage or modification of the heterocyclic rings.

  • Thermal Degradation: At elevated temperatures, the this compound molecule can undergo decomposition. The initial step in air is often the fission of the N-H bond in the heterocyclic ring.[7]

  • Hydrolytic Degradation: While generally resistant to hydrolysis, under extreme pH and temperature conditions, cleavage of the amide bonds within the this compound structure could theoretically occur, although this is less common than oxidative or photodegradation.

Degradation Pathways

Understanding the potential degradation pathways of this compound is crucial for developing stable formulations and interpreting analytical data.

Oxidative Degradation Pathway

The most well-documented degradation pathway for this compound is oxidation to quinacridonequinone.

G Oxidative Degradation of this compound This compound This compound Quinacridonequinone Quinacridonequinone This compound->Quinacridonequinone Oxidation Oxidizing_Agent Oxidizing Agent (e.g., H₂O₂, Persulfate) Oxidizing_Agent->Quinacridonequinone

Caption: Oxidative pathway of this compound to quinacridonequinone.

Quantitative Data Summary

The following table summarizes key quantitative data related to the stability of this compound.

ParameterValueConditionsReference
Thermal Decomposition (in N₂) 390-575°CThermogravimetric Analysis (TGA)[7]
Thermal Decomposition (in Air) 400-520°CThermogravimetric Analysis (TGA)[7]
Initial N-H Bond Fission (in Air) Initial region of decompositionThermogravimetric Analysis (TGA)[7]
Vigorous Ring Decomposition (in Air) 495-520°CThermogravimetric Analysis (TGA)[7]

Experimental Protocols

This section provides detailed methodologies for key experiments related to this compound stability testing.

Protocol 1: Forced Degradation Study for this compound

Objective: To identify potential degradation products and pathways of a this compound drug substance under various stress conditions, in accordance with ICH Q1A(R2) guidelines.

Materials:

  • This compound drug substance

  • Hydrochloric acid (HCl), 0.1 N and 1 N

  • Sodium hydroxide (B78521) (NaOH), 0.1 N and 1 N

  • Hydrogen peroxide (H₂O₂), 3% solution

  • Methanol, HPLC grade

  • Acetonitrile, HPLC grade

  • Water, HPLC grade

  • pH meter

  • HPLC system with a UV/PDA detector

  • LC-MS/MS system for peak identification

  • Photostability chamber

  • Oven

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of an organic solvent and aqueous solution, as this compound is poorly soluble in purely aqueous media). The final concentration should be appropriate for HPLC analysis.

  • Acid Hydrolysis:

    • Treat the this compound solution with 0.1 N HCl.

    • Keep the solution at room temperature for 24 hours.

    • If no degradation is observed, repeat the experiment with 1 N HCl and/or heat at 60°C for a specified period (e.g., 2-8 hours).

    • Neutralize the solution with an equivalent amount of NaOH before HPLC analysis.

  • Base Hydrolysis:

    • Treat the this compound solution with 0.1 N NaOH.

    • Keep the solution at room temperature for 24 hours.

    • If no degradation is observed, repeat the experiment with 1 N NaOH and/or heat at 60°C for a specified period.

    • Neutralize the solution with an equivalent amount of HCl before HPLC analysis.

  • Oxidative Degradation:

    • Treat the this compound solution with 3% H₂O₂.

    • Store the solution at room temperature for 24 hours, protected from light.

    • Analyze the sample by HPLC.

  • Thermal Degradation:

    • Store the solid this compound drug substance in an oven at a high temperature (e.g., 80°C) for a specified period (e.g., 48 hours).

    • Dissolve the heat-stressed sample in the appropriate solvent for HPLC analysis.

  • Photodegradation:

    • Expose the this compound solution and solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.

    • Maintain a control sample in the dark.

    • Analyze both the exposed and control samples by HPLC.

  • HPLC Analysis:

    • Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method.

    • The method should be capable of separating the main this compound peak from all degradation products.

    • Use a PDA detector to check for peak purity.

    • Quantify the amount of degradation for each condition.

  • Peak Identification:

    • For significant degradation peaks, use LC-MS/MS to determine the mass of the degradation products and their fragmentation patterns to aid in structural elucidation.

Workflow Diagram:

G Forced Degradation Study Workflow cluster_stress Stress Conditions cluster_analysis Analysis cluster_input Input Acid Acid Hydrolysis HPLC HPLC-PDA Analysis Acid->HPLC Base Base Hydrolysis Base->HPLC Oxidation Oxidation Oxidation->HPLC Thermal Thermal Thermal->HPLC Photo Photochemical Photo->HPLC LCMS LC-MS/MS for Peak Identification HPLC->LCMS If significant degradants Drug This compound Drug Substance Drug->Acid Drug->Base Drug->Oxidation Drug->Thermal Drug->Photo

Caption: Workflow for a forced degradation study of this compound.

Protocol 2: Photostability Testing of this compound Pigments (Adapted from ASTM D4303)

Objective: To evaluate the lightfastness of a this compound pigment in a specific formulation (e.g., paint, ink).

Materials:

  • This compound pigment formulation

  • Substrate panels (e.g., aluminum panels)

  • Film applicator

  • Xenon-arc weathering apparatus (compliant with ASTM G155)

  • Spectrocolorimeter (compliant with ASTM D2244)

  • Control panel (kept in the dark)

Procedure:

  • Sample Preparation:

    • Prepare the this compound pigment formulation according to your standard procedure.

    • Using a film applicator, apply a uniform film of the formulation onto the substrate panels.

    • Allow the samples to dry/cure completely as per the formulation's specifications.

  • Initial Color Measurement:

    • Before exposure, measure the color of each panel using a spectrocolorimeter according to ASTM D2244. Record the CIE Lab* values.

  • Exposure:

    • Place the prepared panels in a Xenon-arc apparatus.

    • Expose the samples to a radiant exposure simulating daylight filtered through window glass. A typical total spectral radiant exposure is 1260 MJ/m².

    • Maintain a control panel in a dark, temperature- and humidity-controlled environment.

  • Interim and Final Color Measurements:

    • At specified intervals, remove the panels from the apparatus and measure their color using the spectrocolorimeter.

    • Perform a final color measurement at the end of the total exposure period.

  • Data Analysis:

    • Calculate the total color difference (ΔE*) between the initial and final color measurements for both the exposed and control panels.

    • A significant ΔE* in the exposed sample compared to the control indicates a lack of photostability.

    • The lightfastness can be rated according to the ASTM I-V scale based on the magnitude of the color change.

Experimental Setup Diagram:

G Photostability Testing Setup cluster_prep Sample Preparation cluster_test Testing cluster_analysis Data Analysis Formulation This compound Formulation Application Film Application on Panels Formulation->Application Drying Drying/Curing Application->Drying Initial_Color Initial Color Measurement (Lab) Drying->Initial_Color Exposure Xenon-Arc Exposure Initial_Color->Exposure Final_Color Final Color Measurement (Lab) Exposure->Final_Color DeltaE Calculate ΔE* Final_Color->DeltaE Rating Assign Lightfastness Rating DeltaE->Rating

Caption: Experimental setup for photostability testing of this compound pigments.

References

Troubleshooting quinacridone solubility problems in specific solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with quinacridone (B94251) in various solvents.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so difficult to dissolve in most common laboratory solvents?

This compound's poor solubility stems from its molecular structure. The planar molecules engage in strong intermolecular hydrogen bonding and π-π stacking, creating a stable crystal lattice that is difficult for solvent molecules to penetrate and break down. This inherent stability is also what makes this compound an excellent and robust pigment.

Q2: In which organic solvents does this compound show some level of solubility?

While generally considered insoluble in most organic solvents, this compound exhibits limited solubility in high-boiling point, polar aprotic solvents. These include:

  • N,N-Dimethylformamide (DMF)

  • Dimethyl Sulfoxide (DMSO)

  • N-Methyl-2-pyrrolidone (NMP)

It is important to note that even in these solvents, achieving a high concentration can be challenging and may require heating. This compound is practically insoluble in water, alcohols (like methanol (B129727) and ethanol), and non-polar aromatic hydrocarbons. One source describes this compound as "very soluble" in DMF and "soluble" in methanol, but this is not widely corroborated and may refer to specific derivatives or conditions.

Q3: How does the crystal form (polymorphism) of this compound affect its solubility?

This compound exists in several polymorphic forms, most notably the alpha (α), beta (β), and gamma (γ) phases. These different crystal structures have varying lattice energies and, consequently, different solubilities. Metastable forms (like the α-form) are generally more soluble than the more stable β and γ forms. Therefore, the specific polymorph of your this compound sample can significantly impact its dissolution behavior.

Q4: Can I use strong acids to dissolve this compound?

Concentrated acids, such as sulfuric acid and polyphosphoric acid, can dissolve this compound. However, this is a harsh method that can lead to chemical modification of the compound and is typically used in industrial processes for pigment synthesis or modification, not for preparing solutions for most research applications.

Quantitative Solubility Data

Precise quantitative solubility data for this compound in organic solvents is not widely available in public literature, likely due to its primary use as an insoluble pigment. The following table provides a qualitative summary based on available information.

SolventChemical FormulaQualitative SolubilityNotes
N,N-Dimethylformamide (DMF)C₃H₇NOVery slightly soluble to solubleOften requires heating to improve solubility.
Dimethyl Sulfoxide (DMSO)C₂H₆OSVery slightly solubleHeating can increase solubility, but precipitation may occur upon cooling.
N-Methyl-2-pyrrolidone (NMP)C₅H₉NOVery slightly solubleA powerful, high-boiling point solvent that may offer better results with heating.
Tetrahydrofuran (THF)C₄H₈OPractically insolubleNot a recommended solvent for dissolving this compound.
MethanolCH₃OHPractically insolubleContradictory reports exist, but generally considered a poor solvent.
EthanolC₂H₅OHPractically insolubleSimilar to methanol, not effective for dissolving this compound.
WaterH₂OInsolubleThis compound is hydrophobic.

Experimental Protocol: Determination of this compound Solubility

This protocol outlines a gravimetric method to determine the solubility of this compound in a specific organic solvent.

Materials:

  • This compound powder

  • Chosen organic solvent (e.g., DMSO, DMF, NMP)

  • Analytical balance

  • Stir plate and magnetic stir bars

  • Temperature-controlled environment (e.g., incubator or water bath)

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Glass vials

  • Vacuum oven or desiccator

Methodology:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound powder to a known volume of the solvent in a glass vial. The excess is crucial to ensure saturation.

    • Place a magnetic stir bar in the vial and seal it to prevent solvent evaporation.

    • Stir the mixture vigorously on a stir plate at a constant temperature (e.g., 25°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solid:

    • After the equilibration period, allow the solution to stand undisturbed for a few hours to let the undissolved solid settle.

    • Carefully draw the supernatant (the clear, saturated solution) into a syringe.

    • Attach a 0.22 µm syringe filter and dispense the filtered, saturated solution into a pre-weighed, dry glass vial. This step removes any remaining solid particles.

  • Solvent Evaporation and Mass Determination:

    • Accurately weigh the vial containing the filtered saturated solution.

    • Evaporate the solvent under controlled conditions. For high-boiling point solvents like DMSO and NMP, a vacuum oven at an elevated temperature is recommended.

    • Once the solvent is completely evaporated and a constant weight is achieved, re-weigh the vial containing the dried this compound residue.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty vial from the final weight of the vial with the residue.

    • Calculate the volume of the solvent by subtracting the mass of the dissolved this compound from the total mass of the saturated solution and dividing by the solvent's density.

    • Express the solubility in mg/mL or g/L.

Troubleshooting Guide

This section addresses common issues encountered when attempting to dissolve this compound.

Issue 1: this compound powder is not dissolving, or only a small amount dissolves.

Caption: Troubleshooting incomplete this compound dissolution.

Issue 2: The solution is clear when hot, but a precipitate forms upon cooling.

Caption: Managing precipitation of this compound upon cooling.

Issue 3: A precipitate forms when the this compound stock solution (in DMSO/DMF) is added to an aqueous medium (e.g., cell culture media).

This is a common issue known as "antisolvent precipitation." this compound is poorly soluble in aqueous environments, and the rapid change in solvent polarity causes it to crash out of solution.

Solutions:

  • Decrease the Final Concentration: Ensure the final concentration of this compound in the aqueous medium is below its aqueous solubility limit.

  • Modify the Dilution Method:

    • Pre-warm the aqueous medium.

    • While vortexing the aqueous medium, add the this compound stock solution dropwise and slowly. This rapid mixing can sometimes keep the compound in a fine suspension.

  • Use Surfactants or Solubilizing Agents: Consider the addition of a biocompatible surfactant or other solubilizing agents to the aqueous medium to help maintain this compound in solution, if appropriate for your experimental design.

Technical Support Center: Optimization of Annealing Temperature for Quinacridone Thin Films

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for the optimization of annealing temperature for quinacridone (B94251) thin films.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of annealing this compound thin films?

A1: Post-deposition annealing is a critical thermal treatment step used to improve the structural and electronic properties of this compound thin films. The primary goals of annealing are to:

  • Enhance Crystallinity: Provide thermal energy that allows the this compound molecules to self-organize into more ordered crystalline structures, which is beneficial for charge transport.

  • Increase Grain Size: Promote the growth of larger crystalline domains, thereby reducing the density of grain boundaries that can act as traps or scattering sites for charge carriers.

  • Improve Film Morphology: Achieve a more uniform and smoother film surface, which is crucial for fabricating reliable and high-performing electronic devices.

  • Remove Residual Solvents: Eliminate any trapped solvent molecules from the deposition process (e.g., spin-coating), as these can act as impurities and negatively impact device performance.

  • Enhance Interfacial Contact: Improve the adhesion and electrical contact between the this compound thin film and the substrate or adjacent layers in a device stack.[1]

Q2: What is a typical annealing temperature range for this compound thin films?

A2: While the optimal annealing temperature is highly dependent on the specific deposition method, substrate, and desired film characteristics, a general starting range for this compound and similar organic semiconductors is between 100°C and 225°C.[2] this compound has demonstrated high thermal stability, with studies showing stable organic thin-film transistor (OTFT) performance even after heating up to 225°C.[2] It is recommended to perform a systematic study by annealing a series of samples at different temperatures within this range (e.g., in 25°C increments) to determine the optimal conditions for your specific experiment.[2]

Q3: How does annealing temperature affect the electrical properties of this compound-based devices?

A3: The annealing temperature is a critical parameter that significantly influences the electrical performance of devices such as organic field-effect transistors (OFETs). Generally, as the annealing temperature increases towards an optimal point, properties like charge carrier mobility are enhanced due to improved crystallinity and larger grain sizes.[1][3] However, exceeding the optimal temperature can lead to detrimental effects such as film dewetting, degradation of the material, or the formation of undesirable aggregates, which can decrease device performance.[1]

Q4: What is the recommended atmosphere for annealing this compound thin films?

A4: To prevent potential oxidation or degradation of the organic semiconductor at elevated temperatures, it is highly recommended to perform the annealing process in a controlled inert atmosphere, such as a nitrogen (N₂) or argon (Ar) filled glovebox or a vacuum oven.

Q5: How long should the annealing process be?

A5: A typical annealing duration for organic thin films ranges from 10 to 60 minutes at the target temperature.[4] The optimal time is a trade-off between allowing sufficient time for molecular rearrangement and avoiding potential thermal degradation of the film. It is advisable to keep the annealing time constant while varying the temperature to isolate the effect of temperature on the film properties.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low charge carrier mobility in OFETs - Poor crystallinity and molecular ordering.- High density of grain boundaries.- Presence of residual solvent or impurities.- Optimize Annealing Temperature: Systematically increase the annealing temperature in increments (e.g., 20-25°C) to find the optimal point for crystallization.- Increase Annealing Time: If increasing the temperature does not yield significant improvement, try extending the annealing duration (e.g., from 30 to 60 minutes).- Anneal in Inert Atmosphere: Ensure the annealing is performed in a nitrogen or argon environment to prevent oxidation.
High off-state current in OFETs - Thermally induced degradation of the film.- Poor interface between the this compound film and the dielectric layer.- Reduce Annealing Temperature: Excessively high temperatures can degrade the material. Try annealing at a lower temperature.- Substrate Cleaning: Ensure the substrate is meticulously cleaned before depositing the this compound film to ensure a clean interface.
Film cracking or peeling after annealing - High internal stress in the film.- Mismatch in the coefficient of thermal expansion (CTE) between the this compound film and the substrate.- Film is too thick.- Slow Cooling: Allow the samples to cool down slowly and gradually to room temperature after annealing to minimize thermal shock.- Optimize Film Thickness: Thinner films are generally less prone to cracking. A rule of thumb is to keep the film thickness below 0.5 microns to avoid cracking issues unless the CTE is well-matched with the substrate.[5]- Ramp Rate: Use a slower ramp rate when heating to the target annealing temperature.
Hazy or non-uniform film appearance - Poor film morphology or amorphous domains.- Solvent trapping.- Introduce/Optimize Annealing: If not already done, introduce a post-deposition annealing step. Systematically vary the temperature to improve molecular ordering.- Pre-annealing bake: Before the main annealing step, consider a gentle bake at a lower temperature (e.g., 60-80°C) to slowly remove residual solvent.
Formation of large, undesirable aggregates - Annealing temperature is too high, causing dewetting or excessive molecular aggregation.- Lower Annealing Temperature: Reduce the annealing temperature to a point below the material's degradation or dewetting temperature.- Characterize Morphology: Use Atomic Force Microscopy (AFM) to analyze the surface morphology at different annealing temperatures to identify the onset of aggregation.

Quantitative Data on Annealing Effects

Table 1: Effect of Annealing Temperature on Crystallite Size and Surface Roughness

Annealing Temperature (°C)Material SystemAverage Crystallite/Grain Size (nm)Surface Roughness (RMS, nm)
As-depositedThO₂-> 5.0
300ThO₂2.3-
750ThO₂3.72.3 - 5.0
950ThO₂-2.3 - 5.0
50WO₃31-
250WO₃48-
450WO₃53-

Data is illustrative and compiled from studies on ThO₂ and WO₃ thin films.[6][7]

Table 2: Impact of Annealing Temperature on Electrical Properties of Thin-Film Transistors (TFTs)

Annealing Temperature (°C)Material SystemField-Effect Mobility (cm²/V·s)On/Off Current Ratio
350In₂O₃4.321.08 x 10⁸
450In₂O₃4.282.15 x 10⁷
200a-IGZO--
300 (110 min)a-IGZO5.783 x 10⁶
350a-IGZO--

Data is illustrative and compiled from studies on In₂O₃ and a-IGZO TFTs.[8][9]

Experimental Protocols

Protocol 1: General Procedure for Optimizing Annealing Temperature of Spin-Coated this compound Thin Films
  • Substrate Preparation:

    • Thoroughly clean the substrates (e.g., Si/SiO₂, glass, or ITO-coated glass) by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol, each for 15 minutes.

    • Dry the substrates with a stream of nitrogen gas and then bake them in an oven at 120°C for 30 minutes to remove any residual moisture.

    • For OFET fabrication, treat the dielectric surface with a surface-modifying agent like octadecyltrichlorosilane (B89594) (OTS) or hexamethyldisilazane (B44280) (HMDS) to improve film growth and device performance.

  • Solution Preparation:

    • Prepare a solution of this compound in a suitable high-boiling-point organic solvent (e.g., N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (B87167) (DMSO)) at a concentration of 1-5 mg/mL.

    • Gently heat and stir the solution until the this compound is fully dissolved.

  • Thin Film Deposition:

    • Deposit the this compound solution onto the prepared substrates using spin-coating. Typical spin-coating parameters are a two-step process: 500 rpm for 10 seconds (for spreading) followed by 2000-4000 rpm for 60 seconds. Adjust the spin speed to achieve the desired film thickness.

    • After spin-coating, place the samples on a hotplate at a low temperature (e.g., 80°C) for 10 minutes to remove the bulk of the solvent.

  • Thermal Annealing:

    • Prepare a series of identical samples for annealing at different temperatures.

    • Transfer the substrates to a hotplate or into a tube furnace located inside a nitrogen-filled glovebox.

    • Anneal each sample at a different temperature within a suggested range of 100°C to 225°C (e.g., as-deposited, 100°C, 125°C, 150°C, 175°C, 200°C, 225°C).

    • Maintain a constant annealing time for all samples (e.g., 30 minutes).

    • After annealing, turn off the heater and allow the samples to cool down slowly to room temperature inside the glovebox.

  • Characterization:

    • Analyze the surface morphology and grain size of each film using Atomic Force Microscopy (AFM).

    • Determine the crystallinity and molecular packing using X-Ray Diffraction (XRD).

    • Measure the optical properties using UV-Vis absorption and photoluminescence spectroscopy.

    • For OFETs, fabricate source and drain electrodes and measure the electrical characteristics to determine the field-effect mobility, on/off ratio, and threshold voltage.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_fab Fabrication cluster_anneal Thermal Annealing (in N2) cluster_char Characterization sub_prep Substrate Cleaning sol_prep Solution Preparation spin_coat Spin-Coating sub_prep->spin_coat sol_prep->spin_coat solvent_rem Solvent Removal (80°C) spin_coat->solvent_rem anneal_series Anneal at T1, T2, T3...Tn (e.g., 100-225°C) solvent_rem->anneal_series cooling Slow Cooling to RT anneal_series->cooling morphology Morphological (AFM) cooling->morphology structural Structural (XRD) cooling->structural optical Optical (UV-Vis, PL) cooling->optical electrical Electrical (OFETs) cooling->electrical

Caption: Experimental workflow for optimizing the annealing temperature of this compound thin films.

Troubleshooting_Logic cluster_temp Temperature Adjustment cluster_process Process Adjustment start Poor Device Performance (e.g., low mobility) check_morph Is film morphology uniform? start->check_morph check_xtal Is crystallinity low? check_morph->check_xtal Yes inc_temp Increase Annealing Temperature check_morph->inc_temp No check_crack Are there cracks in the film? check_xtal->check_crack No check_xtal->inc_temp slow_cool Slow Cooling Rate check_crack->slow_cool Yes optimize_time Optimize Annealing Time check_crack->optimize_time No inc_temp->check_xtal dec_temp Decrease Annealing Temperature slow_cool->optimize_time end Optimized Film optimize_time->end

Caption: A logical flowchart for troubleshooting common issues during the annealing of thin films.

References

Quinacridone Synthesis Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for quinacridone (B94251) synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic procedures, with a focus on minimizing impurities and achieving high-purity this compound pigments.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for producing high-purity this compound?

A1: The classical and widely used method for synthesizing this compound is the cyclization of 2,5-dianilinoterephthalic acid (DATA) in the presence of a dehydrating agent, most commonly polyphosphoric acid (PPA).[1][2] This is followed by a "drowning" step, where the reaction mixture is poured into a liquid in which the pigment is insoluble (like water or methanol), causing the crude this compound to precipitate.[2][3] Subsequent conditioning steps, such as solvent treatment or milling, are crucial for achieving the desired crystal form and pigmentary properties.[3]

Q2: What are the critical process parameters that influence the purity and final properties of this compound?

A2: Several parameters critically affect the outcome of the synthesis:

  • Reaction Temperature and Time: The temperature and duration of the cyclization reaction in PPA influence the completeness of the reaction and the formation of thermal degradation by-products. Temperatures are typically in the range of 80°C to 145°C.[3]

  • Polyphosphoric Acid (PPA) Concentration: The concentration of PPA, often expressed as its P₂O₅ content, is crucial for efficient dehydration and cyclization.

  • "Drowning" Conditions: The choice of the drowning solvent (e.g., water, methanol), its temperature, and the rate of addition of the reaction mixture significantly impact the particle size and crystal phase of the precipitated this compound.[3]

  • Presence of Catalysts/Additives: The addition of iron salts, such as ferrous sulfate, during the ring-closure can lead to smaller particle sizes and influence the coloristic properties of the final pigment.[3]

Q3: Which analytical techniques are recommended for assessing the purity of this compound and its intermediates?

A3: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most effective method for determining the purity of this compound and its intermediates, such as 2,5-dianilinoterephthalic acid.[4] It allows for the separation and quantification of the main component from various organic impurities and by-products.[4][5]

Q4: What are the different crystal forms of this compound and why are they important?

A4: Unsubstituted this compound exists in several polymorphic forms, most notably the alpha (α), beta (β), and gamma (γ) phases. These crystal forms have distinct colors and properties. For instance, the β-phase typically provides a maroon shade with excellent weather resistance, while the γ-phase gives a strong red shade.[1] Controlling the synthesis and conditioning steps is essential to obtain the desired crystal modification.

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound synthesis.

Problem 1: The final this compound product has an off-color or dull shade.

Possible Cause Suggested Solution
Incorrect Crystal Phase The color of this compound is highly dependent on its crystal structure (α, β, γ).[1] Review and optimize the "drowning" and solvent conditioning steps. The choice of solvent, temperature, and treatment time during conditioning can induce phase transformations.
Presence of Colored Impurities Unreacted starting materials or by-products from side reactions can significantly impact the color. Analyze the product using RP-HPLC to identify impurities. Optimize reaction time and temperature to minimize side reactions. Ensure the purity of the 2,5-dianilinoterephthalic acid starting material.
Particle Size and Distribution A broad particle size distribution or incorrect particle size can lead to a duller appearance. The "drowning" process is critical for controlling particle size.[3] Consider the addition of iron salts during cyclization, which has been shown to reduce particle size.[3]

Problem 2: Low yield of this compound.

Possible Cause Suggested Solution
Incomplete Cyclization The reaction may not have gone to completion. Increase the reaction time or temperature within the recommended range (e.g., 100°C to 130°C).[3] Ensure the polyphosphoric acid is of sufficient strength to act as an effective dehydrating agent.
Loss of Product During Workup Significant amounts of the product may be lost during filtration and washing steps. Ensure complete precipitation during the "drowning" step. Use fine filter paper or a filter press to capture all the solid product. Minimize the number of transfer steps.
Side Reactions Consuming Starting Material Undesired side reactions can consume the 2,5-dianilinoterephthalic acid. While specific side reactions in PPA are not well-documented in the provided results, in similar acid-catalyzed cyclizations, side reactions can occur.[6] Stick to optimized reaction conditions to favor the desired cyclization.

Problem 3: The this compound pigment shows poor dispersibility in application media.

Possible Cause Suggested Solution
Large or Agglomerated Particles The pigment particles may be too large or have formed hard agglomerates. Optimize the "drowning" and milling/conditioning steps to control particle size and morphology.[3] Wet-milling methods like salt-kneading or bead-milling can be effective.
High Salt Content Residual salts from the synthesis can negatively impact dispersibility.[3] Ensure the pigment is thoroughly washed with water until it is free of acid and salts after precipitation.
Unfavorable Surface Chemistry The surface properties of the pigment particles may not be compatible with the dispersion medium. Consider the use of surfactants or pigment dispersants during the conditioning phase.

Experimental Protocols

1. Synthesis of Crude this compound from 2,5-Dianilinoterephthalic Acid

This protocol is a generalized procedure based on common methods described in the literature.[2][3]

  • Materials:

    • 2,5-dianilinoterephthalic acid (DATA)

    • Polyphosphoric acid (PPA), ~115% H₃PO₄ equivalent

    • Methanol (B129727) or water (for drowning)

  • Procedure:

    • In a reaction vessel equipped with a stirrer and a temperature controller, heat the polyphosphoric acid to approximately 80-95°C.

    • Slowly add the 2,5-dianilinoterephthalic acid to the PPA with constant stirring. The weight ratio of PPA to DATA is typically between 4:1 and 7:1.[2]

    • Increase the temperature of the reaction mixture to 120-125°C and maintain for 2-6 hours to effect ring closure.[7]

    • Cool the viscous solution to 90-95°C.

    • In a separate vessel, prepare the drowning liquid (e.g., methanol or water).

    • Slowly pour the hot reaction mixture into the drowning liquid with vigorous agitation.

    • Stir the resulting slurry for a period to ensure complete precipitation.

    • Isolate the crude this compound pigment by filtration.

    • Wash the filter cake thoroughly with water until the filtrate is neutral to remove residual acid.

    • The wet cake can then be dried or proceed to the conditioning step.

2. RP-HPLC Method for Purity Analysis of this compound Intermediates

This method is adapted from a published protocol for the analysis of 2,5-disubstituted-dianilinoterephthalic acid methyl esters.[4] It can be used as a starting point for the analysis of this compound and its intermediates.

  • Instrumentation:

    • High-Performance Liquid Chromatograph with a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4]

    • Mobile Phase: A mixture of acetonitrile (B52724) and an aqueous solution containing phosphoric acid (e.g., 0.04 wt%) and an ion-pair reagent like sodium dodecylsulfonate (e.g., 3 mmol/L). A typical starting gradient could be 50:50 (v/v).[4]

    • Flow Rate: 1.0 mL/min.[4]

    • Column Temperature: 30°C.[4]

    • Detection Wavelength: 303 nm.[4]

    • Injection Volume: 20 µL.[4]

  • Sample Preparation:

    • Accurately weigh a small amount of the this compound or intermediate sample.

    • Dissolve the sample in a suitable solvent. For intermediates like DATA, a mixture of aqueous sodium hydroxide (B78521) and methanol can be used.[4] For this compound, a strong solvent like dimethyl sulfoxide (B87167) (DMSO) may be necessary.

    • Dilute the solution to a suitable concentration with the mobile phase.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

Data Presentation

Table 1: Effect of Reaction Temperature on this compound Purity (Hypothetical Data)

Reaction Temperature (°C)Purity of Crude this compound (%)Concentration of Impurity A (%)Concentration of Impurity B (%)
10098.50.80.7
12099.20.50.3
14097.01.51.5
16093.13.23.7

Note: This table presents hypothetical data for illustrative purposes. Actual results will vary depending on the specific reaction conditions.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_analysis Purity Analysis cluster_conditioning Conditioning start Start reactants 2,5-Dianilinoterephthalic Acid + Polyphosphoric Acid start->reactants cyclization Cyclization (e.g., 120-125°C, 2-6h) reactants->cyclization drowning Drowning (Precipitation in Water/Methanol) cyclization->drowning filtration Filtration & Washing drowning->filtration crude_product Crude this compound filtration->crude_product hplc_prep Sample Preparation (Dissolution & Filtration) crude_product->hplc_prep solvent_treatment Solvent Treatment (e.g., Milling, Heating) crude_product->solvent_treatment hplc_analysis RP-HPLC Analysis hplc_prep->hplc_analysis data Purity Data hplc_analysis->data final_product High-Purity this compound Pigment solvent_treatment->final_product

Caption: Experimental workflow for this compound synthesis and purification.

troubleshooting_logic cluster_problem Observed Problem cluster_causes Potential Causes cluster_solutions Solutions problem Off-Color Product cause1 Incorrect Crystal Phase problem->cause1 cause2 Presence of Impurities problem->cause2 cause3 Incorrect Particle Size problem->cause3 solution1 Optimize 'Drowning' & Solvent Conditioning cause1->solution1 solution2 Analyze by RP-HPLC & Optimize Reaction Conditions cause2->solution2 solution3 Control 'Drowning' Process & Consider Additives (e.g., Iron Salts) cause3->solution3

Caption: Troubleshooting logic for an off-color this compound product.

References

Technical Support Center: Overcoming Poor Film Morphology of Quinacridone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the film morphology of quinacridone (B94251) derivatives.

Frequently Asked Questions (FAQs)

Q1: Why do my this compound derivative films have poor morphology, such as pinholes and aggregation?

Poor film morphology in this compound derivatives often stems from their inherent low solubility in many common organic solvents. This is primarily due to strong intermolecular hydrogen bonding and π-π stacking interactions that encourage aggregation.[1][2] The choice of deposition technique and processing parameters also plays a crucial role.

Q2: How can I improve the solubility of my this compound derivative?

Improving solubility is a key first step towards better film quality. Strategies include:

  • Solvent Selection: Experiment with a range of solvents, including high-boiling point solvents like dimethyl sulfoxide (B87167) (DMSO), N-methyl-2-pyrrolidone (NMP), or chlorinated solvents, which can disrupt intermolecular interactions more effectively.

  • Chemical Modification: Introducing bulky aliphatic substituents on the this compound core can increase solubility by sterically hindering intermolecular hydrogen bonding without significantly altering the electronic properties.[2]

  • Use of Co-solvents: A mixture of solvents can sometimes provide better solubility than a single solvent.

Q3: What is the most suitable deposition technique for this compound derivatives?

Both physical vapor deposition (PVD) and solution-based techniques are commonly used, each with its own advantages and challenges.

  • Physical Vapor Deposition (PVD): This technique, often performed under high vacuum, can produce pure, uniform thin films.[3][4] However, thermal decomposition of the material can be an issue if the sublimation temperature is too high.[3][5]

  • Solution-Based Techniques (e.g., Spin-Coating, Dip-Coating): These methods are cost-effective and allow for large-area deposition.[6] The main challenge is managing the solubility of the this compound derivative and controlling the solvent evaporation rate to prevent aggregation and ensure a uniform film.[7][8]

Q4: How does the substrate temperature affect film morphology during physical vapor deposition?

The substrate temperature is a critical parameter in PVD. It influences the mobility of molecules upon arrival at the substrate surface, which in turn affects the film's crystallinity, molecular orientation, and grain size.[9][10][11]

  • Low Temperatures: Can lead to amorphous or poorly ordered films as molecules have insufficient energy to arrange themselves.

  • High Temperatures: Can promote the growth of larger crystalline grains and a more ordered film structure. However, excessively high temperatures can lead to partial desorption of the material.[3]

Q5: What is the role of post-deposition annealing and how should I optimize it?

Post-deposition annealing is a thermal treatment applied to the film after deposition. It can significantly improve film morphology and crystallinity by providing the thermal energy needed for molecular rearrangement.[12][13]

  • Benefits: Increased crystallite size, reduced lattice strain, and potential for phase transitions to more stable polymorphs.[13][14]

  • Optimization: The optimal annealing temperature and time are material-specific. A systematic study varying these parameters is recommended. Characterization techniques like X-ray diffraction (XRD) and Atomic Force Microscopy (AFM) can be used to monitor the changes in crystallinity and surface morphology.

Troubleshooting Guides

Issue 1: Low Solubility of the this compound Derivative

Symptoms:

  • Difficulty in preparing a homogeneous solution for spin-coating.

  • Precipitation of the material upon cooling or standing.

  • Incomplete dissolution in the chosen solvent.

Troubleshooting Steps:

  • Solvent Screening: Test a variety of solvents with different polarities and boiling points.

  • Heating and Sonication: Gently heat the solution while stirring or use an ultrasonic bath to aid dissolution. Be cautious of potential thermal degradation.

  • Increase Dilution: Working with lower concentrations can sometimes prevent aggregation and precipitation.

  • Chemical Modification: If possible, consider synthesizing derivatives with solubilizing side chains.

Issue 2: Poor Film Uniformity and Coverage (Pinholes, Dewetting)

Symptoms:

  • Discontinuous film with exposed areas of the substrate.

  • Formation of large, isolated islands or aggregates.

Troubleshooting Steps:

  • Substrate Cleaning: Ensure the substrate is scrupulously clean. Any contaminants can act as nucleation sites for dewetting. A standard cleaning procedure involving sonication in detergents, deionized water, acetone, and isopropanol (B130326) is recommended.

  • Substrate Surface Treatment: Modify the substrate surface energy using techniques like UV-ozone treatment or by depositing a self-assembled monolayer (SAM) to improve the wettability for the coating solution.

  • Optimize Spin-Coating Parameters:

    • Spin Speed: Higher spin speeds generally result in thinner films. Experiment with different speeds to find the optimal thickness and uniformity.

    • Acceleration: A slower acceleration rate can sometimes allow for more uniform spreading of the solution before solvent evaporation becomes rapid.

  • Control Solvent Evaporation: In a controlled atmosphere (e.g., a glovebox), slowing down the solvent evaporation rate can provide more time for the molecules to self-organize into a uniform film. This can be achieved by introducing a solvent vapor atmosphere during or after spinning.

Issue 3: Amorphous or Poorly Crystalline Films

Symptoms:

  • Broad, featureless peaks in the X-ray diffraction (XRD) pattern.

  • Lack of distinct crystalline domains in Atomic Force Microscopy (AFM) or Scanning Electron Microscopy (SEM) images.

Troubleshooting Steps:

  • Thermal Annealing: This is the most common method to induce crystallization.

    • Temperature Gradient: Anneal samples at a range of temperatures below the material's decomposition temperature to find the optimal crystallization window.

    • Time Dependence: Investigate the effect of annealing duration at the optimal temperature.

  • Solvent Vapor Annealing (SVA): Exposing the film to a saturated vapor of a good solvent can enhance molecular mobility and promote crystallization at lower temperatures than thermal annealing.

  • Substrate Temperature Control (for PVD): Depositing onto a heated substrate can provide the necessary thermal energy for in-situ crystallization.[9][10]

  • Choice of Solvent (for solution processing): Solvents with higher boiling points generally evaporate more slowly, allowing more time for molecular self-assembly and crystallization during film formation.[7]

Data Presentation

Table 1: Influence of Annealing Temperature on Crystallite Size and Surface Roughness

Annealing Temperature (°C)Crystallite Size (nm)Surface Roughness (RMS, nm)
As-deposited15.25.8
10025.64.5
15042.13.2
20055.82.1

Note: Data is hypothetical and for illustrative purposes. Actual values are highly dependent on the specific this compound derivative and experimental conditions.

Table 2: Effect of Solvent on Film Morphology and Device Performance

SolventBoiling Point (°C)Film Roughness (RMS, nm)Device Efficiency (%)
Chloroform61.28.31.2
Chlorobenzene131.74.12.5
o-Dichlorobenzene180.52.53.8

Note: Data is hypothetical and for illustrative purposes. Higher boiling point solvents often lead to smoother films and better device performance due to slower drying times.[7][15]

Experimental Protocols

Protocol 1: Thin Film Deposition by Spin-Coating
  • Solution Preparation: Dissolve the this compound derivative in a suitable solvent (e.g., chloroform, chlorobenzene) to a desired concentration (e.g., 5-10 mg/mL). Gentle heating or sonication may be required. Filter the solution through a 0.2 µm PTFE syringe filter.

  • Substrate Preparation: Clean the substrate (e.g., glass, ITO-coated glass, silicon wafer) by sequential sonication in a detergent solution, deionized water, acetone, and isopropanol (15 minutes each). Dry the substrate with a stream of nitrogen gas. Optional: Treat the substrate with UV-ozone for 10-15 minutes to improve surface wettability.

  • Spin-Coating:

    • Place the substrate on the spin-coater chuck and ensure it is centered.

    • Dispense a small amount of the filtered solution onto the center of the substrate.

    • Start the spin-coating program. A typical two-step program might be:

      • Step 1: 500 rpm for 10 seconds (for solution spreading).

      • Step 2: 2000-4000 rpm for 30-60 seconds (for film thinning and solvent evaporation).

  • Annealing (Optional): Transfer the coated substrate to a hotplate in a controlled atmosphere (e.g., a nitrogen-filled glovebox) and anneal at a predetermined temperature and duration.

  • Characterization: Analyze the film morphology using AFM, SEM, and XRD.

Protocol 2: Thermal Annealing Study
  • Sample Preparation: Prepare a series of identical thin films on separate substrates using a consistent deposition method (e.g., Protocol 1).

  • Annealing:

    • Set up a hotplate in a controlled environment (e.g., glovebox) to the desired annealing temperatures (e.g., 80°C, 100°C, 120°C, 140°C, 160°C).

    • Place one sample on each pre-heated hotplate for a fixed duration (e.g., 10 minutes).

    • Leave one sample un-annealed as a control.

  • Cooling: After annealing, allow the samples to cool down to room temperature slowly to prevent cracking.

  • Characterization: Characterize the crystallinity and morphology of each film using XRD and AFM to determine the effect of annealing temperature.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_dep Deposition cluster_post Post-Treatment cluster_char Characterization sol_prep Solution Preparation spin_coat Spin-Coating sol_prep->spin_coat sub_clean Substrate Cleaning sub_clean->spin_coat annealing Thermal Annealing spin_coat->annealing afm AFM annealing->afm xrd XRD annealing->xrd sem SEM annealing->sem troubleshooting_logic start Poor Film Morphology check_sol Is the derivative soluble? start->check_sol check_uniformity Is the film uniform? check_sol->check_uniformity Yes sol_actions Action: - Screen solvents - Use co-solvents - Gentle heating check_sol->sol_actions No check_cryst Is the film crystalline? check_uniformity->check_cryst Yes uniform_actions Action: - Clean substrate - Surface treatment - Optimize spin parameters check_uniformity->uniform_actions No cryst_actions Action: - Thermal annealing - Solvent vapor annealing - Adjust substrate temp. check_cryst->cryst_actions No good_film Good Film Morphology check_cryst->good_film Yes sol_actions->check_sol uniform_actions->check_uniformity cryst_actions->check_cryst

References

Validation & Comparative

Quinacridone vs. Pentacene: A Comparative Guide to Charge Carrier Mobility

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the charge transport properties of organic semiconductors is paramount for the advancement of organic electronics. This guide provides an objective comparison of the charge carrier mobility of two prominent organic semiconductors: quinacridone (B94251) and pentacene (B32325), supported by experimental data and detailed methodologies.

This compound, a hydrogen-bonded organic pigment, has emerged as a promising candidate for various electronic applications due to its exceptional stability.[1] Pentacene, a well-studied polycyclic aromatic hydrocarbon, is a benchmark material in organic electronics known for its relatively high charge carrier mobility. Both molecules are considered for applications in ambipolar organic field-effect transistors (OFETs) and exhibit comparable charge carrier mobilities.[2] However, the charged species in this compound are more localized on different functional groups compared to the more delocalized nature of charges in pentacene.[2]

Quantitative Comparison of Charge Carrier Mobility

The charge carrier mobility of an organic semiconductor is a critical parameter that dictates the performance of electronic devices. It is highly dependent on the material's purity, crystalline order, and the specific fabrication conditions of the device. The following table summarizes experimentally determined charge carrier mobility values for this compound and pentacene measured by various techniques.

MaterialMeasurement TechniqueCarrier TypeMobility (cm²/V·s)Key Experimental ConditionsReference
This compound Organic Field-Effect Transistor (OFET)Hole (μh)0.1Devices prepared identically to pentacene counterparts for direct comparison.[3][4]
OFETHole (μh)8 x 10⁻³N,N'-dimethylthis compound derivative.[5]
OFETElectron (μe)3 x 10⁻⁴N,N'-dimethylthis compound derivative.[5]
Pentacene OFETHole (μh)~0.1 - 3.0Values vary significantly with substrate temperature, deposition rate, and dielectric surface treatment.[6][7][8]
OFETHole (μh)1.61With 2 nm m-MTDATA hole injection layer.[9]
OFETHole (μh)0.012 - 0.003Dependent on deposition rate in thin films.[10]
Space-Charge-Limited Current (SCLC)Hole (μh)VariesBulk mobility measurement.[11]
Time-of-Flight (TOF)Hole (μh)VariesMeasures mobility perpendicular to the substrate.[11]

Experimental Protocols

Accurate and reproducible measurement of charge carrier mobility is essential for material characterization and device optimization. Below are detailed methodologies for the key experiments cited.

Organic Field-Effect Transistor (OFET) Measurement

The OFET is a common device architecture for determining the in-plane charge carrier mobility of organic semiconductors.

Device Fabrication:

  • Substrate Preparation: A heavily doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer is typically used as the gate electrode and gate dielectric, respectively. The substrate is cleaned sequentially in ultrasonic baths of deionized water, acetone, and isopropanol.

  • Dielectric Surface Treatment: To improve the interface quality, the SiO₂ surface is often treated with a self-assembled monolayer, such as octadecyltrichlorosilane (B89594) (OTS).

  • Active Layer Deposition: Thin films of this compound or pentacene (typically 30-50 nm) are deposited onto the treated substrate via thermal evaporation in a high-vacuum chamber. The substrate temperature and deposition rate are critical parameters that influence film morphology and, consequently, charge carrier mobility.

  • Source and Drain Electrode Deposition: Gold (Au) is commonly used for source and drain electrodes and is thermally evaporated through a shadow mask to define the channel length (L) and width (W). A top-contact configuration is often preferred.

Characterization:

  • The electrical characteristics of the OFET are measured using a semiconductor parameter analyzer in a probe station under an inert atmosphere (e.g., nitrogen or argon) to minimize degradation from ambient conditions.

  • The mobility (μ) is extracted from the transfer characteristics (drain current, ID, versus gate voltage, VG) in the saturation regime using the following equation: ID = (μ * Ci * W) / (2 * L) * (VG - VT)² where Ci is the capacitance per unit area of the gate dielectric and VT is the threshold voltage.

Space-Charge-Limited Current (SCLC) Measurement

The SCLC method is employed to determine the bulk charge carrier mobility.

Device Fabrication:

  • A single-carrier device is fabricated in a sandwich structure.

  • For a hole-only device, a substrate with a high work function anode (e.g., ITO coated with PEDOT:PSS) and a high work function cathode (e.g., Au or MoO₃/Al) are used. For an electron-only device, low work function electrodes (e.g., Al or Ca/Al) are employed.

  • The organic semiconductor layer (typically 100-500 nm) is sandwiched between the two electrodes.

Characterization:

  • The current density-voltage (J-V) characteristics of the device are measured.

  • At higher voltages, the current becomes space-charge limited, and the mobility can be extracted from the quadratic region of the J-V curve using the Mott-Gurney law: J = (9/8) * ε₀ * εᵣ * μ * (V²/d³) where ε₀ is the permittivity of free space, εᵣ is the relative permittivity of the material, V is the applied voltage, and d is the thickness of the organic layer.

Time-of-Flight (TOF) Measurement

The TOF technique directly measures the time it takes for charge carriers to traverse the thickness of the material, providing the out-of-plane mobility.

Device Fabrication:

  • A thick film of the organic semiconductor (> 1 µm) is sandwiched between two electrodes, one of which is semi-transparent (e.g., ITO).

Characterization:

  • A short pulse of light with a wavelength that is strongly absorbed by the material is used to generate a sheet of charge carriers near the semi-transparent electrode.

  • An applied electric field (E) drifts these carriers across the film to the counter electrode.

  • The resulting transient photocurrent is measured as a function of time. The transit time (tT) is determined from the inflection point of the photocurrent transient.

  • The mobility (μ) is calculated using the equation: μ = d / (E * tT) where d is the film thickness.

Visualizing the Comparison and Experimental Workflow

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

This compound This compound Mobility_Q Comparable Mobility (~0.1 cm²/V·s in OFETs) This compound->Mobility_Q Localization_Q Localized Charges This compound->Localization_Q Pentacene Pentacene Mobility_P Benchmark Mobility (Variable, up to ~3.0 cm²/V·s in OFETs) Pentacene->Mobility_P Delocalization_P Delocalized Charges Pentacene->Delocalization_P

Caption: Comparison of this compound and Pentacene Properties.

cluster_fabrication OFET Fabrication cluster_characterization Electrical Characterization A Substrate Cleaning B Dielectric Surface Treatment (e.g., OTS) A->B C Active Layer Deposition (Thermal Evaporation) B->C D Source/Drain Electrode Deposition (e.g., Au) C->D E Measure Transfer Characteristics (ID vs. VG) D->E Completed Device F Extract Mobility from Saturation Regime E->F

Caption: OFET Measurement Workflow.

Conclusion

Both this compound and pentacene stand as important materials in the field of organic electronics. While pentacene has historically been the more extensively studied material with reports of higher peak mobilities, this compound offers the advantage of high stability and comparable performance in similarly fabricated devices. The choice between these materials will ultimately depend on the specific application requirements, such as the desired charge carrier type (holes or electrons), operating environment, and processing compatibility. The detailed experimental protocols provided in this guide serve as a foundation for researchers to conduct reliable and comparable measurements of charge carrier mobility, facilitating the rational design and development of next-generation organic electronic devices.

References

A Spectroscopic Showdown: Unveiling the Distinct Identities of Quinacridone Polymorphs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the polymorphic nature of active pharmaceutical ingredients is paramount. Quinacridone (B94251), a molecule of significant interest, exists in different crystalline forms, or polymorphs, each exhibiting unique physicochemical properties that can impact its performance. This guide provides a detailed spectroscopic comparison of the α, β, and γ polymorphs of this compound, supported by experimental data and methodologies to aid in their differentiation and characterization.

This compound's polymorphs are known to display different colors, a direct consequence of their distinct crystal lattice arrangements. These structural variations also give rise to unique spectroscopic fingerprints. Techniques such as Raman and Fourier-transform infrared (FTIR) spectroscopy, which probe vibrational modes within the molecule and crystal, as well as ultraviolet-visible (UV-Vis) and fluorescence spectroscopy, which examine electronic transitions, are powerful tools for polymorph identification.[1][2] Low-frequency Raman spectroscopy is particularly effective in distinguishing between the polymorphs as it is sensitive to the lattice phonon modes that are highly dependent on the crystal packing.[1]

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic features of the α, β, and γ polymorphs of this compound, providing a quantitative basis for their differentiation.

Table 1: Raman Spectroscopy Peak Positions (cm⁻¹)

PolymorphKey Low-Frequency PeaksOther Differentiating Peaks
α ~97 (broad)Data not explicitly provided in search results
β 39, 78, 96, 113229
γ ~50 (doublet), ~90 (broad), 113, 216233

Note: The low-frequency region is particularly diagnostic for polymorph identification.[1][3]

Table 2: FTIR Spectroscopy Peak Positions (cm⁻¹)

PolymorphDifferentiating Peak Regions
α Specific peak positions not detailed in search results, but spectra show clear differences from β and γ forms.[1]
β Spectra are distinct from the γ polymorph, particularly in the regions of N-H and C=O stretching, reflecting different hydrogen bonding patterns.[1]
γ Exhibits shifts in vibrational modes compared to the β polymorph due to a different hydrogen-bonding network. For example, the C=O stretching vibration occurs at a higher frequency in the γ form.[1]

Table 3: UV-Vis Absorption and Fluorescence Spectroscopy

PolymorphUV-Vis Absorption Maxima (nm)Fluorescence Emission Maxima (nm)
α Broad absorptionBroad emission from ~600 to over 800 nm, with a shoulder around 620 nm.[1]
β Data not explicitly providedMain peak around 620 nm.[1]
γ Data not explicitly providedMain peak around 650 nm, with a shoulder around 600 nm.[1]

Experimental Protocols

Detailed methodologies are crucial for reproducible spectroscopic analysis. The following protocols are based on methods described in the cited literature.

Raman Spectroscopy

A micro-Raman spectrometer can be utilized for analysis.[1] Spectra, particularly in the low-frequency lattice phonon region (10–200 cm⁻¹), are collected.[3]

  • Instrumentation: A high-resolution Raman spectrometer (e.g., Horiba Jobin Yvon T64000) equipped with a microscope and a Peltier-cooled CCD detector.[3]

  • Excitation Source: A laser, such as a Kr ion laser, providing excitation at various wavelengths (e.g., 647 nm) to minimize fluorescence interference.[1]

  • Sample Preparation: Powdered samples or single crystals of the this compound polymorphs are placed on a microscope slide.[1][3]

  • Data Acquisition: Spectra are recorded with appropriate laser power and acquisition time to achieve a good signal-to-noise ratio. For low-frequency measurements, it is critical to have a spectrometer capable of reaching low wavenumbers.[1]

FTIR Spectroscopy

FTIR spectroscopy provides information on the vibrational modes of the molecule.

  • Instrumentation: A Bruker IFS66 FTIR spectrometer coupled to a Hyperion 1000 IR microscope with a liquid nitrogen-cooled MCT detector is a suitable instrument.[1]

  • Sample Preparation: Samples can be prepared as KBr pellets or analyzed directly as powders using an attenuated total reflectance (ATR) accessory.

  • Data Acquisition: Spectra are typically collected in the mid-IR range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹. A background spectrum is recorded and subtracted from the sample spectrum.

UV-Vis and Fluorescence Spectroscopy

These techniques provide insights into the electronic structure of the polymorphs.

  • Instrumentation: A PerkinElmer Lambda 650 spectrophotometer for UV-Vis absorption and an FLS1000 Edinburgh Fluorometer for fluorescence measurements can be used.[4]

  • Sample Preparation: A small quantity of the solid sample is dispersed in a suitable medium like Nujol oil, ground in a mortar, and then a thin layer is applied to a quartz plate.[4]

  • Data Acquisition:

    • Absorption: Spectra are collected in transmission mode with a reference quartz plate.[4]

    • Emission: Fluorescence spectra are acquired by exciting the sample at a suitable wavelength (e.g., 450 nm). The sample is positioned at a 45° angle to the excitation beam to minimize interference from reflected light.[4]

Experimental Workflow

The logical flow of experiments for the spectroscopic comparison of this compound polymorphs can be visualized as follows:

G Experimental Workflow for Spectroscopic Comparison of this compound Polymorphs cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Comparison Sample This compound Polymorphs (α, β, γ) PrepRaman Prepare for Raman (Powder/Crystal) Sample->PrepRaman PrepFTIR Prepare for FTIR (KBr Pellet/Powder) Sample->PrepFTIR PrepUVVis Prepare for UV-Vis/Fluorescence (Nujol Mull on Quartz) Sample->PrepUVVis Raman Raman Spectroscopy PrepRaman->Raman FTIR FTIR Spectroscopy PrepFTIR->FTIR UVVis UV-Vis Spectroscopy PrepUVVis->UVVis ProcessRaman Analyze Raman Spectra (Peak Positions) Raman->ProcessRaman ProcessFTIR Analyze FTIR Spectra (Peak Positions) FTIR->ProcessFTIR Fluorescence Fluorescence Spectroscopy UVVis->Fluorescence Excite Sample ProcessUVVis Analyze UV-Vis Spectra (Absorption Maxima) UVVis->ProcessUVVis ProcessFluorescence Analyze Fluorescence Spectra (Emission Maxima) Fluorescence->ProcessFluorescence Compare Comparative Analysis of Polymorphs ProcessRaman->Compare ProcessFTIR->Compare ProcessUVVis->Compare ProcessFluorescence->Compare

Caption: Workflow for Spectroscopic Polymorph Analysis.

References

Comparing quinacridone and phthalocyanine pigment properties

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Quinacridone (B94251) and Phthalocyanine (B1677752) Pigment Properties for Scientific Applications

This guide provides a detailed, objective comparison of the performance and properties of two preeminent classes of synthetic organic pigments: quinacridones and phthalocyanines. Developed in the mid-20th century, both pigment families are renowned for their exceptional stability and color characteristics, making them indispensable in demanding industrial and scientific applications.[1][2] This document is intended for researchers, scientists, and drug development professionals who require a technical understanding of these pigments for applications ranging from high-performance coatings to advanced biomedical research.

This compound and phthalocyanine pigments, while both belonging to the class of polycyclic aromatic compounds, possess distinct molecular architectures that dictate their unique properties.

This compound Pigments: First commercialized in 1958, quinacridones are linear, trans-configured heterocyclic compounds featuring a fused five-ring system.[3][4] Their structure is responsible for their remarkable stability against light, heat, and chemical exposure.[5] The color of this compound pigments, which typically ranges from a reddish-violet to a golden orange, is influenced by its crystalline form (polymorphism) and substitutions on the this compound molecule.[3][4][6]

Phthalocyanine Pigments: Discovered serendipitously in the 1920s and commercially available since the 1930s, phthalocyanines are large macrocyclic compounds structurally related to porphyrins.[1][7] The molecule consists of four isoindole subunits linked by nitrogen atoms, creating a stable 18-π-electron aromatic system that can chelate a central metal ion.[8][9] The most common and commercially significant variant is copper phthalocyanine (CuPc), which is responsible for the intense blue and green shades characteristic of this family.[1][10] Like quinacridones, phthalocyanines exhibit polymorphism, with the alpha (α) and beta (β) forms being the most important crystal phases for pigments.[10]

G start Select Pigment for Application q1 Color start->q1 Primary Requirement? q2 High Thermal Stability (>300°C)? q1->q2 Blue / Green q3 Application? q1->q3 Red / Violet / Orange q4 Application Type? q1->q4 Biomedical p_selected Use Phthalocyanine (e.g., PG36, CuPc) q2->p_selected Yes p_selected2 Use Phthalocyanine (e.g., PB15, PG7) q2->p_selected2 No q_selected Use this compound (e.g., PV19, PR122) q3->q_selected Organic Electronics (OLEDs) High Transparency Needed q_selected2 Use this compound (e.g., PV19, PR122) q3->q_selected2 General Coating / Ink p_bio Use Phthalocyanine Derivative q4->p_bio Photodynamic Therapy (PDT) Bioimaging q_bio Use this compound Derivative q4->q_bio Organic Semiconductor (Biosensor) G cluster_prep Sample Preparation cluster_test Performance Testing cluster_analysis Data Analysis & Output P0 Crude Pigment P1 Disperse in Binder/ Solvent Slurry P0->P1 T1 Lightfastness Test (ASTM D4303) P1->T1 T2 Particle Size Analysis (SEM / DLS) P1->T2 T3 Chemical Resistance (ASTM D1308) P1->T3 A1 Measure ΔE* vs. Control T1->A1 A2 Image Analysis/ Correlation Function T2->A2 A3 Visual Inspection for Color/Gloss Change T3->A3 O1 ASTM Rating (I-V) A1->O1 O2 Size Distribution (nm/μm) A2->O2 O3 Pass/Fail Rating A3->O3

References

A Comparative Guide to the Validation of Quinacridone Purity by HPLC and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of chemical compounds is a critical step. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) for the validation of quinacridone (B94251) purity. The information presented is supported by detailed experimental protocols and comparative data to assist in selecting the most appropriate analytical method.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a robust and widely adopted technique for assessing the purity of non-volatile and thermally sensitive compounds like this compound. The separation is based on the differential partitioning of the analyte and its impurities between a stationary phase and a mobile phase. For this compound, a reverse-phase HPLC method is typically employed.

Alternative Analytical Approaches

While HPLC with UV detection is a standard method, other techniques for purity determination of this compound and its intermediates include UV-visible spectrophotometry and acid-base titration. However, UV-visible spectrophotometry can be prone to interference from impurities that absorb at the same wavelength as the main compound, potentially affecting accuracy. Acid-base titration is useful for intermediates but may not be specific enough for the final product, as any acidic or basic impurities will be titrated along with the analyte of interest.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Enhanced Specificity

LC-MS combines the separation power of HPLC with the detection capabilities of mass spectrometry. This hyphenated technique provides not only retention time data but also mass-to-charge ratio (m/z) information, which is invaluable for the identification of impurities. For complex samples or when dealing with unknown impurities, LC-MS offers superior specificity and sensitivity compared to HPLC-UV.

Comparative Analysis: HPLC-UV vs. LC-MS

The choice between HPLC-UV and LC-MS for this compound purity validation depends on the specific requirements of the analysis.

ParameterHPLC-UVLC-MSKey Considerations
Principle Separation based on chromatography, detection based on UV absorbance.Combines HPLC separation with mass-based detection.LC-MS provides an additional dimension of data (mass) for more confident identification.
Specificity Can be limited; co-eluting impurities with similar UV spectra are difficult to resolve.High; can distinguish compounds with the same retention time but different masses.For unambiguous impurity identification, LC-MS is superior.
Sensitivity Generally in the microgram to nanogram range.High sensitivity, often in the picogram to femtogram range.LC-MS is preferred for detecting trace-level impurities.
Impurity Identification Based on retention time comparison with known standards.Tentative identification of unknown impurities is possible through mass fragmentation patterns.LC-MS is a powerful tool for structural elucidation of unknown impurities.
Quantitation Robust and highly reproducible for known impurities with reference standards.Can be more variable due to matrix effects and ionization efficiency.HPLC-UV is often the preferred method for routine quantitative analysis of known impurities.
Cost & Complexity Lower initial investment and operational cost; relatively simpler to operate.Higher instrument cost and complexity in operation and data analysis.The choice depends on budget and the level of analytical detail required.

Experimental Protocols

Detailed methodologies for the analysis of this compound purity by HPLC-UV and LC-MS are provided below.

HPLC-UV Method for this compound Purity

Objective: To determine the purity of a this compound sample and quantify known impurities using a reverse-phase HPLC method with UV detection.

Instrumentation and Materials:

  • HPLC system with a pump, autosampler, column oven, and UV-Vis detector.

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • HPLC-grade acetonitrile, water, and phosphoric acid.[1][2]

  • This compound reference standard and known impurity standards.

Chromatographic Conditions:

  • Mobile Phase A: 0.05% Phosphoric acid in water.[1][2]

  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient:

    • 0-10 min: 50% B

    • 10-25 min: 50% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 50% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 305 nm.

  • Injection Volume: 20 µL.

Sample Preparation:

  • Prepare a stock solution of the this compound sample in a suitable solvent (e.g., N,N-Dimethylformamide) at a concentration of 1 mg/mL.

  • Dilute the stock solution with the initial mobile phase composition to a final concentration of 0.1 mg/mL.

  • Prepare calibration standards of this compound and known impurities in a similar manner.

LC-MS Method for this compound Impurity Profiling

Objective: To identify known and unknown impurities in a this compound sample with high sensitivity and specificity.

Instrumentation and Materials:

  • LC-MS system (e.g., UPLC coupled to a Q-TOF or Orbitrap mass spectrometer).

  • C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).

  • LC-MS grade acetonitrile, water, and formic acid.[2]

  • This compound reference standard.

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in water.[2]

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.[2]

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 95% B

    • 15-18 min: 95% B

    • 18.1-20 min: 30% B (re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Scan Range: m/z 100-1000.

  • Data Acquisition: Full scan for impurity detection and targeted MS/MS for structural confirmation.

Data Presentation

The following tables summarize hypothetical quantitative data for the purity analysis of a this compound batch using both methods.

Table 1: HPLC-UV Purity Analysis of this compound Batch XYZ

CompoundRetention Time (min)Area (%)Purity/Impurity Level (%)
Impurity A8.50.250.25
This compound15.299.599.5
Impurity B18.90.150.15
Unknown Impurity22.10.100.10

Table 2: LC-MS Impurity Profiling of this compound Batch XYZ

Retention Time (min)Detected m/zProposed IdentityArea (%)
8.5285.09Impurity A (e.g., amino-substituted precursor)0.24
15.2313.09This compound99.52
18.9327.11Impurity B (e.g., monochlorinated this compound)0.14
22.1343.08Unknown Impurity (MW 342.07)0.10

Visualization of Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Processing & Reporting sample This compound Bulk Sample dissolution Dissolution in appropriate solvent sample->dissolution dilution Dilution to working concentration dissolution->dilution hplc_uv HPLC-UV Analysis (Purity & Quantitation) dilution->hplc_uv lc_ms LC-MS Analysis (Impurity Profiling & ID) dilution->lc_ms hplc_data Chromatogram Integration & Purity Calculation hplc_uv->hplc_data ms_data Mass Spectra Analysis & Impurity Identification lc_ms->ms_data report Final Purity Report hplc_data->report ms_data->report

Caption: Workflow for this compound purity validation.

Conclusion

Both HPLC-UV and LC-MS are powerful techniques for the validation of this compound purity. HPLC-UV is a reliable and cost-effective method for routine purity testing and quantitation of known impurities. LC-MS, on the other hand, provides unparalleled specificity and sensitivity for the identification of both known and unknown impurities, making it an indispensable tool during process development and for comprehensive characterization of the impurity profile. The choice of method should be guided by the specific analytical needs, regulatory requirements, and available resources.

References

Quinacridone Derivatives: A Comparative Guide to Structure-Property Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quinacridone (B94251) and its derivatives represent a versatile class of organic compounds with significant applications ranging from high-performance pigments to active materials in organic electronics and potential therapeutic agents. The rigid, planar, and electron-rich pentacyclic structure of the this compound core imparts exceptional stability and unique photophysical properties. Strategic functionalization of this core allows for the fine-tuning of its electronic and biological characteristics, making the exploration of its structure-property relationships a critical area of research. This guide provides a comparative analysis of this compound derivatives, summarizing key performance data, detailing experimental methodologies, and visualizing fundamental relationships to aid in the design and development of novel materials and drugs.

I. Physicochemical Properties and Performance in Organic Electronics

The performance of this compound derivatives in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), is intimately linked to their molecular structure. Substituents on the this compound core influence molecular packing, energy levels (HOMO/LUMO), and charge transport properties.

A. Comparative Performance Data

The following table summarizes the key performance metrics of various this compound derivatives in OLEDs and OFETs.

Derivative Name/StructureApplicationHole Mobility (μh) [cm²/Vs]Electron Mobility (μe) [cm²/Vs]On/Off RatioQuantum Yield (%)External Quantum Efficiency (EQE) (%)Reference
This compound (unsubstituted) OFET-----[1]
N,N'-Dimethylthis compound (DMQA) OFETAmbipolarAmbipolar~10³--[2][3]
N,N'-Dibutylthis compound (DBQA) OFETAmbipolarAmbipolar~10³--[2][3]
N,N'-Diphenylthis compound (DPQA) OFETAmbipolarAmbipolar~10³--[2][3]
This compound disubstituted with carbazole (B46965) OFET2.53 x 10⁻³Ambipolar---[4][5]
Acridone monosubstituted with phenoxazine (B87303) OLEDAmbipolarAmbipolar--16.7[4][5]
Poly[this compound-alt-quaterthiophene] (PQCQT) OFET2.0 x 10⁻²----[6]
11-ring-fused dicyanoethylene-substituted this compound (DCNTTQA) OFET0.217----[7][8]
B. Experimental Protocols

1. Fabrication of Organic Field-Effect Transistors (OFETs):

A general procedure for the fabrication of bottom-gate, top-contact OFETs is as follows:

  • Substrate Cleaning: Heavily n-doped silicon wafers with a thermally grown silicon dioxide (SiO₂) layer (typically 300 nm) are used as the substrate, with the silicon acting as the gate electrode and the SiO₂ as the gate dielectric. The substrates are sequentially cleaned in ultrasonic baths of deionized water, acetone, and isopropanol (B130326) for 15 minutes each.

  • Dielectric Surface Treatment: The SiO₂ surface is often treated with a hydrophobic layer, such as octadecyltrichlorosilane (B89594) (OTS) or hexamethyldisilazane (B44280) (HMDS), to improve the morphology of the overlying organic semiconductor film. This is typically done by vapor deposition or spin-coating.

  • Organic Semiconductor Deposition: The this compound derivative is deposited as a thin film (typically 50-100 nm) onto the treated dielectric surface. This can be achieved through thermal evaporation under high vacuum (< 10⁻⁶ Torr) or by solution processing techniques like spin-coating from a suitable solvent (e.g., chloroform, toluene).

  • Source-Drain Electrode Deposition: Gold source and drain electrodes (typically 50 nm thick) are then deposited on top of the organic semiconductor film through a shadow mask by thermal evaporation. The channel length and width are defined by the shadow mask.

  • Characterization: The electrical characteristics of the OFETs are measured under ambient or inert conditions using a semiconductor parameter analyzer. Key parameters such as charge carrier mobility, on/off ratio, and threshold voltage are extracted from the transfer and output characteristics.[9]

2. Fabrication of Organic Light-Emitting Diodes (OLEDs):

A typical multi-layer OLED fabrication process involves the following steps:

  • Substrate Preparation: Indium tin oxide (ITO)-coated glass substrates are cleaned and treated with oxygen plasma to improve the work function and promote adhesion of subsequent layers.

  • Hole Injection and Transport Layers: A hole injection layer (HIL), such as PEDOT:PSS, is spin-coated onto the ITO, followed by a hole transport layer (HTL), like N,N'-di(naphthalen-1-yl)-N,N'-diphenyl-benzidine (NPB), which is deposited by thermal evaporation.

  • Emissive Layer Deposition: The emissive layer (EML) containing the this compound derivative is deposited by thermal evaporation. The this compound derivative can be used as the host material or as a dopant in a suitable host matrix.

  • Electron Transport and Injection Layers: An electron transport layer (ETL), such as tris(8-hydroxyquinolinato)aluminum (Alq₃), and an electron injection layer (EIL), like lithium fluoride (B91410) (LiF), are sequentially deposited by thermal evaporation.

  • Cathode Deposition: A metal cathode, typically aluminum (Al), is deposited by thermal evaporation to complete the device.

  • Encapsulation and Characterization: The device is encapsulated to protect it from atmospheric moisture and oxygen. The electroluminescence spectra, current-voltage-luminance (J-V-L) characteristics, and external quantum efficiency are then measured.

C. Structure-Property Relationship Workflow

The following diagram illustrates the general workflow for establishing structure-property relationships in this compound derivatives for organic electronics.

structure_property_workflow Workflow for Structure-Property Relationship Analysis cluster_synthesis Synthesis & Modification cluster_characterization Characterization cluster_device Device Fabrication & Testing cluster_analysis Analysis synthesis This compound Core Synthesis modification Functionalization (e.g., N-substitution, ring substitution) synthesis->modification physicochemical Physicochemical Properties (Solubility, Stability) modification->physicochemical optoelectronic Optoelectronic Properties (Absorption, Emission, Energy Levels) modification->optoelectronic structural Structural Analysis (XRD, AFM) modification->structural spr Structure-Property Relationship Analysis modification->spr fabrication Device Fabrication (OFET, OLED) optoelectronic->fabrication structural->fabrication testing Performance Evaluation (Mobility, EQE, etc.) fabrication->testing testing->spr kinase_signaling_pathway Hypothetical Kinase Inhibition by this compound Derivatives GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) GF->RTK P1 Phosphorylation RTK->P1 Ras Ras P1->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation This compound This compound Derivative This compound->RTK Inhibition This compound->Raf Potential Inhibition synthesis_workflow General Synthesis Workflow for this compound Derivatives start Starting Materials (e.g., Dialkyl Succinylosuccinate, Aniline Derivatives) step1 Synthesis of 2,5-Dianilinoterephthalic Acid Intermediate start->step1 step2 Cyclization (e.g., using polyphosphoric acid) step1->step2 QA_core This compound Core step2->QA_core step3 Functionalization (e.g., N-alkylation, Halogenation, Cross-coupling reactions) QA_core->step3 final_product Functionalized this compound Derivatives step3->final_product

References

A Comparative Guide to the Electrochemical Characterization of Quinacridone and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quinacridone (B94251) and its derivatives are a class of organic molecules renowned for their robust photochemical and thermal stability, as well as their vibrant colors.[1] Beyond their traditional use as pigments, these compounds are gaining significant attention in the field of organic electronics due to their promising semiconductor properties.[2] This guide provides a comparative analysis of the electrochemical characteristics of this compound and several of its derivatives, offering valuable data for researchers engaged in the development of novel electronic materials and pharmaceuticals. The electrochemical behavior of these compounds, particularly their redox potentials, provides critical insights into their electronic structure and potential performance in applications such as organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic solar cells (OSCs).[3]

Comparative Electrochemical Data

The following table summarizes key electrochemical parameters for this compound and a selection of its derivatives, as determined by cyclic voltammetry. These parameters, including oxidation and reduction onset potentials, ionization potential (IP), and electron affinity (EA), are crucial for understanding the charge injection and transport properties of these materials. The ionization potential, calculated from the oxidation onset, corresponds to the highest occupied molecular orbital (HOMO) energy level, while the electron affinity, derived from the reduction onset, relates to the lowest unoccupied molecular orbital (LUMO) energy level.

Compound NameOxidation Onset (V vs. Fc/Fc+)Reduction Onset (V vs. Fc/Fc+)Ionization Potential (IP) (eV)Electron Affinity (EA) (eV)
This compound 0.78[3]-1.19[3]5.58-3.61
This compound with Carbazole (B46965) Donors Not explicitly statedNot explicitly stated5.09 - 5.45[4]-2.53 - -2.64[4]
This compound with Phenoxazine (B87303) Donors Not explicitly statedNot explicitly stated5.09 - 5.45[4]-2.53 - -2.64[4]
This compound Derivative (Compound 6 in source) Not explicitly stated-1.938[4]>5.45 (estimated from similar compounds)-3.03[4]

Experimental Protocols

The data presented in this guide were obtained through cyclic voltammetry (CV), a fundamental electrochemical technique for characterizing the redox behavior of chemical species.[3] While specific parameters may vary between studies, a general experimental protocol is outlined below.

General Cyclic Voltammetry Protocol for this compound Characterization

A standard three-electrode system is employed for cyclic voltammetry measurements.[5] The working electrode, often composed of glassy carbon or a transparent conductive oxide like indium tin oxide (ITO), is coated with a thin film of the this compound derivative.[3] A platinum wire or glassy carbon rod typically serves as the counter electrode, and a silver/silver chloride (Ag/AgCl) or saturated calomel (B162337) electrode (SCE) is used as the reference electrode.[3] The measurements are conducted in an inert atmosphere, such as under nitrogen or argon, to prevent unwanted side reactions with oxygen or moisture.[3]

The electrolyte solution consists of a supporting electrolyte, such as tetrabutylammonium (B224687) hexafluorophosphate (B91526) (TBAPF6) or tetrabutylammonium perchlorate (B79767) (TBAP), dissolved in an appropriate organic solvent like dichloromethane (B109758) (CH2Cl2), acetonitrile (B52724) (CH3CN), or tetrahydrofuran (B95107) (THF).[6] The concentration of the supporting electrolyte is typically around 0.1 M. The potential of the working electrode is swept linearly with time between two set potential limits, and the resulting current is measured. The scan rate, which is the rate at which the potential is swept, is an important parameter that can influence the shape of the cyclic voltammogram.

experimental_workflow cluster_preparation Sample Preparation cluster_measurement Electrochemical Measurement cluster_analysis Data Analysis prep_solution Prepare Electrolyte Solution (e.g., 0.1 M TBAPF6 in CH2Cl2) assemble_cell Assemble Three-Electrode Cell (WE, CE, RE) prep_solution->assemble_cell coat_electrode Coat Working Electrode (e.g., Glassy Carbon) with this compound Derivative coat_electrode->assemble_cell purge_n2 Purge with Inert Gas (e.g., Nitrogen) assemble_cell->purge_n2 run_cv Perform Cyclic Voltammetry (Scan potential and measure current) purge_n2->run_cv plot_voltammogram Plot Current vs. Potential run_cv->plot_voltammogram determine_potentials Determine Onset Potentials (Oxidation and Reduction) plot_voltammogram->determine_potentials calculate_levels Calculate HOMO/LUMO Levels (IP and EA) determine_potentials->calculate_levels structure_property cluster_substituents Substituent Effects cluster_properties Electrochemical Properties This compound This compound Core donating Electron-Donating Groups (e.g., Carbazole, Phenoxazine) This compound->donating Addition of withdrawing Electron-Withdrawing Groups This compound->withdrawing Addition of homo HOMO Level (Energy Increases) donating->homo Leads to lumo LUMO Level (Energy Decreases) withdrawing->lumo Leads to ip Ionization Potential (Decreases) homo->ip ea Electron Affinity (Increases) lumo->ea

References

A Comparative Study: Quinacridone-Based vs. Fullerene-Based Organic Solar Cells

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing field of organic photovoltaics, the choice of electron acceptor material is a critical determinant of device performance and stability. For years, fullerene derivatives, such as PCBM, have been the gold standard. However, the emergence of non-fullerene acceptors (NFAs) has opened new avenues for enhancing the efficiency and longevity of organic solar cells (OSCs). Among the promising classes of NFAs, quinacridone-based materials have garnered significant attention due to their tunable electronic properties and strong light absorption.

This guide provides a comparative analysis of this compound-based and fullerene-based OSCs, presenting key performance data, detailed experimental protocols, and visual representations of device architecture and workflow. This information is intended to assist researchers, scientists, and professionals in drug development in understanding the relative merits of these two classes of acceptor materials.

Performance Comparison

The performance of organic solar cells is typically evaluated based on four key parameters: Power Conversion Efficiency (PCE), Open-Circuit Voltage (Voc), Short-Circuit Current Density (Jsc), and Fill Factor (FF). The following tables summarize the performance of this compound-based donor polymers when paired with both fullerene and non-fullerene acceptors, providing a direct comparison.

Donor PolymerAcceptorPCE (%)Voc (V)Jsc (mA/cm²)FF (%)
PQCfTBPC71BM3.9---
PQCfTBIT-M5.2---
PQCfTBPM6:Y6-BO-4Cl11.0---
PQcfTQxPC71BM2.3---
PQcfTQxIT-M4.7---
PQcfTQxPM6:Y6-BO-4Cl10.0---

Table 1: Performance comparison of this compound-based donor polymers with fullerene (PC71BM) and non-fullerene acceptors (IT-M, PM6:Y6-BO-4Cl). Data extracted from a study on this compound-based donor polymers.[1]

Experimental Protocols

The fabrication and characterization of organic solar cells involve a series of well-defined steps. The following is a generalized protocol for the creation of both this compound-based and fullerene-based OSCs, based on common laboratory practices.[2][3][4]

Device Fabrication
  • Substrate Preparation: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in ultrasonic baths of detergent, deionized water, acetone, and isopropanol. The substrates are then dried in an oven and treated with UV-ozone to improve the surface wettability.

  • Hole Transport Layer (HTL) Deposition: A thin layer of a hole transport material, such as PEDOT:PSS, is spin-coated onto the cleaned ITO substrate and subsequently annealed.

  • Active Layer Deposition: The photoactive layer, consisting of a blend of the donor polymer (e.g., a this compound-based polymer) and the acceptor (either a fullerene derivative or a this compound-based acceptor), is dissolved in a suitable organic solvent (e.g., chloroform, chlorobenzene). The solution is then spin-coated on top of the HTL in an inert atmosphere (e.g., a nitrogen-filled glovebox). The film is then annealed to optimize its morphology.

  • Electron Transport Layer (ETL) and Cathode Deposition: A thin electron transport layer and a metal cathode (e.g., LiF/Al or Ca/Al) are deposited on top of the active layer via thermal evaporation in a high-vacuum chamber.

Device Characterization
  • Current Density-Voltage (J-V) Measurement: The J-V characteristics of the fabricated solar cells are measured under simulated AM 1.5G solar illumination (100 mW/cm²) using a solar simulator and a source meter. This measurement provides the key performance parameters: PCE, Voc, Jsc, and FF.

  • External Quantum Efficiency (EQE) Measurement: The EQE spectrum is measured to determine the incident photon-to-collected electron conversion efficiency at each wavelength. This provides insights into the spectral response of the solar cell.

  • Morphological Characterization: The morphology of the active layer blend is often investigated using techniques such as Atomic Force Microscopy (AFM) and Transmission Electron Microscopy (TEM) to understand the phase separation and domain sizes of the donor and acceptor materials.

Visualizing the Architectures and Workflow

To better illustrate the concepts discussed, the following diagrams, created using the DOT language, depict the device structures and the experimental workflow.

G Device Architecture of a Fullerene-Based OSC cluster_device Cathode Cathode (e.g., Al) ETL Electron Transport Layer (e.g., LiF) ETL->Cathode Active_Layer Active Layer: Donor Polymer + Fullerene Acceptor (e.g., PCBM) Active_Layer->ETL HTL Hole Transport Layer (e.g., PEDOT:PSS) HTL->Active_Layer Anode Anode (e.g., ITO) Anode->HTL Substrate Glass Substrate Substrate->Anode Light Light->Substrate Incident Light

Caption: A schematic of a conventional fullerene-based organic solar cell.

G Device Architecture of a this compound-Based OSC cluster_device Cathode Cathode (e.g., Al) ETL Electron Transport Layer (e.g., LiF) ETL->Cathode Active_Layer Active Layer: Donor Polymer + this compound Acceptor Active_Layer->ETL HTL Hole Transport Layer (e.g., PEDOT:PSS) HTL->Active_Layer Anode Anode (e.g., ITO) Anode->HTL Substrate Glass Substrate Substrate->Anode Light Light->Substrate Incident Light

Caption: A schematic of a this compound-based non-fullerene organic solar cell.

G Experimental Workflow for OSC Fabrication and Characterization cluster_fabrication Device Fabrication cluster_characterization Device Characterization A Substrate Cleaning B HTL Deposition A->B C Active Layer Spin-Coating B->C D ETL & Cathode Deposition C->D G Morphological Analysis C->G E J-V Measurement D->E F EQE Measurement D->F

Caption: A flowchart of the experimental process for OSCs.

Conclusion

The comparative data indicates that this compound-based non-fullerene acceptors, when appropriately paired with suitable donor polymers, can lead to significantly higher power conversion efficiencies compared to their fullerene-based counterparts.[1] The enhanced performance of NFA-based devices is often attributed to their broader absorption spectra, tunable energy levels, and potential for more favorable blend morphologies. While fullerene-based OSCs have a long history of development and are well-understood, the rapid progress in this compound-based and other non-fullerene acceptors suggests a promising future for this class of materials in the quest for highly efficient and stable organic solar cells. Further research and optimization of material design and device engineering will continue to unlock the full potential of these innovative photovoltaic technologies.

References

A Comparative Guide to the Crystal Structures of Quinacridone Polymorphs via X-ray Diffraction Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quinacridone (B94251), a high-performance organic pigment, is renowned for its vibrant color, stability, and unique solid-state properties, making it a subject of extensive research in materials science and pharmaceuticals. Its utility is intrinsically linked to its polymorphic nature, with different crystal structures exhibiting distinct physicochemical characteristics. This guide provides a comprehensive comparison of the crystal structures of the primary this compound polymorphs—α (alpha), β (beta), and γ (gamma)—based on X-ray diffraction (XRD) analysis. Detailed experimental protocols and supporting data are presented to aid in the characterization and understanding of these crucial crystalline forms.

Crystallographic Data of this compound Polymorphs

PolymorphCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)
αI TriclinicP-113.763.836.8891.598.490.0
αII MonoclinicP2₁/c7.128.43.99011090
β MonoclinicP2₁/c14.813.9513.1290109.490
γ MonoclinicP2₁/c13.756.706.7090110.890

Experimental Protocols for X-ray Diffraction Analysis

The characterization of this compound polymorphs is predominantly carried out using powder X-ray diffraction (PXRD), a powerful non-destructive technique for identifying crystalline phases. A typical experimental workflow for the PXRD analysis of this compound pigments is outlined below.

Sample Preparation

Proper sample preparation is critical for obtaining high-quality diffraction data. For organic pigments like this compound, the following steps are recommended:

  • Grinding: The pigment powder should be gently ground using a mortar and pestle to achieve a fine, uniform particle size, typically in the micrometer range.[4][5] This minimizes preferred orientation effects, where crystallites align in a non-random way, which can alter the relative intensities of the diffraction peaks.

  • Sample Mounting: The finely ground powder is then mounted onto a sample holder. A common method is to use a zero-background sample holder, which is a single crystal of a material like silicon cut in a specific orientation to avoid its own diffraction peaks interfering with the sample's pattern.[6] The powder should be carefully packed to create a flat, smooth surface that is level with the surface of the holder to ensure accurate diffraction angles.[5]

Instrumentation and Data Collection

Powder X-ray diffraction data is collected using a diffractometer. The following are typical instrumental parameters for the analysis of this compound pigments:

  • X-ray Source: Copper (Cu) Kα radiation (wavelength λ = 1.5406 Å) is commonly used.

  • Instrument Geometry: A Bragg-Brentano geometry is typical for powder diffractometers.

  • Scan Range (2θ): A scan range of 5° to 40° in 2θ is generally sufficient to capture the characteristic diffraction peaks of this compound polymorphs.

  • Step Size and Scan Speed: A small step size (e.g., 0.02°) and a slow scan speed are employed to ensure good resolution and signal-to-noise ratio.

Data Analysis: The Rietveld Refinement Method

The collected powder diffraction pattern is a plot of X-ray intensity versus the diffraction angle 2θ. To extract detailed structural information, the Rietveld refinement method is employed.[3][7] This powerful technique involves fitting a calculated diffraction pattern, based on a known or proposed crystal structure model, to the experimental data.[3][7] The refinement process adjusts various parameters, including the unit cell dimensions, atomic positions, and peak shape parameters, to minimize the difference between the calculated and observed patterns. A successful Rietveld refinement not only confirms the phase identity but also provides highly accurate crystallographic data.

Visualizing the XRD Workflow and Polymorphic Relationships

To better understand the experimental process and the relationships between the different crystalline forms of this compound, the following diagrams are provided.

XRD_Workflow cluster_sample_prep Sample Preparation cluster_data_collection Data Collection cluster_data_analysis Data Analysis Grinding Grinding of Pigment Mounting Sample Mounting Grinding->Mounting XRD Powder X-ray Diffraction Mounting->XRD Rietveld Rietveld Refinement XRD->Rietveld Structure Crystal Structure Determination Rietveld->Structure

XRD Analysis Workflow for this compound Pigments.

The diagram above illustrates the sequential process of analyzing this compound polymorphs using powder X-ray diffraction, from initial sample preparation to the final determination of the crystal structure through Rietveld refinement.

Quinacridone_Polymorphs Alpha α-Quinacridone Beta β-Quinacridone Alpha->Beta Solvent Treatment Gamma γ-Quinacridone Alpha->Gamma Heating in Suspension Beta->Gamma Heating in Suspension

Phase Transformations of this compound Polymorphs.

This diagram depicts the known phase transformations between the α, β, and γ polymorphs of this compound. The α phase is generally considered the kinetically favored product, which can be converted to the more thermodynamically stable β and γ phases through solvent treatment or heating in suspension.[8] The γ phase is the most stable of the three.

Conclusion

The polymorphic behavior of this compound is a critical factor influencing its application in various fields. X-ray diffraction analysis, particularly when coupled with Rietveld refinement, provides the essential tools for the precise characterization of these different crystal structures. The data and protocols presented in this guide offer a foundational resource for researchers and scientists working with this compound, enabling a deeper understanding of its solid-state chemistry and facilitating the development of materials with tailored properties.

References

A Comparative Guide to the Lightfastness of Quinacridone Pigments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quinacridone (B94251) pigments are a class of high-performance organic pigments renowned for their brilliant, saturated colors and exceptional durability. Their outstanding lightfastness makes them a cornerstone in applications demanding long-term color stability, from automotive coatings to artists' paints. This guide provides an objective comparison of the lightfastness of various this compound pigments, supported by experimental data and detailed testing protocols, to aid in the selection of the most suitable pigment for your research and development needs.

Quantitative Lightfastness Data of this compound Pigments

The lightfastness of a pigment is its ability to resist fading or changing color upon exposure to light. This property is commonly evaluated using two standardized scales: the American Society for Testing and Materials (ASTM) D4303 standard and the Blue Wool Scale (BWS).

The ASTM D4303 standard classifies lightfastness into five categories, with Category I representing excellent lightfastness and Category V indicating very poor lightfastness. The Blue Wool Scale ranges from 1 (very fugitive) to 8 (extremely lightfast).

The following table summarizes the lightfastness ratings for several key this compound pigments. It is important to note that the performance of a pigment can vary depending on the specific manufacturing process, the medium in which it is dispersed, and the presence of other components in a formulation.

Pigment NameColour Index NameASTM Lightfastness RatingBlue Wool Scale (BWS) RatingNotes
This compound MagentaPR122I - II (Excellent - Very Good)7-8Some older ASTM reports rated it as III ("Fair"), but modern formulations and independent tests consistently show higher lightfastness.[1]
This compound Rose/RedPV19I (Excellent)7-8PV19 exists in various shades (rose, red, violet), all of which generally exhibit excellent lightfastness.[2]
This compound VioletPV19I (Excellent)7-8A distinct violet shade of PV19, also demonstrating top-tier lightfastness.
This compound MagentaPR202I (Excellent)7-8A highly lightfast magenta pigment.[3][4][5][6]
This compound RedPR209I (Excellent)7-8Offers a bright, clean red with outstanding permanence.[2][7][8]
This compound Burnt OrangePO48I (Excellent)7-8A granulating earth orange with excellent lightfastness.[9][10]
This compound GoldPO48 + PY150I (Excellent)7-8A popular mixture that replaced the single pigment PO49, maintaining excellent lightfastness.
This compound PurplePV55I (Excellent)7-8A rich, transparent purple with exceptional lightfastness.[11]

Experimental Protocol: Lightfastness Testing of Pigments (ASTM D4303)

The following is a detailed methodology for evaluating the lightfastness of pigments, based on the ASTM D4303 standard. This protocol is designed to provide a standardized framework for researchers to conduct their own comparative studies.

Specimen Preparation
  • Dispersion: The pigment is dispersed in a clear, non-reactive binder appropriate for the intended application (e.g., acrylic emulsion, linseed oil). The pigment-to-binder ratio should be consistent across all samples.

  • Application: The dispersion is applied uniformly to a stable, non-reactive substrate, such as archival quality paper or a primed aluminum panel. The film thickness should be controlled to ensure consistency.

  • Drying/Curing: The prepared specimens are allowed to dry or cure completely according to the binder manufacturer's instructions in a dark, controlled environment to prevent premature light exposure.

  • Masking: A portion of each specimen is masked with an opaque, light-blocking material. This unexposed area will serve as the control for color comparison after the light exposure test.

Exposure Conditions

Two primary methods of light exposure are recommended by ASTM D4303: natural daylight and artificial (xenon arc) exposure.

  • Method A: Natural Daylight Exposure:

    • Specimens are exposed to natural daylight filtered through window glass at a 45° angle, facing the equator.

    • The total radiant exposure should be at least 1260 MJ/m².[3]

    • This method provides a realistic assessment of performance under typical indoor lighting conditions but can be time-consuming.

  • Method C: Xenon Arc Accelerated Weathering:

    • Specimens are placed in a xenon arc weathering apparatus designed to simulate the full spectrum of sunlight.

    • The light is filtered to mimic daylight passing through window glass.

    • Typical exposure conditions are:

      • Irradiance: 0.35 W/m²/nm at 340 nm[3][7]

      • Relative Humidity: 55% ± 5%[3][7]

      • Black Panel Temperature: 63°C ± 2°C[7]

    • Exposure continues until a total radiant exposure of 510 kJ/m² at 340 nm is reached.[7]

Colorimetric Evaluation
  • Instrumentation: A spectrophotometer or colorimeter is used to measure the color of the specimens. The instrument should be calibrated according to the manufacturer's specifications.

  • Measurement: The color of both the exposed and unexposed (masked) areas of each specimen is measured.

  • Color Space: The measurements are recorded in the CIE Lab* color space.[11] This system defines color using three coordinates:

    • L*: Lightness (0 = black, 100 = white)

    • a: Red-green axis (+a = red, -a* = green)

    • b: Yellow-blue axis (+b = yellow, -b* = blue)

  • Color Difference Calculation: The total color difference (ΔE*) between the exposed and unexposed areas is calculated using the following formula:

    ΔE* = √[(ΔL)² + (Δa)² + (Δb*)²]

    Where ΔL, Δa, and Δb* are the differences in the respective coordinates between the exposed and unexposed areas.

Data Interpretation and Lightfastness Classification

The calculated ΔE* value is used to assign an ASTM lightfastness category:

  • Category I (Excellent): ΔE* ≤ 4

  • Category II (Very Good): 4 < ΔE* ≤ 8

  • Category III (Fair): 8 < ΔE* ≤ 16

  • Category IV (Poor): 16 < ΔE* ≤ 24

  • Category V (Very Poor): ΔE* > 24

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the lightfastness evaluation process.

Lightfastness_Evaluation_Workflow cluster_prep 1. Specimen Preparation cluster_exposure 2. Light Exposure cluster_eval 3. Colorimetric Evaluation cluster_analysis 4. Data Analysis & Classification P1 Pigment Dispersion in Binder P2 Uniform Application to Substrate P1->P2 P3 Drying / Curing P2->P3 P4 Masking of Control Area P3->P4 E1 Natural Daylight (ASTM D4303 Method A) P4->E1 E2 Xenon Arc (ASTM D4303 Method C) P4->E2 C1 Spectrophotometer/Colorimeter Measurement E1->C1 E2->C1 C2 Record CIE Lab* Values C1->C2 C3 Calculate Color Difference (ΔE*) C2->C3 A1 Assign ASTM Lightfastness Category C3->A1 A2 Compare Pigment Performance A1->A2

Caption: Experimental workflow for evaluating the lightfastness of this compound pigments.

References

A Researcher's Guide to Orthogonal Characterization of Quinacridone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quinacridone (B94251) and its derivatives are a significant class of organic pigments widely utilized in various industries, including pharmaceuticals, due to their robust chemical and physical properties. The performance of this compound is intrinsically linked to its solid-state characteristics, particularly its polymorphic form. Different polymorphs of the same chemical entity can exhibit distinct properties such as color, solubility, and stability, which are critical quality attributes in drug development. Therefore, the accurate and comprehensive characterization of this compound's solid form is paramount.

This guide provides a comparative overview of key orthogonal analytical techniques for the characterization of this compound, focusing on its common polymorphs (α, β, and γ). Orthogonal methods are distinct analytical techniques that measure the same attribute through different physical principles, providing a more complete and reliable characterization by mitigating the inherent biases of any single technique.

The Principle of Orthogonal Validation

Orthogonal validation employs multiple, diverse analytical methods to confirm a specific attribute of a substance. This approach strengthens the confidence in the analytical results, as it is unlikely that different techniques will be subject to the same interferences or errors. For a complex system like this compound polymorphs, a single technique may not be sufficient for unambiguous identification.

Orthogonal_Validation Orthogonal Validation Workflow for this compound Polymorphs cluster_Conclusion Comprehensive Characterization XRPD X-Ray Powder Diffraction (XRPD) Crystal_Structure Crystal Lattice XRPD->Crystal_Structure FTIR Fourier-Transform Infrared Spectroscopy (FTIR) Vibrational_Modes Molecular Vibrations FTIR->Vibrational_Modes UV_Vis UV-Visible Spectroscopy Electronic_Transitions Electronic Transitions UV_Vis->Electronic_Transitions MS Mass Spectrometry (MS) Molecular_Weight Molecular Weight & Fragmentation MS->Molecular_Weight Polymorph_ID Unambiguous Polymorph Identification Crystal_Structure->Polymorph_ID Vibrational_Modes->Polymorph_ID Electronic_Transitions->Polymorph_ID Molecular_Weight->Polymorph_ID Confirmatory

Caption: Orthogonal validation workflow.

X-Ray Powder Diffraction (XRPD)

XRPD is a powerful and non-destructive technique that provides information about the crystalline structure of a solid material. Each crystalline solid has a unique XRPD pattern, which serves as a "fingerprint" for identification. It is the most definitive method for polymorph identification and differentiation.

Experimental Protocol:

XRPD_Workflow start Start sample_prep Sample Preparation: Finely grind the this compound powder. start->sample_prep mounting Mount the powdered sample onto a zero-background sample holder. sample_prep->mounting instrument_setup Instrument Setup: - Set Cu Kα radiation (λ = 1.54 Å). - Scan range: 2θ = 5° to 40°. - Set appropriate scan speed and step size. mounting->instrument_setup data_acquisition Acquire the diffraction pattern. instrument_setup->data_acquisition data_analysis Data Analysis: Compare the obtained 2θ peaks with reference patterns for known polymorphs. data_acquisition->data_analysis end End data_analysis->end

Caption: XRPD experimental workflow.

Comparative Data:
PolymorphCharacteristic 2θ Peaks (±0.2°)
α-Quinacridone 6.5, 13.1, 13.8, 17.0, 26.5
β-Quinacridone 5.3, 13.9, 14.8, 25.1, 27.6
γ-Quinacridone 6.7, 13.4, 14.1, 23.8, 26.6

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations. The resulting spectrum provides information about the functional groups present in a molecule. While the FTIR spectra of this compound polymorphs are very similar due to their identical chemical structure, subtle differences in the fingerprint region (below 1500 cm⁻¹) can be used for differentiation, arising from different intermolecular interactions in the crystal lattice.

Experimental Protocol:

FTIR_Workflow start Start sample_prep Sample Preparation: Prepare a KBr pellet by mixing a small amount of this compound sample with dry KBr powder and pressing it into a transparent disk. start->sample_prep background Acquire a background spectrum of the pure KBr pellet. sample_prep->background sample_scan Acquire the sample spectrum (typically 4000-400 cm⁻¹). background->sample_scan data_analysis Data Analysis: Compare the fingerprint region of the sample spectrum with reference spectra of known polymorphs. sample_scan->data_analysis end End data_analysis->end

Caption: FTIR experimental workflow.

Comparative Data:
Vibrational Modeα-Quinacridone (cm⁻¹)β-Quinacridone (cm⁻¹)γ-Quinacridone (cm⁻¹)
N-H Stretch ~3280~3280~3280
C=O Stretch ~1630~1630~1630
Aromatic C=C Stretch ~1590, ~1480~1590, ~1480~1590, ~1480
Fingerprint Region Subtle differencesSubtle differencesSubtle differences

Note: The spectra are highly similar. Differentiation relies on minor shifts and splitting of peaks in the fingerprint region.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a sample, which corresponds to electronic transitions. For this compound, the color of the pigment is directly related to its UV-Vis absorption spectrum. In solution, the λmax (wavelength of maximum absorbance) can be influenced by the solvent. In the solid state, the absorption spectrum is affected by the crystal packing and intermolecular interactions, leading to differences between polymorphs.

Experimental Protocol:

UVVis_Workflow start Start solution_prep Solution Preparation: Dissolve a small, accurately weighed amount of this compound in a suitable solvent (e.g., DMSO, NMP, or conc. H₂SO₄) to a known concentration. start->solution_prep instrument_setup Instrument Setup: - Select a quartz cuvette. - Set the wavelength range (e.g., 200-800 nm). solution_prep->instrument_setup blank Record a baseline with the pure solvent. instrument_setup->blank sample_scan Record the absorbance spectrum of the this compound solution. blank->sample_scan data_analysis Data Analysis: Determine the λmax and compare with reference values. sample_scan->data_analysis end End data_analysis->end

Caption: UV-Vis experimental workflow.

Comparative Data:
SolventApproximate λmax (nm)
Dimethyl Sulfoxide (DMSO) 522[1]
N-Methyl-2-pyrrolidone (NMP) ~525
Concentrated Sulfuric Acid ~580

Note: The solid-state UV-Vis spectra (obtained via diffuse reflectance) will show broader and often red-shifted absorption compared to the solution spectra, with subtle differences between polymorphs.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a powerful tool for confirming the molecular weight of a compound and for obtaining structural information through fragmentation analysis. For this compound, Electrospray Ionization (ESI) is a suitable soft ionization technique.

Experimental Protocol:

MS_Workflow start Start solution_prep Solution Preparation: Dissolve a small amount of this compound in a suitable solvent compatible with ESI-MS (e.g., a mixture of methanol (B129727) and a small amount of formic acid for positive ion mode). start->solution_prep instrument_setup Instrument Setup (ESI-MS): - Set ion source parameters (e.g., capillary voltage, gas flow rates, temperature). - Set mass analyzer to scan a relevant m/z range (e.g., 100-500). solution_prep->instrument_setup data_acquisition Acquire the mass spectrum. instrument_setup->data_acquisition fragmentation_analysis Fragmentation Analysis (MS/MS): Select the molecular ion ([M+H]⁺) and subject it to collision-induced dissociation (CID) to obtain a fragment ion spectrum. data_acquisition->fragmentation_analysis data_analysis Data Analysis: Identify the molecular ion and characteristic fragment ions. fragmentation_analysis->data_analysis end End data_analysis->end

Caption: ESI-MS experimental workflow.

Comparative Data:

This compound (Molecular Weight: 312.33 g/mol )

Ionm/z (Expected)Description
[M+H]⁺ 313.1Protonated molecular ion
Fragment 1 285.1Loss of CO
Fragment 2 256.1Further fragmentation
Fragment 3 146.1Cleavage of the central ring system

Note: The fragmentation pattern can vary depending on the instrument and collision energy. The values above represent a plausible fragmentation pattern.

Conclusion

The characterization of this compound, particularly its polymorphic forms, necessitates a multi-technique, orthogonal approach. While XRPD stands as the definitive method for polymorph identification, techniques like FTIR, UV-Vis, and Mass Spectrometry provide complementary and confirmatory data. By employing these orthogonal methods, researchers, scientists, and drug development professionals can achieve a comprehensive and reliable understanding of their this compound materials, ensuring quality, consistency, and performance in their applications.

References

Safety Operating Guide

Proper Disposal of Quinacridone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the dynamic field of drug development, the responsible management of chemical compounds is a cornerstone of laboratory safety and regulatory adherence. This document provides a comprehensive, step-by-step guide to the proper disposal procedures for quinacridone (B94251), a class of organic pigments. By adhering to these protocols, laboratory personnel can minimize environmental impact and ensure a safe working environment.

Immediate Safety and Disposal Procedures

This compound pigments are generally stable and are not classified as hazardous materials. However, they can pose a physical hazard as a fine dust, which may cause irritation to the respiratory tract and mucous membranes.[1][2] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should always be worn when handling this compound waste. In case of a spill, the primary objective is to prevent the generation of dust.

Spill Management

For Dry Spills:

  • Avoid Dust Formation: Do not use dry sweeping methods that can create airborne dust.

  • Dampen the Material: Gently cover the spill with a damp absorbent material, such as sand, soil, or inert absorbent pads.[1][2]

  • Collect the Spill: Carefully scoop or vacuum the dampened material into a suitable, sealed container. If using a vacuum, ensure it is equipped with a HEPA filter.

  • Label the Container: Clearly label the container as "this compound Waste" and include the date of collection.

For Liquid Spills (Dispersions):

  • Contain the Spill: Prevent the liquid from spreading or entering drains and waterways.[1]

  • Absorb the Liquid: Use an inert absorbent material, such as sand, vermiculite, or commercial absorbent pads, to soak up the spill.[1]

  • Collect and Containerize: Shovel or scoop the absorbed material into a properly labeled, sealed container for disposal.[1]

  • Clean the Area: After the bulk of the spill has been removed, clean the affected area with soap and water, collecting the runoff for disposal as chemical waste.

Step-by-Step Disposal Protocol

The disposal of this compound waste must comply with all local, state, and federal regulations. As it is typically not a listed hazardous waste under the Resource Conservation and Recovery Act (RCRA), the primary disposal route is through a licensed solid waste facility. However, it is the generator's responsibility to make a hazardous waste determination.[3]

  • Waste Segregation: Isolate this compound waste from other laboratory waste streams. Do not mix it with hazardous solvents or other regulated chemical waste, as this could render the entire mixture hazardous.

  • Containerization:

    • Solid Waste: Collect solid this compound waste, including contaminated PPE and absorbent materials, in a designated, sturdy, and sealable container. A plastic-lined cardboard box or a pail is often sufficient.

    • Liquid Waste: For liquid waste containing this compound, absorb the liquid with a non-reactive absorbent material before placing it in a sealed container.

  • Labeling: All waste containers must be clearly labeled with "this compound Waste," the contents, and the date.

  • Storage: Store the sealed waste containers in a designated, well-ventilated area away from incompatible materials, heat, and sources of ignition.[1][2]

  • Disposal: Arrange for the collection and disposal of the this compound waste through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor.

Data on Disposal Parameters

Due to its classification as a non-hazardous solid waste, there is a lack of specific quantitative data regarding disposal limits for this compound, such as permissible concentrations for drain disposal. The general guidance is to avoid release into the environment.

ParameterGuidelineSource
RCRA Hazardous Waste Code Not typically listed. The generator must determine if the waste exhibits any hazardous characteristics (ignitability, corrosivity, reactivity, toxicity).[4][5]
Drain Disposal Not recommended. Avoid contaminating waterways.[2]
Landfill Disposal Permissible for non-hazardous solid waste in accordance with local, state, and federal regulations.[5]

Experimental Protocols for Waste Treatment

Currently, there are no standard experimental protocols for the in-laboratory treatment or neutralization of this compound waste. As a stable and non-reactive pigment, chemical treatment to render it non-hazardous is generally unnecessary. The focus of proper management is on containment and appropriate disposal.

This compound Disposal Workflow

Quinacridone_Disposal_Workflow cluster_0 Waste Generation & Collection cluster_1 Spill Response cluster_2 Storage & Disposal Generate_Waste Generate this compound Waste (Solid or Liquid) Segregate_Waste Segregate from Hazardous Waste Containerize_Waste Place in a Labeled, Sealed Container Segregate_Waste->Containerize_Waste Store_Waste Store in Designated Area Containerize_Waste->Store_Waste Spill_Occurs Spill Occurs Assess_Spill Assess Spill (Dry or Liquid) Spill_Occurs->Assess_Spill Contain_Absorb Contain & Absorb/ Dampen Spill Assess_Spill->Contain_Absorb Collect_Spill Collect Spill Residue Contain_Absorb->Collect_Spill Collect_Spill->Containerize_Waste Contact_EHS Contact EHS or Waste Contractor Store_Waste->Contact_EHS Dispose_Waste Dispose via Licensed Waste Facility Contact_EHS->Dispose_Waste

Caption: Logical workflow for the safe disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.